IAMA-6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C17H25F3N2O4S |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
3-(dimethylsulfamoyl)-4-(8,8,8-trifluorooctylamino)benzoic acid |
InChI |
InChI=1S/C17H25F3N2O4S/c1-22(2)27(25,26)15-12-13(16(23)24)8-9-14(15)21-11-7-5-3-4-6-10-17(18,19)20/h8-9,12,21H,3-7,10-11H2,1-2H3,(H,23,24) |
InChI Key |
ZAJDYPRGNPKHEI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=C(C=CC(=C1)C(=O)O)NCCCCCCCC(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
IAMA-6: A Deep Dive into its Neuronal Mechanism of Action
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
IAMA-6 (also known as ARN23746) is a novel, selective inhibitor of the Na-K-Cl cotransporter 1 (NKCC1) currently under investigation for the treatment of neurodevelopmental disorders such as autism spectrum disorder and drug-resistant epilepsy.[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound in neurons, focusing on its molecular target, signaling pathways, and preclinical efficacy. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of modulating neuronal chloride homeostasis.
Core Mechanism of Action: Restoring GABAergic Inhibition
The primary mechanism of action of this compound revolves around the modulation of intracellular chloride ([Cl⁻]i) concentration in neurons, which is crucial for the proper functioning of the GABAergic system.[2] In mature neurons, the neurotransmitter GABA (gamma-aminobutyric acid) typically exerts an inhibitory effect by binding to GABAA receptors, which are ligand-gated ion channels permeable to chloride ions. The direction of chloride flow through these channels, and thus the inhibitory or excitatory nature of the GABAergic response, is determined by the electrochemical gradient of chloride.
In healthy mature neurons, the intracellular chloride concentration is kept low by the activity of the potassium-chloride cotransporter 2 (KCC2), which extrudes chloride from the cell. This low [Cl⁻]i ensures that the opening of GABAA receptors leads to an influx of chloride, hyperpolarizing the neuron and making it less likely to fire an action potential – a hallmark of inhibitory neurotransmission.
However, in several neurological disorders, including autism, Down syndrome, and epilepsy, the expression and/or function of chloride transporters are altered.[2] Specifically, an upregulation or over-activity of NKCC1, which transports chloride into the neuron, leads to an accumulation of intracellular chloride. This elevated [Cl⁻]i can shift the GABAergic response from inhibitory to excitatory, as the opening of GABAA receptors now causes an efflux of chloride, leading to depolarization and increased neuronal excitability. This "GABAergic shift" is believed to contribute to the pathophysiology of these conditions.
This compound selectively inhibits NKCC1, thereby reducing the influx of chloride into neurons.[1] This action helps to restore the low intracellular chloride concentration necessary for the hyperpolarizing, inhibitory action of GABA. By re-establishing the proper chloride gradient, this compound aims to correct the imbalance between neuronal excitation and inhibition that characterizes these neurological disorders.
Signaling Pathway of this compound Action
The signaling pathway affected by this compound is direct and focused on the regulation of ion homeostasis. The following diagram illustrates the core mechanism.
Caption: Mechanism of this compound in restoring inhibitory GABAergic signaling.
Quantitative Data
The following tables summarize the available quantitative data on the in vitro and in vivo properties of this compound.
Table 1: In Vitro Activity of this compound (ARN23746)
| Assay Type | Cell Type | Parameter | Value | Reference |
| NKCC1 Inhibition | HEK293T cells (over-expressing NKCC1) | % Inhibition at 100 µM | 88.5% | [3] |
| NKCC1 Inhibition | Neurons | % Inhibition at 100 µM | 92.8% | [3] |
| NKCC1 Inhibition (Cl⁻-influx assay) | HEK293T cells (over-expressing NKCC1) | IC₅₀ | 23.2 µM | [2] |
| NKCC1 Inhibition (Ca²⁺-influx assay) | Young Neurons | IC₅₀ | 11.1 µM | [2] |
| Comparison to Bumetanide (NKCC1 Inhibition) | HEK293T cells | % Inhibition at 100 µM | 71.7% | [3] |
| Comparison to Bumetanide (NKCC1 Inhibition) | Neurons | % Inhibition at 100 µM | 54.7% | [3][4] |
Table 2: Pharmacokinetic Properties of this compound (ARN23746)
| Parameter | Species | Value | Reference |
| Kinetic Solubility | - | 250 µM | [3] |
| Plasma Half-life | Murine | >120 min | [3] |
| Hepatocyte Stability | Mouse | >172 min | [3] |
| Hepatocyte Stability | Dog | >240 min | [3] |
| Hepatocyte Stability | Human | 61 min | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro NKCC1 Inhibition Assay (Cl⁻-influx assay in HEK293T cells)
This assay measures the direct inhibition of NKCC1-mediated chloride influx.
Caption: Workflow for the in vitro Cl⁻-influx assay.
Detailed Steps:
-
Cell Culture: HEK293T cells are transiently transfected to over-express NKCC1.
-
Assay Preparation: The cells are maintained in a chloride-free hypotonic solution.
-
Fluorescence Measurement: A chloride-sensitive fluorescent probe, such as mbYFPQS, is used. The baseline fluorescence is recorded, which is inversely proportional to the intracellular chloride concentration.
-
Chloride Influx Induction: A solution containing 74 mM NaCl is applied to the cells, triggering chloride influx through the active NKCC1 transporters.
-
Data Acquisition: The resulting decrease in fluorescence is monitored to quantify the chloride influx.
-
Inhibitor Application: In separate experimental wells, cells are pre-incubated with a range of this compound concentrations (from 0.05 to 500 µM).
-
Inhibition Measurement: The chloride influx is induced and measured in the presence of this compound.
-
Data Analysis: The percentage of NKCC1 inhibition is calculated by comparing the fluorescence change in the presence and absence of the inhibitor.
-
IC₅₀ Determination: A non-linear regression analysis is performed on the dose-response data to calculate the half-maximal inhibitory concentration (IC₅₀).[2]
In Vitro NKCC1 Inhibition Assay (Ca²⁺-influx assay in Neurons)
This assay indirectly measures the effect of NKCC1 inhibition on GABAergic signaling by monitoring intracellular calcium changes.
Caption: Workflow for the in vitro Ca²⁺-influx assay in neurons.
Detailed Steps:
-
Neuronal Culture: Primary cultures of young neurons are utilized, as they exhibit high levels of NKCC1 expression.
-
Dye Loading: The neurons are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4.
-
Baseline Measurement: The baseline intracellular calcium levels are recorded.
-
GABA Application: GABA (100 µM) is applied to the neurons. In these young neurons with high NKCC1 activity, GABA induces a depolarizing response, leading to the opening of voltage-gated calcium channels and a subsequent influx of calcium.
-
Signal Detection: The increase in fluorescence due to the rise in intracellular calcium is measured.
-
Inhibitor Treatment: In parallel experiments, neurons are pre-incubated with various concentrations of this compound (ranging from 0.01 to 500 µM).
-
Inhibition Assessment: The GABA-induced calcium response is measured in the presence of this compound.
-
Data Analysis: The percentage of inhibition of the calcium response is calculated for each concentration of the inhibitor.
-
IC₅₀ Calculation: A dose-response curve is generated, and a non-linear fit is used to determine the IC₅₀ value.[2]
In Vivo Efficacy in a Mouse Model of Down Syndrome (Ts65Dn)
This protocol outlines the procedure for assessing the in vivo efficacy of this compound in a mouse model of Down syndrome.
Caption: Workflow for in vivo efficacy testing in a Down syndrome mouse model.
Detailed Steps:
-
Animal Model: Adult Ts65Dn mice, a commonly used mouse model for Down syndrome, and their wild-type (WT) littermates are used for the study.
-
Drug Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution (10 mg/mL). This stock is then diluted in drinking water containing 0.3% sucrose to a final concentration of 0.015 mg/mL. A vehicle control group receives drinking water with 0.15% DMSO and 0.3% sucrose.
-
Oral Administration: The drug is administered orally (per os) to the mice through their drinking water.
-
Dosing: The daily water consumption of the mice is monitored to calculate the approximate daily dose of this compound, which is around 2.5 ± 0.1 mg·kg⁻¹.
-
Treatment Period: The mice are treated with this compound or vehicle for a defined period, for instance, two weeks.
-
Behavioral Assessment: Following the treatment period, the cognitive functions of the mice are evaluated using standardized behavioral tests, such as the Novel Object Recognition task, to assess learning and memory.
-
Data Analysis: The performance of the this compound-treated Ts65Dn mice is compared to that of the vehicle-treated Ts65Dn mice and the WT control group to determine if the treatment rescued the cognitive deficits.[2]
Conclusion
This compound is a selective NKCC1 inhibitor with a well-defined mechanism of action centered on the restoration of inhibitory GABAergic neurotransmission in neurons. By blocking the influx of chloride through NKCC1, this compound effectively lowers the intracellular chloride concentration, thereby re-establishing the hyperpolarizing effect of GABA. Preclinical data demonstrate its potency and selectivity, as well as its efficacy in animal models of neurodevelopmental disorders. The detailed experimental protocols provided in this guide offer a framework for the further investigation and development of this compound and other modulators of neuronal chloride homeostasis as potential therapeutics for a range of neurological conditions.
References
- 1. IAMA Therapeutics to Present Preclinical Data of Selective NKCC1-Inhibitors at the International Neuroscience Conference FENS Forum 2022 - BioSpace [biospace.com]
- 2. Preclinical Development of the Na-K-2Cl Co-transporter-1 (NKCC1) Inhibitor ARN23746 for the Treatment of Neurodevelopmental Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New preclinical data on NKCC1 inhibitor this compound in neurological disorder models | BioWorld [bioworld.com]
- 4. pubs.acs.org [pubs.acs.org]
preclinical research on IAMA-6 for autism spectrum disorder
An in-depth analysis of the preclinical research on IAMA-6, a novel and selective inhibitor of the Na-K-2Cl cotransporter 1 (NKCC1), reveals its potential as a therapeutic agent for Autism Spectrum Disorder (ASD). This technical guide synthesizes the available data to provide researchers, scientists, and drug development professionals with a comprehensive overview of the core preclinical findings, experimental methodologies, and the underlying mechanism of action.
Core Mechanism of Action: Restoring Neuronal Inhibition
In many neurodevelopmental disorders, including ASD, a disruption in chloride ion homeostasis is observed within neurons. This leads to an imbalance between excitatory and inhibitory signaling in the brain. The NKCC1 transporter plays a crucial role in this process by importing chloride ions into neurons. An over-activity of NKCC1 can lead to an accumulation of intracellular chloride, which in turn weakens the inhibitory effect of the neurotransmitter GABA. This compound is designed to selectively inhibit NKCC1, thereby reducing the influx of chloride ions. This is hypothesized to restore the physiological intracellular chloride concentration, enhance GABAergic inhibition, and rebalance neuronal excitability.[1]
Quantitative Preclinical Data
The preclinical development of this compound, also identified as ARN23746 in foundational studies, has yielded significant quantitative data supporting its therapeutic potential.
In Vitro Potency and Selectivity
This compound demonstrates potent and selective inhibition of NKCC1 compared to the non-selective inhibitor bumetanide.
| Assay Type | Compound | Concentration | % Inhibition |
| HEK293 Cells | This compound | 100 µM | 88.5% |
| Bumetanide | 100 µM | 71.7% | |
| Primary Neurons | This compound | 100 µM | 92.8% |
| Bumetanide | 100 µM | 54.7% |
Data sourced from BioWorld article on new preclinical data on this compound.
Pharmacokinetic Profile
Pharmacokinetic studies have been conducted in various species to determine the drug-like properties of this compound.
| Species | System | Parameter | Value |
| Mouse | Hepatocytes | Half-life | >172 min |
| Rat | Hepatocytes | Half-life | >240 min |
| Dog | Hepatocytes | Half-life | >240 min |
| Human | Hepatocytes | Half-life | 61 min |
| Mouse | In vivo (IP admin) | Plasma Half-life | >120 min |
Data sourced from BioWorld article on new preclinical data on this compound.
In Vivo Efficacy in Animal Models of ASD
This compound has shown efficacy in rescuing behavioral deficits in a mouse model of ASD.
| Animal Model | Treatment | Dosage | Outcome |
| Valproate-inducedautism mouse model | This compound | 0.2 mg/kg i.p. | Increased sociability index |
| Vehicle | - | Deficits in social interaction |
Data sourced from BioWorld article on new preclinical data on this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these preclinical findings.
In Vivo Behavioral Studies in a Mouse Model of Autism
-
Animal Model: A widely used model for idiopathic autism is induced by prenatal exposure to valproate.[2]
-
Treatment: this compound was administered via intraperitoneal (i.p.) injection at a dosage of 0.2 mg/kg.
-
Behavioral Assay (Sociability): The three-chambered social interaction test is a standard assay to assess social preference in rodents. The test apparatus consists of three interconnected chambers. During the habituation phase, the subject mouse is allowed to freely explore all three empty chambers. In the sociability phase, a novel mouse (stranger 1) is placed in a wire cage in one of the side chambers, and an empty wire cage is placed in the opposite chamber. The amount of time the subject mouse spends in each chamber and interacting with the caged mouse versus the empty cage is recorded. An increased amount of time spent in the chamber with the novel mouse and interacting with it is indicative of normal social preference.
-
Outcome Measure: The sociability index is calculated to quantify social preference. A higher index in the this compound treated group compared to the vehicle-treated group indicates a rescue of the social deficit.
Preclinical Research Workflow
The preclinical evaluation of this compound for ASD follows a structured workflow from in vitro characterization to in vivo efficacy studies.
References
IAMA-6: A Novel Modulator of GABAergic Signaling for Neurological Disorders
An In-depth Technical Guide on the Selective NKCC1 Inhibitor IAMA-6
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mature mammalian central nervous system (CNS). Its inhibitory action is critically dependent on a low intracellular chloride concentration, maintained by the differential activity of two key cation-chloride cotransporters: NKCC1 (SLC12A2), which imports chloride, and KCC2 (SLC12A5), which exports it.[1][2] In several neurological and neurodevelopmental disorders, such as certain forms of epilepsy, autism spectrum disorder, and Down syndrome, the expression of these transporters is altered.[3][4][5][6] This dysregulation, often involving the overexpression of NKCC1, leads to an accumulation of intracellular chloride.[1][3] Consequently, the activation of GABA-A receptors results in a paradoxical excitatory response, contributing to neuronal hyperexcitability.[1] this compound is a novel, orally administered small molecule designed as a selective inhibitor of the NKCC1 cotransporter.[7][8][9] By blocking NKCC1, this compound aims to restore the physiological chloride gradient, thereby re-establishing the canonical inhibitory function of GABAergic signaling.[1][8] This document provides a comprehensive overview of this compound, its mechanism of action, preclinical data, and its potential as a therapeutic agent for CNS disorders characterized by impaired chloride homeostasis.
The Role of Chloride Homeostasis in GABAergic Signaling
In healthy mature neurons, the KCC2 transporter is highly expressed, while NKCC1 expression is low. This results in a low intracellular chloride concentration. When GABA binds to its ionotropic GABA-A receptor, the resulting influx of chloride ions leads to hyperpolarization of the neuronal membrane, making the neuron less likely to fire an action potential—an inhibitory effect.[1]
However, in certain pathological states, the expression of NKCC1 is upregulated, or KCC2 is downregulated.[1][4] This imbalance leads to an accumulation of chloride ions inside the neuron. Under these conditions, the opening of the GABA-A receptor channel causes an efflux of chloride ions, driven by the reversed electrochemical gradient. This efflux of negative charge leads to depolarization, making the neuron more excitable and turning GABA's effect from inhibitory to excitatory.[1] This phenomenon is implicated in the pathophysiology of various neurological disorders, including drug-resistant epilepsies and autism spectrum disorders.[3][6]
This compound: Mechanism of Action
This compound is a selective inhibitor of the NKCC1 cation-chloride cotransporter.[8][9] By specifically blocking the activity of NKCC1, this compound reduces the influx of chloride into neurons.[1] This action helps to restore the low intracellular chloride concentration necessary for the hyperpolarizing, inhibitory action of GABA.[1] This targeted modulation of chloride homeostasis is the core therapeutic strategy behind this compound. Unlike non-selective inhibitors such as the diuretic bumetanide, this compound has been designed for increased selectivity for NKCC1 in the CNS, greater brain penetration, and a better safety profile, notably lacking the diuretic effects.[3][5][10]
Quantitative Data
Preclinical studies have provided quantitative data on the efficacy and pharmacokinetic profile of this compound.
Table 1: In Vitro Efficacy of this compound
| Cell Type | Compound | Concentration | NKCC1 Inhibition (%) | Citation |
| HEK Cells | This compound | 100 µM | 88.5% | [3] |
| HEK Cells | Bumetanide | 100 µM | 71.7% | [3] |
| Neurons | This compound | 100 µM | 92.8% | [3] |
| Neurons | Bumetanide | 100 µM | 54.7% | [3] |
Table 2: Physicochemical and Pharmacokinetic Properties of this compound
| Property | Value | Species | Citation |
| Kinetic Solubility | 250 µM | - | [3] |
| Plasma Half-life | >120 min | Murine | [3] |
| Hepatocyte Stability | >172 min | Mouse | [3] |
| Hepatocyte Stability | >240 min | Dog | [3] |
| Hepatocyte Stability | 61 min | Human | [3] |
| Mutagenicity (AMES Test) | Non-mutagenic | - | [3] |
Experimental Protocols
The preclinical validation of this compound has been conducted in various in vitro and in vivo models.
In Vitro NKCC1 Inhibition Assay
-
Objective: To determine the inhibitory potency of this compound on NKCC1 activity.
-
Cell Lines: Human Embryonic Kidney (HEK) cells and primary neurons.[3]
-
Methodology:
-
Cells are cultured under standard conditions.
-
NKCC1 activity is stimulated, and ion influx (e.g., using radioactive tracers like ⁸⁶Rb⁺ as a congener for K⁺) is measured.
-
Cells are pre-incubated with varying concentrations of this compound or a comparator compound (e.g., bumetanide).
-
The reduction in ion influx in the presence of the compound is measured to calculate the percentage of inhibition.[3]
-
In Vivo Efficacy in a Mouse Model of Mesial Temporal Lobe Epilepsy (MTLE)
-
Objective: To assess the anti-epileptic effects of this compound in a disease-relevant animal model.
-
Model: Kainic acid injection-induced MTLE murine model.[2]
-
Methodology:
-
MTLE is induced in mice via intrahippocampal injection of kainic acid.
-
Following the development of spontaneous recurrent seizures, mice are chronically treated with this compound (e.g., 10 mg/kg) or vehicle.[2]
-
Electrocorticography (ECoG) is used to monitor hippocampal discharge rate and intra-train spike rate.
-
Data is collected at baseline, during treatment, and after a washout period to assess sustained efficacy.[2]
-
-
Key Findings: Chronic treatment with this compound led to a significant reduction in both hippocampal discharge rate and intra-train spike rate, with efficacy maintained even after a 3-day washout period.[2]
In Vivo Behavioral Assessment in Autism Spectrum Disorder (ASD) Models
-
Objective: To evaluate the ability of this compound to rescue core behavioral deficits in mouse models of ASD and Fragile X Syndrome.
-
Model: Mouse models of ASD and Fragile X Syndrome.[3]
-
Methodology:
-
Disease models are generated (e.g., through prenatal exposure to valproate).[10]
-
Animals are treated with this compound (e.g., 0.2 mg/kg, i.p.) or vehicle.[3]
-
Core behaviors, such as social interaction, are assessed using standardized tests (e.g., three-chamber social interaction test).
-
The sociability index is calculated and compared between treatment and vehicle groups.[3]
-
-
Key Findings: this compound treatment rescued core behavioral deficits, as indicated by an increased sociability index compared to vehicle-treated animals.[3]
Clinical Development
Following promising preclinical results demonstrating efficacy and a favorable safety profile, this compound has advanced into clinical development.[3][5]
-
Phase 1 Clinical Trial: IAMA Therapeutics initiated a first-in-human Phase 1 clinical trial for this compound.[7][11]
-
Design: The study is a randomized, double-blind, placebo-controlled trial with single ascending dose (SAD) and multiple ascending dose (MAD) cohorts.[7][12]
-
Population: The trial is being conducted in healthy adult volunteers.[7][12]
-
Primary Objectives: To investigate the safety, tolerability, pharmacokinetics, and pharmacodynamics of orally administered this compound. The study also aims to assess any food effect.[7][12]
-
Status: The first subject was dosed in January 2024, with initial interim data expected in June 2024.[7][12] Positive results from the Phase 1 study were subsequently announced, showing dose-dependent modulation of GABAergic signaling with no diuretic or off-target effects, paving the way for Phase 2 trials.[8]
-
Therapeutic Rationale and Future Directions
The therapeutic strategy of inhibiting NKCC1 to restore inhibitory GABAergic signaling holds significant promise for a variety of neurological conditions.
By selectively targeting NKCC1, this compound offers a more refined approach compared to older, non-selective drugs. Preclinical data have demonstrated its potential to reverse core symptoms in models of epilepsy, autism, and Fragile X syndrome.[3] The compound's favorable safety profile, particularly the absence of diuretic effects, is a significant advantage.[5] The successful completion of the Phase 1 trial and progression to Phase 2 will be critical in validating this therapeutic approach in human patients. The development of this compound represents a significant step forward in creating mechanism-based treatments for CNS disorders rooted in the dysregulation of chloride ion homeostasis and GABAergic signaling.
References
- 1. youtube.com [youtube.com]
- 2. Iama Therapeutics’ this compound shows promise in preclinical mesial temporal lobe epilepsy | BioWorld [bioworld.com]
- 3. New preclinical data on NKCC1 inhibitor this compound in neurological disorder models | BioWorld [bioworld.com]
- 4. iamatherapeutics.com [iamatherapeutics.com]
- 5. Discovery of this compound: A selective inhibitor of NKCC1 and clinical candidate to treat brain disorders - American Chemical Society [acs.digitellinc.com]
- 6. iamatherapeutics.com [iamatherapeutics.com]
- 7. iamatherapeutics.com [iamatherapeutics.com]
- 8. drughunter.com [drughunter.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Building a better drug | The Transmitter: Neuroscience News and Perspectives [thetransmitter.org]
- 11. Phase 1 Trial for this compound in Autism and Epilepsy Begins [synapse.patsnap.com]
- 12. IAMA Therapeutics treats first subject in Phase I autism trial [clinicaltrialsarena.com]
The Therapeutic Potential of IAMA-6 in Epilepsy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
IAMA-6, a novel, orally administered small molecule, is emerging as a promising therapeutic candidate for drug-resistant epilepsy. Developed by IAMA Therapeutics, this first-in-class selective inhibitor of the Na-K-Cl cotransporter 1 (NKCC1) aims to correct the underlying neuronal hyperexcitability that contributes to seizure activity. Preclinical studies have demonstrated its potential efficacy in animal models of Mesial Temporal Lobe Epilepsy (MTLE) and Dravet syndrome. Furthermore, a recently completed Phase 1 clinical trial has established its safety and tolerability in healthy adult volunteers, paving the way for further clinical development. This document provides a comprehensive overview of the core science behind this compound, including its mechanism of action, preclinical data, and the design and outcomes of its initial clinical evaluation.
Introduction: The Role of Chloride Dysregulation in Epilepsy
Conventional anti-epileptic drugs primarily target voltage-gated ion channels or enhance GABAergic inhibition. However, a significant portion of patients with epilepsy remain refractory to these treatments, highlighting the need for novel therapeutic strategies. One such strategy involves targeting the dysregulation of intracellular chloride (Cl-) concentrations in neurons.
In mature neurons, the activation of GABA-A receptors typically leads to an influx of Cl-, resulting in hyperpolarization and inhibition of neuronal firing. This is maintained by the low intracellular Cl- concentration established by the potassium-chloride cotransporter 2 (KCC2). Conversely, the Na-K-Cl cotransporter 1 (NKCC1) transports Cl- into the neuron. In many forms of epilepsy, the expression and function of these transporters are altered, leading to an abnormally high intracellular Cl- concentration.[1][2] This shifts the GABAergic response from inhibitory to excitatory, contributing to neuronal hyperexcitability and seizure generation.[3]
This compound: A Selective NKCC1 Inhibitor
This compound is a potent and selective inhibitor of NKCC1.[4] By blocking the influx of Cl- into neurons, this compound is designed to restore the physiological Cl- gradient, thereby reinstating the inhibitory action of GABA and reducing neuronal hyperexcitability.[5] A key advantage of this compound is its selectivity for NKCC1 over other isoforms, which is anticipated to minimize off-target effects, such as the diuretic effects associated with non-selective NKCC inhibitors like bumetanide.[6]
Preclinical Evidence of Efficacy
This compound, previously identified as ARN23746, has undergone a series of preclinical evaluations in vitro and in animal models of epilepsy, demonstrating its potential as an anti-seizure agent.
In Vitro Studies
No specific quantitative in vitro data on this compound's effect on neuronal firing in epilepsy models was available in the searched results.
In Vivo Studies in Epilepsy Models
This compound has been investigated in two key animal models of drug-resistant epilepsy: the kainic acid-induced Mesial Temporal Lobe Epilepsy (MTLE) model and a model of Dravet syndrome.
Mesial Temporal Lobe Epilepsy (MTLE)
In a murine model of MTLE induced by intra-hippocampal kainic acid injection, chronic intraperitoneal administration of this compound demonstrated a significant reduction in epileptiform activity.[2][7]
Table 1: Preclinical Efficacy of this compound in the MTLE Mouse Model
| Parameter | Treatment Group | Outcome |
| Hippocampal Discharge Rate | This compound (10 mg/kg, chronic) | Reduced compared to baseline and vehicle |
| Intra-train Spike Rate | This compound (10 mg/kg, chronic) | Reduced compared to baseline and vehicle |
| Duration of Efficacy | This compound | Efficacy was retained for three days after drug washout |
Dravet Syndrome
Preliminary data from a preclinical model of Dravet syndrome, a severe and drug-resistant form of epilepsy, has shown that this compound reduces the number of seizures.[3] PsychoGenics has been contracted to further evaluate the anti-seizure efficacy of this compound in a preclinical model of Dravet syndrome.[8]
Specific quantitative data on the percentage of seizure reduction in the Dravet syndrome model was not available in the searched results.
Pharmacokinetics and Safety Profile
Preclinical studies have indicated that this compound possesses a favorable pharmacokinetic and safety profile.[9][10]
Table 2: Preclinical Pharmacokinetic and Safety Profile of this compound (ARN23746)
| Parameter | Species | Result |
| Pharmacokinetics | ||
| Brain Penetration | In vivo models | Good brain penetration |
| Metabolism | In vitro and in vivo models | Excellent metabolism profile |
| Safety | ||
| Diuretic Effect | In vivo models | No diuretic effect observed |
| Toxicity | In vivo models | No overt toxicity upon chronic treatment |
Clinical Development: Phase 1 Trial
IAMA Therapeutics has completed a Phase 1 clinical trial (NCT06300398) to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in healthy adult volunteers.[11] The trial was a randomized, double-blind, placebo-controlled study involving single ascending doses (SAD) and multiple ascending doses (MAD).[9]
Phase 1 Trial Design and Methodology
The primary objective of the Phase 1 study was to assess the safety and tolerability of this compound. Secondary objectives included the characterization of its pharmacokinetic and pharmacodynamic profiles.
References
- 1. IAMA Therapeutics Announces Approval of Clinical Trial Application (CTA) by the Italian Medicines Agency (AIFA) to Initiate a Phase 1 Study of this compound for the Treatment of Autism and Epilepsy [businesswire.com]
- 2. Iama Therapeutics’ this compound shows promise in preclinical mesial temporal lobe epilepsy | BioWorld [bioworld.com]
- 3. iamatherapeutics.com [iamatherapeutics.com]
- 4. neurology.org [neurology.org]
- 5. IAMA Therapeutics to Present Preclinical Data of Selective NKCC1-Inhibitors at the International Neuroscience Conference FENS Forum 2022 [businesswire.com]
- 6. Discovery of this compound: A selective inhibitor of NKCC1 and clinical candidate to treat brain disorders - American Chemical Society [acs.digitellinc.com]
- 7. selective nkcc1 inhibitors for the treatment of refractory epilepsy [aesnet.org]
- 8. fiercebiotech.com [fiercebiotech.com]
- 9. iamatherapeutics.com [iamatherapeutics.com]
- 10. IAMA Therapeutics Announces First Subject Dosed in Phase 1 Study of this compound for the Treatment of Autism and Epilepsy - BioSpace [biospace.com]
- 11. iamatherapeutics.com [iamatherapeutics.com]
The Discovery and Development of IAMA-6 (ARN23746): A Selective NKCC1 Inhibitor for Neurodevelopmental Disorders
A Technical Whitepaper
Authored for: Researchers, Scientists, and Drug Development Professionals
October 26, 2025
Abstract
This technical guide provides an in-depth overview of the discovery, preclinical development, and mechanism of action of IAMA-6 (also known as ARN23746), a novel, selective inhibitor of the Na-K-Cl cotransporter 1 (NKCC1). Altered neuronal chloride homeostasis, often resulting from the over-activity of NKCC1, is a key pathological feature in several neurodevelopmental and neurological disorders, including autism spectrum disorder (ASD), Down syndrome, and certain forms of epilepsy. This compound has emerged as a promising clinical candidate designed to restore the physiological balance of GABAergic neurotransmission by selectively targeting NKCC1 in the central nervous system. This document details the quantitative data from key in vitro and in vivo studies, outlines the experimental protocols utilized, and visualizes the underlying signaling pathways and experimental workflows.
Introduction: The Rationale for NKCC1 Inhibition
In the mature central nervous system (CNS), the neurotransmitter GABA (γ-aminobutyric acid) typically exerts an inhibitory effect. This is primarily maintained by a low intracellular chloride concentration ([Cl⁻]i), established by the activity of the K-Cl cotransporter 2 (KCC2), which extrudes chloride from neurons.[1] Conversely, the Na-K-Cl cotransporter 1 (NKCC1) imports chloride into neurons.[2] In various neurodevelopmental disorders, the expression and function of these transporters are dysregulated, leading to an abnormally high [Cl⁻]i.[2][3] This elevated chloride concentration can cause GABAergic signaling to become excitatory, disrupting the excitatory/inhibitory balance crucial for proper neuronal function.[3]
The non-selective NKCC1 inhibitor, bumetanide, has shown some efficacy in preclinical and clinical studies for neurodevelopmental disorders but is limited by poor brain penetration and significant diuretic side effects due to its inhibition of NKCC2 in the kidneys.[2] This has driven the search for selective, brain-penetrant NKCC1 inhibitors with a more favorable safety profile. This compound (ARN23746) was developed to address this unmet need.[2]
Discovery and Preclinical Development of this compound
This compound is a first-in-class, orally administered small molecule designed for selective NKCC1 inhibition.[4][5] Preclinical studies have demonstrated its potential to correct the underlying pathophysiology in animal models of Down syndrome, autism spectrum disorder, and epilepsy, without the diuretic effects associated with non-selective inhibitors.[2][4] The compound has progressed to Phase 1 clinical trials to evaluate its safety, tolerability, and pharmacokinetics in healthy adults.[5][6]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical evaluations of this compound.
Table 1: In Vitro Efficacy and Selectivity
| Parameter | Assay | Cell Line/System | Value | Reference(s) |
| IC₅₀ | Chloride Influx Assay | HEK293T cells over-expressing NKCC1 | 23.2 µM | [7] |
| IC₅₀ | Calcium Influx Assay | Primary Neurons | 11.1 µM | [7] |
| NKCC1 Inhibition | Chloride Influx Assay | HEK293T cells | 31.8% at 10 µM | [8][9] |
| NKCC1 Inhibition | Chloride Influx Assay | HEK293T cells | 95.2% at 100 µM | [8][9] |
| NKCC2 Inhibition | Not specified | Not specified | No significant inhibition at 10 µM | [8][9] |
| KCC2 Inhibition | Not specified | Not specified | No significant inhibition at 10 µM | [8][9] |
Table 2: Pharmacokinetic Properties
| Parameter | Species | Value | Reference(s) |
| Plasma Half-life | Mouse | >120 min | [10] |
| Metabolic Stability | Mouse Hepatocytes | >172 min | [10] |
| Metabolic Stability | Dog Hepatocytes | >240 min | [10] |
| Metabolic Stability | Human Hepatocytes | 61 min | [10] |
| Solubility | Aqueous (Kinetic) | Excellent | [1][2] |
| Brain Penetration | Not specified | Good | [10][11] |
Experimental Protocols
In Vitro Assays
This assay measures the direct inhibition of NKCC1-mediated chloride influx.
-
Cell Line: Human Embryonic Kidney (HEK293T) cells are transfected with a plasmid encoding for human NKCC1 and a plasmid for a chloride-sensitive fluorescent protein, membrane-tagged YFP (mbYFPQS).[2][7]
-
Principle: The fluorescence of mbYFPQS is inversely proportional to the intracellular chloride concentration.[7]
-
Procedure:
-
Transfected cells are cultured in 96-well plates.
-
Cells are pre-incubated in a chloride-free hypotonic solution.
-
This compound or vehicle is added at various concentrations.
-
A solution containing NaCl (74 mM) is added to initiate NKCC1-mediated chloride influx.[7]
-
The decrease in mbYFPQS fluorescence is monitored over time using a fluorescence plate reader.
-
The percentage of inhibition is calculated relative to the vehicle control, and the IC₅₀ is determined by fitting the data to a dose-response curve.[7]
-
This assay indirectly measures the functional inhibition of NKCC1 in a more physiologically relevant system.
-
Cell System: Immature primary hippocampal neurons, which endogenously express a high ratio of NKCC1 to KCC2.[7]
-
Principle: In these neurons, GABA receptor activation leads to chloride efflux and depolarization, which in turn activates voltage-gated calcium channels, causing an influx of calcium.[7] Inhibition of NKCC1 reduces intracellular chloride, thereby diminishing the depolarizing effect of GABA and the subsequent calcium influx.
-
Procedure:
-
Primary neurons are cultured in 96-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4).
-
Cells are pre-incubated with varying concentrations of this compound or vehicle.
-
GABA (100 µM) is added to stimulate the neurons.[7]
-
The change in intracellular calcium concentration is measured by monitoring the fluorescence of the calcium-sensitive dye.
-
The IC₅₀ is calculated based on the dose-dependent inhibition of the GABA-induced calcium influx.[7]
-
In Vivo Models
This is a widely used neurodevelopmental model of autism that recapitulates core behavioral phenotypes.[12]
-
Model Induction: Pregnant mice are administered a single intraperitoneal injection of valproic acid.[12]
-
Treatment: The offspring of VPA-treated mothers are administered this compound. The specific dosing regimen (e.g., dose, frequency, duration) for the published this compound studies in this model is not detailed in the provided search results, but a general oral administration formulation has been described as a 10 mg/mL stock solution in DMSO, further diluted in drinking water with 0.3% sucrose to a concentration of 0.015 mg/mL.[7]
-
Behavioral Assessments:
-
Three-Chamber Social Interaction Test: This test assesses sociability and preference for social novelty. The apparatus consists of three interconnected chambers. The test mouse is allowed to explore the chambers containing a novel mouse and a novel object, and the time spent in each chamber and interacting with the mouse/object is recorded.[13][14][15]
-
Marble Burying Test: This test measures repetitive and compulsive-like behaviors. Mice are placed in a cage with a layer of bedding and a number of marbles. The number of marbles buried by the mouse in a set amount of time is counted.[16][17][18][19][20]
-
This model is used to study acquired epilepsy and screen anti-seizure therapies.
-
Model Induction: Mice are treated with kainic acid to induce status epilepticus, which is followed by the development of spontaneous recurrent seizures.
-
Treatment: In a preclinical study, mice with established TLE were chronically treated with this compound at a dose of 10 mg/kg.
-
Endpoint Measurement: The primary outcome is the reduction in the frequency and severity of seizures, often measured via electroencephalography (EEG) to monitor hippocampal discharge rates.
Signaling Pathways and Experimental Workflows
NKCC1 Regulatory Signaling Pathway
The activity of NKCC1 is regulated by the WNK-SPAK/OSR1 signaling pathway. Under conditions of low intracellular chloride, WNK kinases are activated and subsequently phosphorylate and activate the downstream kinases SPAK and OSR1. Activated SPAK/OSR1 then directly phosphorylates NKCC1, leading to its activation and increased chloride influx. This compound, by directly inhibiting NKCC1, is hypothesized to counteract the effects of this signaling cascade on neuronal chloride homeostasis.
In Vitro Assay Workflow
The following diagram illustrates the general workflow for the in vitro characterization of this compound.
In Vivo Autism Model Experimental Workflow
This diagram outlines the key steps in the preclinical evaluation of this compound using the VPA-induced autism mouse model.
Conclusion
This compound (ARN23746) represents a significant advancement in the pursuit of targeted therapies for neurodevelopmental disorders characterized by impaired chloride homeostasis. Its high selectivity for NKCC1 over other cation-chloride cotransporters, favorable pharmacokinetic profile, and demonstrated efficacy in preclinical models position it as a promising clinical candidate. The ongoing Phase 1 clinical trial will provide crucial data on its safety and tolerability in humans, paving the way for future efficacy studies in patient populations. This technical guide summarizes the foundational preclinical data that supports the continued development of this compound as a potentially transformative treatment for autism, epilepsy, and other related neurological conditions.
References
- 1. Discovery of a Small Molecule Drug Candidate for Selective NKCC1 Inhibition in Brain Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a Small Molecule Drug Candidate for Selective NKCC1 Inhibition in Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iamatherapeutics.com [iamatherapeutics.com]
- 4. Discovery of this compound: A selective inhibitor of NKCC1 and clinical candidate to treat brain disorders - ACS Spring 2025 - American Chemical Society [acs.digitellinc.com]
- 5. iamatherapeutics.com [iamatherapeutics.com]
- 6. Phase 1 Trial for this compound in Autism and Epilepsy Begins [synapse.patsnap.com]
- 7. Preclinical Development of the Na-K-2Cl Co-transporter-1 (NKCC1) Inhibitor ARN23746 for the Treatment of Neurodevelopmental Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ARN23746 (this compound) | NKCC1 inhibitor | Probechem Biochemicals [probechem.com]
- 9. Na-K-Cl Cotransporter (NKCC) | DC Chemicals [dcchemicals.com]
- 10. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 11. Preclinical Development of the Na-K-2Cl Co-transporter-1 (NKCC1) Inhibitor ARN23746 for the Treatment of Neurodevelopmental Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Building a better drug | The Transmitter: Neuroscience News and Perspectives [thetransmitter.org]
- 13. Automated Three-Chambered Social Approach Task for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A Standardized Social Preference Protocol for Measuring Social Deficits in Mouse Models of Autism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mmpc.org [mmpc.org]
- 17. Marble Burying and Nestlet Shredding as Tests of Repetitive, Compulsive-like Behaviors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Marble burying test [bio-protocol.org]
- 19. Marble Burying [protocols.io]
- 20. Neurological Disorders: Marble Burying Assay | Taconic Biosciences [taconic.com]
An In-depth Technical Guide to the Cellular Targets of IAMA-6 in the Central Nervous System
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This technical guide details the primary cellular target and mechanism of action of IAMA-6, a novel therapeutic agent in development for neurological disorders. The information presented is based on preclinical and early clinical data.
Executive Summary
This compound is a first-in-class, orally administered small molecule designed as a selective inhibitor of the Na-K-2Cl cotransporter 1 (NKCC1) in the central nervous system (CNS).[1][2][3] Its primary therapeutic action is the modulation of intracellular chloride concentrations within neurons, which is crucial for restoring proper inhibitory neurotransmission.[2] Altered chloride homeostasis is a key pathological feature in several neurodevelopmental and neurological disorders, including autism spectrum disorders (ASD), Down syndrome, and drug-resistant epilepsy.[2][3][4] this compound has demonstrated promising preclinical efficacy and a favorable safety profile, and has entered Phase 1 clinical trials.[1][3]
Primary Cellular Target: NKCC1
The exclusive cellular target of this compound within the CNS is the Na-K-2Cl cotransporter 1 (NKCC1) , a member of the cation-chloride cotransporter (CCC) family.[5] NKCC1 is a membrane protein that facilitates the electroneutral transport of one sodium ion, one potassium ion, and two chloride ions across the cell membrane. In the CNS, NKCC1 is a key regulator of intracellular chloride concentration.[3]
Dysregulation of NKCC1 expression and function has been implicated in the pathophysiology of various neurological conditions.[3] Elevated NKCC1 activity leads to an accumulation of intracellular chloride in neurons, which can cause GABAergic neurotransmission to become excitatory instead of inhibitory.[2] This disruption of the excitatory/inhibitory balance is thought to contribute to the symptoms of disorders such as epilepsy and autism.[2][3]
Mechanism of Action
This compound is designed to be a highly selective and brain-penetrant inhibitor of NKCC1.[6] By directly targeting and inhibiting NKCC1, this compound reduces the influx of chloride ions into neurons.[2] This action helps to restore the low intracellular chloride levels necessary for the hyperpolarizing (inhibitory) function of GABA-A receptors.[2] The re-establishment of inhibitory GABAergic signaling helps to rebalance neuronal excitability, addressing a core pathophysiological mechanism in several CNS disorders.[1]
A key advantage of this compound is its selectivity for NKCC1 in the CNS, which minimizes off-target effects, such as the diuretic effect seen with less selective inhibitors like bumetanide that also act on transporters in the kidneys.[3][6] Preclinical studies have indicated that this compound does not produce diuretic effects or other overt toxicities.[3][7]
Quantitative Data Summary
Detailed quantitative data on the binding affinity (e.g., Ki) and inhibitory concentration (e.g., IC50) of this compound for NKCC1 are not publicly available and are likely proprietary to IAMA Therapeutics. However, qualitative and comparative data from preclinical studies have been reported.
| Parameter | Observation | Source |
| Selectivity | At least 50 times more selective for NKCC1 than bumetanide. | [6] |
| Brain Penetration | Described as "much more brain penetrant" than bumetanide. | [6] |
| Toxicity | No overt toxicity observed in preclinical models. | [2][3] |
| Diuretic Effect | No diuretic effect observed, unlike non-selective inhibitors. | [3][7] |
| Preclinical Efficacy | Demonstrated meaningful and durable responses in animal models of Down syndrome and autism. Showed efficacy in a mouse model of mesial temporal lobe epilepsy. | [2][8] |
Experimental Protocols
Detailed, step-by-step experimental protocols for the development and testing of this compound are proprietary. However, the general methodologies employed can be inferred from the available literature.
5.1. Drug Discovery and Optimization: this compound was developed through a rational drug design platform that combines medicinal chemistry, structure-based drug design, and functional screening.[5] This process involved:
-
Computer-Aided Drug Design: Utilizing high-performance computing and molecular modeling to design and optimize the chemical structure of this compound for selective NKCC1 inhibition.[3][5]
-
Medicinal Chemistry Efforts: Synthesizing and refining the chemical class of the molecule to improve its physicochemical properties, including brain penetration and metabolic stability.[3]
5.2. Preclinical Efficacy Studies: The efficacy of this compound has been evaluated in various animal models of neurological disorders.[2]
-
Mouse Models of Autism and Down Syndrome: this compound was tested in mouse models to assess its ability to rescue core behavioral symptoms.[2][6] For instance, in a valproate-induced mouse model of idiopathic autism, this compound was shown to reverse behaviors such as excessive grooming and social interaction deficits.[6]
-
Mouse Model of Drug-Resistant Epilepsy: In a kainic acid-induced model of mesial temporal lobe epilepsy, chronic administration of this compound led to a reduction in hippocampal discharge rates.[8]
5.3. Safety and Tolerability Studies: Preclinical safety studies were conducted to evaluate the toxicity and potential side effects of this compound. These studies confirmed the absence of a diuretic effect and other overt toxicities.[3][7]
5.4. Clinical Trials: this compound has advanced to a Phase 1, first-in-human, randomized, double-blind, placebo-controlled, single and multiple ascending dose study to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy adult volunteers.[9]
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound on neuronal chloride homeostasis.
Experimental Workflow for Preclinical Evaluation
Caption: Generalized workflow for the preclinical development of this compound.
References
- 1. iamatherapeutics.com [iamatherapeutics.com]
- 2. | BioWorld [bioworld.com]
- 3. Discovery of this compound: A selective inhibitor of NKCC1 and clinical candidate to treat brain disorders - ACS Spring 2025 - American Chemical Society [acs.digitellinc.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. iamatherapeutics.com [iamatherapeutics.com]
- 6. Building a better drug | The Transmitter: Neuroscience News and Perspectives [thetransmitter.org]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. Iama Therapeutics’ this compound shows promise in preclinical mesial temporal lobe epilepsy | BioWorld [bioworld.com]
- 9. iamatherapeutics.com [iamatherapeutics.com]
IAMA-6: A Novel NKCC1 Inhibitor for the Attenuation of Neuronal Hyperexcitability
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of IAMA-6, a novel and selective inhibitor of the Na-K-Cl cotransporter 1 (NKCC1). It details the preclinical data supporting its mechanism of action in reducing neuronal hyperexcitability, the experimental protocols utilized in its evaluation, and the signaling pathways it modulates. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound for neurological disorders characterized by neuronal hyperexcitability, such as epilepsy and autism spectrum disorders.
Core Mechanism of Action: Restoring GABAergic Inhibition
Neuronal hyperexcitability is a hallmark of several neurological disorders and is often associated with an imbalance between excitatory and inhibitory neurotransmission.[1][2] The primary inhibitory neurotransmitter in the mature central nervous system is gamma-aminobutyric acid (GABA). The inhibitory effect of GABA is mediated by the influx of chloride ions (Cl⁻) through GABA-A receptors, leading to hyperpolarization of the neuronal membrane and making it less likely to fire an action potential.[3][4]
The intracellular chloride concentration is tightly regulated by two key cation-chloride cotransporters: NKCC1, which pumps chloride ions into the neuron, and KCC2, which extrudes them.[3][4] In certain pathological conditions, the expression or activity of NKCC1 is upregulated, leading to an accumulation of intracellular chloride.[3][5][6] This elevated chloride concentration can reverse the electrochemical gradient for chloride, causing an efflux of chloride ions upon GABA-A receptor activation. This, in turn, leads to a paradoxical depolarization of the neuron, rendering GABA excitatory and contributing to neuronal hyperexcitability.[3]
This compound is a selective inhibitor of NKCC1.[7][8] By blocking the influx of chloride ions into neurons, this compound aims to restore the low intracellular chloride concentration necessary for the hyperpolarizing, inhibitory action of GABA.[3] This re-establishment of GABAergic inhibition is the core mechanism by which this compound is proposed to reduce neuronal hyperexcitability.[7]
Quantitative Preclinical Data
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Characterization of this compound
| Parameter | This compound | Bumetanide (comparator) | Cell Type | Notes |
| NKCC1 Inhibition | 88.5% (at 100 µM) | 71.7% (at 100 µM) | HEK cells | Demonstrates potent inhibition of NKCC1.[1] |
| 92.8% (at 100 µM) | 54.7% (at 100 µM) | Neurons | Shows higher potency in a more physiologically relevant cell type compared to the non-selective inhibitor bumetanide.[1] | |
| Kinetic Solubility | 250 µM | Not Reported | - | Indicates good solubility.[1] |
| Mutagenicity | Not mutagenic | Not Reported | - | Ames test results suggest a favorable safety profile.[1] |
Table 2: In Vivo Pharmacokinetics (DMPK) of this compound
| Species | Plasma Half-life | Notes |
| Mouse | >120 min | Suggests a reasonable duration of action for in vivo studies.[1] |
| Mouse Hepatocytes | >172 min | Indicates metabolic stability in mouse liver cells.[1] |
| Dog Hepatocytes | >240 min | Shows good metabolic stability in a non-rodent species.[1] |
| Human Hepatocytes | 61 min | Provides an early indication of metabolic fate in humans.[1] |
Table 3: In Vivo Efficacy of this compound in Animal Models
| Animal Model | This compound Dose | Key Findings |
| Temporal Lobe Epilepsy (Mouse) | 10 mg/kg (chronic treatment) | - Reduction in hippocampal discharge rate. - Reduction in intra-train spike rate.[9] |
| Autism Spectrum Disorder (Mouse) | 0.2 mg/kg (i.p.) | - Rescued core behaviors, including an increased sociability index.[1] |
| Fragile X Syndrome (Mouse) | 0.2 mg/kg (i.p.) | - Rescued core behaviors, including an increased sociability index.[1] |
Experimental Protocols
This section details the methodologies for key experiments cited in the preclinical evaluation of this compound.
In Vitro NKCC1 Inhibition Assay
Objective: To quantify the inhibitory effect of this compound on NKCC1 activity in a cellular context.
Methodology:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured under standard conditions. For NKCC1-specific assays, cells are transfected with a plasmid encoding the human NKCC1 protein.
-
Chloride Influx Measurement: NKCC1 activity is assessed by measuring the influx of chloride ions. This can be achieved using a chloride-sensitive fluorescent dye (e.g., MQAE).
-
Cells are incubated with the fluorescent dye.
-
A baseline fluorescence reading is taken.
-
Cells are then exposed to a solution containing a high concentration of chloride to induce NKCC1-mediated influx.
-
The change in fluorescence, which is proportional to the intracellular chloride concentration, is measured over time.
-
-
Compound Treatment: To determine the inhibitory effect of this compound, cells are pre-incubated with varying concentrations of the compound before the induction of chloride influx.
-
Data Analysis: The percentage of inhibition is calculated by comparing the chloride influx in this compound-treated cells to that in vehicle-treated control cells.
Kainic Acid-Induced Temporal Lobe Epilepsy (TLE) Model in Mice
Objective: To evaluate the anti-seizure efficacy of this compound in a mouse model of TLE.
Methodology:
-
Animal Subjects: Adult male C57BL/6J mice are used.
-
Stereotaxic Surgery: Mice are anesthetized, and a guide cannula is stereotaxically implanted into the hippocampus.
-
Kainic Acid Administration: After a recovery period, a solution of kainic acid is microinjected through the cannula into the hippocampus to induce status epilepticus and subsequent spontaneous recurrent seizures.
-
This compound Treatment: A cohort of mice receives chronic administration of this compound (e.g., 10 mg/kg) via intraperitoneal (i.p.) injection or oral gavage, while a control group receives a vehicle.
-
Electrophysiological Monitoring: Seizure activity is monitored using electroencephalography (EEG). Depth electrodes can be implanted in the hippocampus to record local field potentials. Key parameters measured include the frequency and duration of seizures, hippocampal discharge rate, and intra-train spike rate.
-
Data Analysis: The seizure parameters in the this compound-treated group are compared to the vehicle-treated group to determine the efficacy of the compound.
Behavioral Testing in Mouse Models of Autism and Fragile X Syndrome
Objective: To assess the ability of this compound to ameliorate behavioral deficits relevant to autism spectrum disorder and Fragile X syndrome.
Methodology:
-
Animal Models: Mouse models with genetic mutations relevant to autism (e.g., Shank3 knockout) or Fragile X syndrome (e.g., Fmr1 knockout) are used.
-
This compound Administration: Mice are treated with this compound (e.g., 0.2 mg/kg, i.p.) or vehicle prior to behavioral testing.
-
Three-Chamber Social Interaction Test:
-
The apparatus consists of three interconnected chambers.
-
In the first phase (sociability), the subject mouse is placed in the center chamber and allowed to explore a side chamber containing a novel mouse ("stranger 1") and another side chamber containing a novel, inanimate object. The time spent in each chamber and interacting with the mouse/object is recorded.
-
In the second phase (social novelty), a new unfamiliar mouse ("stranger 2") is placed in the previously empty object chamber. The subject mouse's preference for the novel mouse over the familiar one is assessed.
-
-
Self-Grooming Test:
-
Mice are placed individually in a clean, empty cage.
-
The cumulative time spent grooming over a defined period (e.g., 10 minutes) is recorded. Excessive self-grooming is considered a repetitive behavior.
-
-
Data Analysis: The performance of this compound-treated mice is compared to that of vehicle-treated and wild-type control mice to evaluate the reversal of behavioral deficits.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound Action
Caption: Mechanism of this compound in restoring GABAergic inhibition.
Preclinical to Clinical Development Workflow for this compound
Caption: Development pipeline of this compound from preclinical research to clinical trials.
Phase 1 Clinical Trial Design for this compound
Caption: Design of the this compound Phase 1 first-in-human clinical trial.
Conclusion
This compound is a promising, selective NKCC1 inhibitor with a clear mechanism of action for reducing neuronal hyperexcitability. Preclinical data demonstrate its potency and efficacy in relevant in vitro and in vivo models of neurological disorders. The ongoing Phase 1 clinical trial will provide crucial information on its safety, tolerability, and pharmacokinetic profile in humans, paving the way for further clinical development. The targeted approach of restoring GABAergic inhibition by modulating intracellular chloride levels represents a novel and potentially disease-modifying strategy for a range of CNS disorders.
References
- 1. Behavioural phenotyping assays for mouse models of autism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Standardized Social Preference Protocol for Measuring Social Deficits in Mouse Models of Autism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for quantifying pyramidal neuron hyperexcitability in a mouse model of neurodevelopmental encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. precisionary.com [precisionary.com]
- 5. Behavioral analysis of male and female Fmr1 knockout mice on C57BL/6 background - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Standardized Protocol for Stereotaxic Intrahippocampal Administration of Kainic Acid Combined with Electroencephalographic Seizure Monitoring in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessing sociability using the Three-Chamber Social Interaction Test and the Reciprocal Interaction Test in a genetic mouse model of ASD | springermedizin.de [springermedizin.de]
- 9. Frontiers | Gaboxadol Normalizes Behavioral Abnormalities in a Mouse Model of Fragile X Syndrome [frontiersin.org]
Foundational Studies of IAMA-6: A Novel NKCC1 Inhibitor for Neurodevelopmental Disorders
A Technical Guide for Researchers and Drug Development Professionals
This whitepaper provides an in-depth overview of the foundational preclinical and early clinical research on IAMA-6, a selective inhibitor of the Na-K-Cl cotransporter 1 (NKCC1). Altered NKCC1 expression and subsequent imbalances in neuronal chloride homeostasis are implicated in the pathophysiology of several neurodevelopmental disorders, including Autism Spectrum Disorder (ASD), Fragile X Syndrome, and Down Syndrome. This compound has emerged as a promising therapeutic candidate designed to rectify these imbalances, offering a potential new treatment avenue for these complex conditions.
Core Mechanism of Action: Targeting Neuronal Hyperexcitability
This compound is an orally administered small molecule that selectively inhibits the NKCC1 protein.[1][2][3] In the context of neurodevelopmental disorders, the aberrant expression of NKCC1 leads to elevated intracellular chloride levels within neurons.[4] This disrupts the normal hyperpolarizing or shunting effect of the neurotransmitter gamma-aminobutyric acid (GABA), a key mediator of inhibitory signaling in the brain.[5] By blocking NKCC1, this compound aims to restore lower intracellular chloride concentrations, thereby re-establishing the inhibitory tone of GABAergic signaling and mitigating the neuronal hyperexcitability that is a hallmark of many neurodevelopmental disorders.[1][5][6]
Preclinical Data Summary
Comprehensive preclinical studies have demonstrated the potential of this compound in various in vitro and in vivo models. These studies have highlighted its selectivity, efficacy, and favorable safety profile compared to less selective NKCC1 inhibitors like bumetanide.
In Vitro Efficacy and Selectivity
This compound has shown potent and selective inhibition of NKCC1 in cell-based assays.[4] Notably, it demonstrates superior inhibitory effects compared to bumetanide, with the added benefit of being more brain penetrant and having a significantly higher selectivity for NKCC1 in the central nervous system, thereby avoiding the diuretic effects associated with bumetanide.[4][5]
| Assay | This compound | Bumetanide | Reference |
| NKCC1 Inhibition (HEK cells, 100 µM) | 88.5% | 71.7% | [4] |
| NKCC1 Inhibition (Neurons) | 92.8% | 54.7% | [4] |
Pharmacokinetic Profile
The pharmacokinetic properties of this compound have been evaluated in preclinical models, demonstrating its potential for effective systemic administration.
| Parameter | Value | Species | Reference |
| Kinetic Solubility | 250 µM | [4] | |
| Plasma Half-life | >120 min | Murine | [4] |
| Hepatocyte Stability | >172 min | Mouse | [4] |
| Hepatocyte Stability | >240 min | Dog | [4] |
| Hepatocyte Stability | 61 min | Human | [4] |
In Vivo Efficacy in Neurodevelopmental Disorder Models
This compound has demonstrated the ability to rescue behavioral and cognitive deficits in multiple animal models of neurodevelopmental disorders.
| Disorder Model | Key Findings | Dosage | Reference |
| Autism Spectrum Disorder (ASD) | Increased sociability index | 0.2 mg/kg i.p. | [4] |
| Fragile X Syndrome | Rescued core behaviors | 0.2 mg/kg i.p. | [4] |
| Down Syndrome (DoS) | Rescued cognitive deficits | Not specified | [7] |
| Temporal Lobe Epilepsy | Fully recovered E-GABA and seizures | Not specified | [4] |
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action on Neuronal Chloride Homeostasis
Caption: this compound inhibits NKCC1, reducing intracellular chloride and restoring inhibitory GABA signaling.
Preclinical to Clinical Development Workflow for this compound
Caption: The development pathway of this compound from target identification to clinical trials.
Experimental Protocols
In Vivo Models of Neurodevelopmental Disorders
-
Autism Spectrum Disorder (ASD) and Fragile X Syndrome Mouse Models:
-
Objective: To assess the efficacy of this compound in rescuing core behavioral deficits.
-
Methodology: While specific details of the models used are not fully disclosed in the provided documents, a common approach involves prenatal exposure to valproic acid to induce autism-like behaviors in offspring.[5] For Fragile X, knockout mouse models are typically employed.
-
Procedure:
-
Animals are administered this compound (0.2 mg/kg i.p.) or a vehicle control.[4]
-
A battery of behavioral tests is conducted to assess social interaction, repetitive behaviors, and anxiety. A key metric mentioned is the "sociability index".[4]
-
Chronic treatment was administered to assess long-term safety, with histopathological analysis and monitoring of visceral weight changes.[4]
-
-
-
Temporal Lobe Epilepsy Mouse Model:
-
Objective: To evaluate the effect of this compound on seizure activity and GABAergic function.
-
Methodology: The specific model is not detailed, but common methods include kainic acid or pilocarpine administration to induce status epilepticus and subsequent chronic epilepsy.
-
Procedure:
-
Following the induction of epilepsy, mice are treated with this compound or a vehicle.
-
Seizure frequency and duration are monitored over an extended period (e.g., 17 days).[4]
-
Electrophysiological recordings are performed to assess the reversal potential of GABA (E-GABA) to determine the functional impact on inhibitory signaling.[4]
-
-
Clinical Development
This compound has progressed into a Phase 1 clinical trial, a first-in-human, randomized, double-blind, placebo-controlled study.[2][3]
-
Study Design: The trial includes both single ascending dose (SAD) and multiple ascending dose (MAD) phases.[1][2]
-
Population: The study is being conducted in healthy adult participants.[1][6]
-
Primary Endpoints: The primary objectives are to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound.[1][2] The effect of food on the absorption of the drug is also being investigated.[2][3]
-
Status: The first subject was dosed in January 2024, with initial interim data anticipated in June 2024.[2][6]
Conclusion
This compound represents a promising, mechanism-based therapeutic approach for a range of neurodevelopmental disorders characterized by impaired chloride homeostasis and neuronal hyperexcitability. Its high selectivity for NKCC1, favorable preclinical safety profile, and efficacy in animal models provide a strong rationale for its continued clinical development. The ongoing Phase 1 trial will be a critical step in determining the safety and pharmacokinetic profile of this compound in humans, paving the way for future efficacy studies in patient populations.
References
- 1. Phase 1 Trial for this compound in Autism and Epilepsy Begins [synapse.patsnap.com]
- 2. iamatherapeutics.com [iamatherapeutics.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. New preclinical data on NKCC1 inhibitor this compound in neurological disorder models | BioWorld [bioworld.com]
- 5. Building a better drug | The Transmitter: Neuroscience News and Perspectives [thetransmitter.org]
- 6. IAMA Therapeutics treats first subject in Phase I autism trial [clinicaltrialsarena.com]
- 7. neurology.org [neurology.org]
Methodological & Application
Application Notes and Protocols for the Use of IAMA-6 in In Vitro Neuronal Culture Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
IAMA-6 is a novel, orally administered small molecule that acts as a selective inhibitor of the Na-K-Cl cotransporter 1 (NKCC1).[1][2][3] Altered expression and activity of NKCC1 have been implicated in a variety of neurological and neurodevelopmental disorders, including autism spectrum disorders, epilepsy, Down syndrome, and Fragile X syndrome.[2][4] In mature neurons, the upregulation of NKCC1 can lead to an increase in intracellular chloride concentration, which in turn can cause GABAergic signaling to become excitatory instead of inhibitory, contributing to neuronal hyperexcitability.[2] this compound has been developed to target this mechanism and has shown promise in preclinical studies, demonstrating neuroprotective effects and the ability to rescue core behavioral symptoms in animal models of neurological disorders.[2][4][5] The compound has since entered Phase 1 clinical trials to assess its safety and efficacy in humans.[1][6]
These application notes provide an overview of the mechanism of action of this compound and offer example protocols for its use in in vitro neuronal culture studies to investigate its effects on neuronal function.
Mechanism of Action
This compound selectively inhibits the NKCC1 protein, a cation-chloride cotransporter that facilitates the movement of sodium, potassium, and chloride ions across the cell membrane.[7] In the central nervous system, NKCC1 plays a crucial role in regulating intracellular chloride concentrations. Elevated NKCC1 activity can disrupt the normal chloride gradient, leading to a pathological shift in the reversal potential of GABAA receptor-mediated currents. This can impair inhibitory neurotransmission and result in neuronal hyperexcitability, a hallmark of several brain disorders.[2] By inhibiting NKCC1, this compound aims to restore the physiological intracellular chloride levels, thereby re-establishing the inhibitory action of GABA and alleviating neuronal hyperexcitability.[2][5]
Quantitative Data
The following tables summarize the available quantitative data for this compound from preclinical studies.
Table 1: In Vitro Inhibitory Potency of this compound
| Cell Type | This compound Concentration | % NKCC1 Inhibition | Bumetanide % Inhibition |
| HEK cells | 100 µM | 88.5% | 71.7% |
| Neurons | Not Specified | 92.8% | 54.7% |
| Data from BioWorld, 2025.[4] |
Table 2: Preclinical Pharmacokinetic (DMPK) Profile of this compound
| Parameter | Value | Species |
| Kinetic Solubility | 250 µM | - |
| Plasma Half-life | >120 min | Murine |
| Hepatocyte Stability | >172 min | Mouse |
| >240 min | Dog | |
| 61 min | Human | |
| Data from BioWorld, 2025.[4] |
Experimental Protocols
The following are example protocols for the application of this compound in in vitro neuronal culture studies. These protocols should be adapted based on the specific cell type and experimental goals.
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Refer to the manufacturer's instructions for the appropriate storage of this compound powder.[3]
-
To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in cell culture grade DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.[3]
Protocol 2: Assessment of this compound on Neuronal Viability
Objective: To determine the cytotoxic effects of this compound on primary neuronal cultures.
Materials:
-
Primary cortical neurons
-
Neuron culture medium
-
Poly-D-lysine or Poly-L-ornithine coated 96-well plates
-
This compound stock solution (10 mM)
-
Cell viability assay kit (e.g., MTT, PrestoBlue, or similar)
-
Plate reader
Procedure:
-
Plate primary cortical neurons in a 96-well plate at a density of 5 x 104 cells per well.
-
Culture the neurons for at least 7 days in vitro (DIV) to allow for maturation.
-
Prepare serial dilutions of this compound in neuron culture medium to achieve final concentrations ranging from 1 nM to 100 µM. Include a vehicle control (DMSO at the highest concentration used for this compound dilutions).
-
Carefully remove half of the medium from each well and replace it with the medium containing the different concentrations of this compound or vehicle.
-
Incubate the plate for 24, 48, and 72 hours.
-
At each time point, perform a cell viability assay according to the manufacturer's protocol.
-
Measure the absorbance or fluorescence using a plate reader.
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
Protocol 3: Evaluation of this compound on Neuronal Activity using Calcium Imaging
Objective: To assess the effect of this compound on spontaneous neuronal activity by measuring intracellular calcium transients.
Materials:
-
Mature primary neuronal culture on glass-bottom dishes
-
Calcium indicator dye (e.g., Fluo-4 AM)
-
This compound stock solution
-
Fluorescence microscope with live-cell imaging capabilities
Procedure:
-
Load the mature neuronal culture with a calcium indicator dye according to the manufacturer's instructions.
-
Acquire baseline fluorescence images of spontaneous calcium activity for 5-10 minutes.
-
Add this compound to the culture medium at the desired final concentration (e.g., 10 µM).
-
Immediately begin acquiring post-treatment fluorescence images for an extended period (e.g., 30-60 minutes) to observe any changes in calcium transient frequency and amplitude.
-
Analyze the imaging data to quantify changes in neuronal activity before and after the application of this compound.
Conclusion
This compound represents a promising therapeutic candidate for neurological disorders characterized by neuronal hyperexcitability. Its selective inhibition of NKCC1 offers a targeted approach to restore normal inhibitory GABAergic signaling. The protocols outlined in these application notes provide a framework for researchers to investigate the effects of this compound in in vitro neuronal models, which can further elucidate its mechanism of action and therapeutic potential. As with any experimental compound, it is crucial to perform appropriate dose-response and toxicity studies to ensure the validity of the results.
References
- 1. Phase 1 Trial for this compound in Autism and Epilepsy Begins [synapse.patsnap.com]
- 2. Discovery of this compound: A selective inhibitor of NKCC1 and clinical candidate to treat brain disorders - ACS Spring 2025 - American Chemical Society [acs.digitellinc.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. New preclinical data on NKCC1 inhibitor this compound in neurological disorder models | BioWorld [bioworld.com]
- 5. Building a better drug | The Transmitter: Neuroscience News and Perspectives [thetransmitter.org]
- 6. iamatherapeutics.com [iamatherapeutics.com]
- 7. iamatherapeutics.com [iamatherapeutics.com]
Application Notes and Protocols for Administering IAMA-6 in Mouse Models of Epilepsy
For Researchers, Scientists, and Drug Development Professionals
Introduction
IAMA-6 is a novel, selective inhibitor of the Na-K-Cl cotransporter 1 (NKCC1), a protein implicated in the regulation of intracellular chloride concentrations in neurons.[1][2][3][4][5][6] In pathological conditions such as epilepsy, aberrant expression of NKCC1 can lead to an imbalance in GABAergic signaling, paradoxically causing neuronal excitation instead of inhibition.[1][2][4] By selectively targeting NKCC1, this compound aims to restore the physiological inhibitory action of GABA, thereby reducing neuronal hyperexcitability and seizure activity.[7][8][9][10] Preclinical studies have demonstrated the potential of this compound as a therapeutic agent in various mouse models of epilepsy, including drug-resistant forms like Mesial Temporal Lobe Epilepsy (MTLE) and Dravet syndrome.[1][2][4][6]
These application notes provide a comprehensive overview of the protocols for administering this compound in established mouse models of epilepsy, guidance on data collection and analysis, and a summary of the key preclinical findings.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound in mouse models of epilepsy.
Table 1: Efficacy of this compound in a Kainic Acid-Induced Mouse Model of Mesial Temporal Lobe Epilepsy (MTLE)
| Parameter | Vehicle Control | This compound (10 mg/kg, chronic treatment) | Outcome | Citation |
| Hippocampal Discharge Rate | Baseline | Reduced | Significant reduction in epileptiform activity | [1] |
| Intra-train Spike Rate | Baseline | Reduced | Decreased neuronal hyperexcitability | [1] |
| Post-Treatment Efficacy | N/A | Efficacy retained after 3-day washout | Suggests potential for lasting therapeutic effects | [1] |
| Number of Epileptic Events | Baseline | Significantly reduced at days 14 and 17 | Demonstrates anti-seizure effects | [11] |
Table 2: In Vitro Potency of this compound
| Assay | Bumetanide (non-selective NKCC1 inhibitor) | This compound | Comparison | Citation |
| NKCC1 Inhibition in HEK cells (at 100 µM) | 71.7% | 88.5% | This compound is more potent | [11] |
| NKCC1 Inhibition in Neurons | 54.7% | 92.8% | This compound demonstrates superior potency in a more physiologically relevant system | [11] |
Signaling Pathway of this compound in Epilepsy
The therapeutic rationale for this compound in epilepsy centers on the modulation of GABAergic neurotransmission through the inhibition of NKCC1. The following diagram illustrates this signaling pathway.
Caption: this compound inhibits NKCC1, reducing intracellular chloride and restoring GABAergic inhibition.
Experimental Protocols
The following are detailed protocols for key experiments involving the administration of this compound in mouse models of epilepsy.
Kainic Acid-Induced Model of Mesial Temporal Lobe Epilepsy (MTLE)
This model recapitulates many features of human MTLE, including spontaneous recurrent seizures.[2]
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
Kainic acid monohydrate
-
Sterile saline (0.9% NaCl)
-
This compound
-
Vehicle for this compound (Note: The specific vehicle composition for this compound is often proprietary. A common starting point for hydrophobic compounds is a solution of DMSO, Tween 80, and saline. It is crucial to perform vehicle-only controls.)
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic apparatus
-
Microinjection pump and syringe
-
EEG recording system (optional, for detailed electrophysiological studies)[1][4][12][13]
-
Video monitoring system
Procedure:
-
Animal Preparation: Acclimatize mice to the housing facility for at least one week before the experiment.
-
Kainic Acid Administration (Intrahippocampal): [2]
-
Anesthetize the mouse and mount it in a stereotaxic frame.
-
Perform a craniotomy over the hippocampus.
-
Slowly inject a low dose of kainic acid (e.g., 50 nL of a 20 mM solution) into the dorsal hippocampus.
-
For a less severe seizure phenotype, a lower concentration (e.g., 2.22 mM) can be used.[2]
-
-
Kainic Acid Administration (Intraperitoneal - Systemic): [14][15][16]
-
Seizure Monitoring and Scoring:
-
Following kainic acid administration, continuously monitor the mice for behavioral seizures for at least 2-4 hours.
-
Score seizure severity using a modified Racine scale.[3][8][11][14][17][18][19]
-
Stage 1: Mouth and facial movements.
-
Stage 2: Head nodding.
-
Stage 3: Forelimb clonus.
-
Stage 4: Rearing with forelimb clonus.
-
Stage 5: Rearing and falling (loss of postural control).
-
-
The onset of status epilepticus (SE) can be defined as the occurrence of continuous seizures or multiple Stage 4/5 seizures.
-
-
This compound Administration:
-
For chronic studies, begin administration of this compound (e.g., 10 mg/kg, i.p. or oral gavage) or vehicle once daily, starting 24 hours after the induction of SE.
-
The duration of treatment can vary, but studies have shown effects after 14-17 days of treatment.[11]
-
-
Data Collection and Analysis:
-
Record the frequency, duration, and severity of spontaneous recurrent seizures during the treatment period using video monitoring and/or EEG.
-
At the end of the study, brain tissue can be collected for histological or biochemical analysis.
-
Dravet Syndrome Mouse Model
Dravet syndrome is a severe, genetic epilepsy often caused by mutations in the SCN1A gene.[20][21][22][23] Mouse models with heterozygous mutations in Scn1a (e.g., A1783V or R613X) are commonly used.[20][21][22][23]
Materials:
-
Scn1a heterozygous mutant mice and wild-type littermate controls.
-
This compound and vehicle.
-
A chamber for controlled heating to induce hyperthermia-induced seizures.
-
Rectal thermometer.
-
Video monitoring system.
Procedure:
-
Animal Husbandry: Breed heterozygous Scn1a mice with wild-type mice to generate experimental and control animals. Genotype the offspring before the experiment.
-
Induction of Hyperthermia-Induced Seizures: [23]
-
Place the mouse in a chamber and gradually increase the ambient temperature.
-
Continuously monitor the core body temperature with a rectal probe.
-
Record the temperature at which the first seizure (e.g., generalized clonus) occurs.
-
-
This compound Administration:
-
Administer a single dose of this compound or vehicle via i.p. injection or oral gavage at a predetermined time before the induction of hyperthermia.
-
The specific dose of this compound for this model should be optimized, but doses used in other neurological models (e.g., 0.2 mg/kg) could be a starting point.[11]
-
-
Data Collection and Analysis:
-
Compare the seizure threshold temperature between this compound-treated and vehicle-treated mice. An increase in the temperature threshold indicates an anti-seizure effect.
-
The severity and duration of seizures can also be scored.
-
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a mouse model of epilepsy.
Caption: Workflow for preclinical testing of this compound in mouse models of epilepsy.
Conclusion
This compound represents a promising therapeutic strategy for epilepsy by targeting the underlying mechanism of neuronal hyperexcitability. The protocols outlined in these application notes provide a framework for the in vivo evaluation of this compound in relevant mouse models. Careful experimental design, including appropriate controls and standardized data collection methods, is essential for obtaining robust and reproducible results. Further research will continue to elucidate the full therapeutic potential of this compound in epilepsy and other neurological disorders.
References
- 1. mdpi.com [mdpi.com]
- 2. A Standardized Protocol for Stereotaxic Intrahippocampal Administration of Kainic Acid Combined with Electroencephalographic Seizure Monitoring in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Detection of spontaneous seizures in EEGs in multiple experimental mouse models of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of this compound: A selective inhibitor of NKCC1 and clinical candidate to treat brain disorders - ACS Spring 2025 - American Chemical Society [acs.digitellinc.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Convulsive behaviors of spontaneous recurrent seizures in a mouse model of extended hippocampal kindling [frontiersin.org]
- 9. IAMA Therapeutics Announces Approval of Clinical Trial Application (CTA) by the Italian Medicines Agency (AIFA) to Initiate a Phase 1 Study of this compound for the Treatment of Autism and Epilepsy - BioSpace [biospace.com]
- 10. Iama cleared in Italy to begin first-in-human study of this compound for autism and epilepsy | BioWorld [bioworld.com]
- 11. researchgate.net [researchgate.net]
- 12. A simple, automated method of seizure detection in mouse models of temporal lobe epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. womencourage.acm.org [womencourage.acm.org]
- 14. 2.5. Mouse kainic acid model [bio-protocol.org]
- 15. Kainic acid-induced acute seizure mouse model [bio-protocol.org]
- 16. Repeated low-dose kainate administration in C57BL/6J mice produces temporal lobe epilepsy pathology but infrequent spontaneous seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 17. research.rug.nl [research.rug.nl]
- 18. Visual detection of seizures in mice using supervised machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Racine stages - Wikipedia [en.wikipedia.org]
- 20. Transfer of SCN1A to the brain of adolescent mouse model of Dravet syndrome improves epileptic, motor, and behavioral manifestations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. | BioWorld [bioworld.com]
- 23. Development of an antiseizure drug screening platform for Dravet syndrome at the NINDS contract site for the Epilepsy Therapy Screening Program - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for IAMA-6 in Rodent Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
IAMA-6 is a selective inhibitor of the Na-K-Cl cotransporter 1 (NKCC1), a key regulator of intracellular chloride concentration in neurons.[1][2][3] In various neurological and neurodevelopmental disorders, including autism spectrum disorder (ASD), Down syndrome, and epilepsy, the expression and function of chloride transporters are altered, leading to an imbalance in excitatory and inhibitory neurotransmission.[1][2] this compound has emerged as a promising therapeutic candidate due to its ability to restore physiological chloride homeostasis and rescue behavioral deficits in rodent models of these conditions, without the diuretic side effects associated with non-selective NKCC1 inhibitors like bumetanide.[4][5]
These application notes provide a comprehensive overview of the effective dosages and experimental protocols for utilizing this compound in rodent behavioral studies, based on preclinical findings.
Mechanism of Action
This compound selectively inhibits the NKCC1 transporter, which is responsible for importing chloride ions into neurons. In many neurodevelopmental disorders, NKCC1 is upregulated, leading to elevated intracellular chloride levels. This disrupts the normal hyperpolarizing action of the neurotransmitter GABA (gamma-aminobutyric acid), causing it to have a depolarizing and excitatory effect. By inhibiting NKCC1, this compound reduces intracellular chloride, restoring the inhibitory function of GABA and re-balancing synaptic transmission.[2]
Effective Dosages of this compound in Rodent Models
The effective dosage of this compound varies depending on the rodent model and the specific behavioral phenotype being investigated. Preclinical studies have established a range of effective doses administered via intraperitoneal (i.p.) injection.
| Rodent Model | Disease Area | Effective Dosage (i.p.) | Behavioral Outcome |
| Mouse Model of ASD | Autism Spectrum Disorder | 0.2 mg/kg | Increased sociability and reduced repetitive behaviors |
| Fragile X Syndrome Mouse Model | Fragile X Syndrome | 0.2 mg/kg | Increased sociability |
| Ts65Dn Mouse Model | Down Syndrome | 0.2 mg/kg (inferred) | Rescue of cognitive deficits |
| Kainic Acid-Induced MTLE Mouse | Mesial Temporal Lobe Epilepsy | 10 mg/kg (chronic) | Reduced hippocampal discharge rate and seizure events |
Experimental Protocols
Detailed methodologies for key behavioral assays used to evaluate the efficacy of this compound are provided below.
Assessment of Social Behavior: Three-Chamber Social Interaction Test
This test assesses social affiliation and preference for social novelty in rodents.
-
Apparatus: A three-chambered box with retractable doors between the chambers. The side chambers contain wire mesh containment cages.
-
Animal Model: Mouse models of ASD or other neurodevelopmental disorders with social deficits.
-
Drug Administration: Administer this compound or vehicle via i.p. injection at the appropriate dose (e.g., 0.2 mg/kg) 30-60 minutes prior to the test.
-
Procedure:
-
Habituation (10 minutes): The test mouse is placed in the central chamber and allowed to explore all three empty chambers.
-
Sociability Test (10 minutes): A novel mouse (Stranger 1) is placed in one of the wire cages in a side chamber. The test mouse is again placed in the center chamber and allowed to explore all three chambers.
-
Social Novelty Test (10 minutes): A second novel mouse (Stranger 2) is placed in the previously empty wire cage. The test mouse has a choice between the familiar mouse (Stranger 1) and the novel mouse (Stranger 2).
-
-
Data Analysis: The time spent in each chamber and the time spent interacting (e.g., sniffing) with each wire cage are recorded and analyzed. A sociability index and a social novelty preference index can be calculated.
Assessment of Repetitive Behavior: Self-Grooming Test
This test measures repetitive, stereotyped behaviors, which are a core symptom of ASD.
-
Apparatus: A clear Plexiglas cylinder.
-
Animal Model: Mouse models of ASD.
-
Drug Administration: Administer this compound or vehicle (e.g., 0.2 mg/kg, i.p.) 30-60 minutes before the test.
-
Procedure:
-
Place the mouse individually into the cylinder.
-
Acclimate the mouse for a brief period (e.g., 5 minutes).
-
Videotape the mouse for a set duration (e.g., 10-20 minutes).
-
-
Data Analysis: A trained observer, blind to the treatment condition, scores the cumulative time the mouse spends grooming all parts of its body.
Assessment of Cognitive Function: T-Maze Spontaneous Alternation Test
This task assesses spatial working memory, which is often impaired in models of Down syndrome.
-
Apparatus: A T-shaped maze with a starting arm and two goal arms.
-
Animal Model: Ts65Dn mouse model of Down syndrome.
-
Drug Administration: Administer this compound or vehicle (e.g., 0.2 mg/kg, i.p.) 30-60 minutes prior to the test.
-
Procedure:
-
Place the mouse in the start arm and allow it to freely choose one of the goal arms.
-
Once the mouse enters a goal arm, confine it there for a brief period (e.g., 30 seconds).
-
Return the mouse to the start arm and, after a short delay, allow it to choose a goal arm again.
-
A spontaneous alternation is recorded if the mouse chooses the opposite arm from its initial choice.
-
Repeat for a set number of trials.
-
-
Data Analysis: The percentage of spontaneous alternations is calculated (e.g., [Number of alternations / (Total number of trials - 1)] x 100).
Conclusion
This compound is a selective NKCC1 inhibitor that has demonstrated significant efficacy in rescuing behavioral deficits in various rodent models of neurodevelopmental and neurological disorders. The effective dosage is dependent on the specific animal model and the targeted behavioral domain, ranging from 0.2 mg/kg for sociability and cognitive deficits to 10 mg/kg for seizure reduction. The protocols outlined in these application notes provide a foundation for researchers to design and execute robust preclinical studies to further evaluate the therapeutic potential of this compound.
References
- 1. Longitudinal measures of cognition in the Ts65Dn mouse: refining windows and defining modalities for therapeutic intervention in Down syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Web Box 4.1 Pharmacology in Action: Using the Three-Chamber Social Interaction Test - Psychopharmacology, 4e Student Resources - Oxford Learning Link [learninglink.oup.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for IAMA-6 in Patch-Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
IAMA-6 is a novel and selective inhibitor of the Na-K-Cl cotransporter 1 (NKCC1).[1] In the central nervous system, NKCC1 plays a crucial role in maintaining intracellular chloride homeostasis.[2] Under physiological conditions in mature neurons, low NKCC1 and high K-Cl cotransporter 2 (KCC2) expression results in a low intracellular chloride concentration, leading to hyperpolarizing inhibitory responses mediated by GABA-A receptors.[3] However, in various neurodevelopmental disorders, such as autism spectrum disorder and Down syndrome, as well as in conditions like drug-resistant epilepsy, the expression or activity of NKCC1 is often upregulated.[4][5] This leads to an accumulation of intracellular chloride, causing GABA-A receptor activation to be depolarizing and, in some cases, excitatory, thus disrupting the excitatory/inhibitory balance in neuronal circuits.[6]
This compound offers a promising tool to investigate and potentially rectify these pathological conditions. By selectively inhibiting NKCC1, this compound is designed to restore the physiological intracellular chloride gradient, thereby re-establishing the hyperpolarizing, inhibitory nature of GABAergic neurotransmission.[1][7] Preclinical studies have demonstrated the efficacy of this compound in reducing epileptic activity in animal models.[4][8]
These application notes provide detailed protocols for utilizing this compound in patch-clamp electrophysiology experiments to characterize its effects on neuronal chloride homeostasis and GABAergic signaling.
Data Presentation
The primary effect of this compound is expected to be a hyperpolarizing shift in the GABA-A reversal potential (EGABA) due to the reduction of intracellular chloride concentration ([Cl-]i). The following tables summarize representative quantitative data from studies on NKCC1 inhibition using the well-established NKCC1 inhibitor, bumetanide, which is expected to produce similar effects to this compound.
Table 1: Effect of NKCC1 Inhibition on GABA-A Reversal Potential (EGABA) in Immature Cortical Neurons
| Treatment Group | Mean EGABA (mV) | Standard Error of the Mean (SEM) | n (cells) |
| Control (Vehicle) | -40.9 | 2.8 | 15 |
| Bumetanide (10 µM) | -65.8 | 3.4 | 12 |
Data adapted from a study on P0 cortical neurons using gramicidin-perforated patch-clamp recordings.[9][10]
Table 2: Effect of NKCC1 Inhibition on Intracellular Chloride Concentration ([Cl-]i) in Immature Hippocampal Neurons
| Treatment Group | Baseline [Cl-]i (mM) | [Cl-]i after 10 min Treatment (mM) | n (cells) |
| Bumetanide (10 µM) | 14.5 | 10.2 | 6 |
Calculated from EGABA measurements using the Nernst equation. Data adapted from a study on immature CA3 pyramidal cells using gramicidin-perforated patch-clamp.[11]
Experimental Protocols
Protocol 1: Gramicidin-Perforated Patch-Clamp Recording to Measure EGABA Shift
This protocol is the gold standard for studying the effects of drugs on intracellular chloride concentration as it maintains the integrity of the intracellular environment.[9]
Objective: To determine the effect of this compound on the reversal potential of GABA-A receptor-mediated currents (EGABA).
Materials:
-
Cells: Primary cultured neurons or acute brain slices from an appropriate animal model.
-
This compound Stock Solution: 10 mM this compound in DMSO. Store at -20°C.
-
External Solution (aCSF): (in mM) 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 10 glucose. Bubble with 95% O2 / 5% CO2.
-
Pipette Solution: (in mM) 150 KCl, 10 HEPES. Adjust pH to 7.2 with KOH.
-
Gramicidin Stock Solution: 20 mg/ml gramicidin in DMSO.
-
Final Gramicidin Pipette Solution: Add gramicidin stock solution to the pipette solution immediately before use to a final concentration of 20-50 µg/ml. Sonicate briefly to aid dissolution.
-
GABA Agonist: Muscimol or GABA for local application.
Procedure:
-
Prepare acute brain slices or cultured neurons according to standard laboratory protocols.
-
Transfer the preparation to the recording chamber and perfuse with oxygenated aCSF at a constant rate (e.g., 1.5-2 ml/min).[12]
-
Prepare the gramicidin-containing pipette solution. Back-fill a borosilicate glass pipette (4-7 MΩ resistance) with this solution.
-
Approach a healthy neuron and establish a gigaohm seal (>1 GΩ).
-
Monitor the perforation process by observing the series resistance. The recording can begin when the series resistance is stable and typically below 80 MΩ.
-
Switch to voltage-clamp mode.
-
To determine EGABA, apply a voltage ramp (e.g., from -80 mV to -30 mV over 500 ms) during a brief local application of a GABA-A agonist (e.g., 10 µM muscimol). The reversal potential is the voltage at which the current reverses polarity.[9]
-
Alternatively, hold the neuron at different membrane potentials and measure the peak current elicited by the GABA-A agonist application. Plot the current-voltage relationship to determine the reversal potential.
-
Establish a baseline EGABA measurement.
-
Bath-apply this compound at the desired concentration (e.g., 1-10 µM).
-
After a sufficient incubation period (e.g., 10-15 minutes), repeat the EGABA measurement.
-
A hyperpolarizing shift in EGABA indicates a reduction in intracellular chloride concentration due to NKCC1 inhibition by this compound.
Protocol 2: Whole-Cell Patch-Clamp Recording of GABAergic Postsynaptic Currents
This protocol is useful for studying the effects of this compound on the amplitude and kinetics of synaptic GABAergic currents, but requires careful consideration of the pipette's chloride concentration.
Objective: To assess the impact of this compound on spontaneous or evoked inhibitory postsynaptic currents (sIPSCs or eIPSCs).
Materials:
-
Cells, this compound Stock, and External Solution: As described in Protocol 1.
-
Pipette Solution (Low [Cl-]i): (in mM) 135 K-Gluconate, 10 KCl, 10 HEPES, 0.5 EGTA, 4 Mg-ATP, 0.4 Na-GTP. Adjust pH to 7.2 with KOH. This solution mimics a physiological low intracellular chloride concentration.
-
Pipette Solution (High [Cl-]i): (in mM) 145 KCl, 10 HEPES, 0.5 EGTA, 4 Mg-ATP, 0.4 Na-GTP. Adjust pH to 7.2 with KOH. This can be used to artificially set a high intracellular chloride and observe depolarizing GABA currents.
Procedure:
-
Prepare the neuronal preparation as in Protocol 1.
-
Use a low [Cl-]i pipette solution to fill the recording electrode.
-
Establish a whole-cell configuration by applying gentle suction after forming a gigaohm seal.
-
In voltage-clamp mode, hold the neuron at a potential of -70 mV.
-
Record baseline sIPSCs for 5-10 minutes.
-
Bath-apply this compound at the desired concentration.
-
Continue recording sIPSCs to observe any changes in their frequency, amplitude, or kinetics. In conditions of pathologically high [Cl-]i, this compound is expected to restore the inhibitory nature of these currents.
-
To study evoked IPSCs, stimulate presynaptic inhibitory neurons using a bipolar stimulating electrode placed in the vicinity of the recorded neuron.
Visualization of Pathways and Workflows
Caption: Workflow for assessing this compound efficacy.
Caption: this compound restores inhibitory GABA signaling.
References
- 1. NKCC1 Activation Is Required for Myelinated Sensory Neurons Regeneration through JNK-Dependent Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NKCC1, an Elusive Molecular Target in Brain Development: Making Sense of the Existing Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. iamatherapeutics.com [iamatherapeutics.com]
- 5. Intracellular Chloride Ions Regulate the Time Course of GABA-Mediated Inhibitory Synaptic Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The GABA Polarity Shift and Bumetanide Treatment: Making Sense Requires Unbiased and Undogmatic Analysis [mdpi.com]
- 7. IAMA Therapeutics to Present Preclinical Data of Selective NKCC1-Inhibitors at the International Neuroscience Conference FENS Forum 2022 - BioSpace [biospace.com]
- 8. Iama Therapeutics’ this compound shows promise in preclinical mesial temporal lobe epilepsy | BioWorld [bioworld.com]
- 9. Blocking Early GABA Depolarization with Bumetanide Results in Permanent Alterations in Cortical Circuits and Sensorimotor Gating Deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. jneurosci.org [jneurosci.org]
Methodology for In Vivo Efficacy Assessment of IAMA-6
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols
Introduction
IAMA-6 is a novel, selective inhibitor of the Na-K-2Cl cotransporter 1 (NKCC1), a protein implicated in the regulation of intracellular chloride concentrations in neurons.[1][2] Dysregulation of chloride homeostasis is associated with a number of neurological disorders, including autism spectrum disorders (ASD), Fragile X syndrome, and certain forms of epilepsy.[2] By inhibiting NKCC1, this compound aims to restore the physiological hyperpolarizing action of GABAergic neurotransmission, thereby correcting the excitatory/inhibitory imbalance observed in these conditions.[2]
These application notes provide a comprehensive overview of the methodologies for assessing the in vivo efficacy of this compound in relevant animal models of ASD, Fragile X syndrome, and epilepsy. The protocols detailed below are designed to guide researchers in the preclinical evaluation of this compound and similar NKCC1 inhibitors.
Signaling Pathway of this compound
This compound modulates neuronal function by inhibiting the NKCC1 transporter. In many neurological disorders, the overexpression or hyperactivity of NKCC1 leads to an accumulation of intracellular chloride ions. This elevated chloride concentration diminishes the hyperpolarizing effect of the neurotransmitter GABA when it binds to its receptor (GABA-A), sometimes even leading to a depolarizing effect. This disrupts the normal inhibitory tone of the brain, contributing to neuronal hyperexcitability. This compound selectively blocks NKCC1, leading to a reduction in intracellular chloride levels. This restores the natural hyperpolarizing effect of GABA, thereby re-establishing the proper excitatory/inhibitory balance within neuronal circuits.
Data Presentation
The following tables summarize the reported in vivo efficacy of this compound in various preclinical models.
| Model | Indication | Treatment | Key Efficacy Endpoints | Outcome | Reference |
| Valproate-Induced Mouse Model | Autism Spectrum Disorder | This compound | Sociability, Repetitive Behaviors | Reversal of social deficits and repetitive behaviors | [3] |
| Fmr1 Knockout Mouse Model | Fragile X Syndrome | This compound | Social Behavior, Cognitive Function | Normalization of social behavior and electrical brain activity | [3] |
| Kainic Acid-Induced Model | Mesial Temporal Lobe Epilepsy (MTLE) | This compound (10 mg/kg) | Hippocampal Discharge Rate, Intra-train Spike Rate | Reduction in epileptic activity | [4] |
| Dravet Syndrome Mouse Model | Dravet Syndrome | This compound | Seizure Frequency | Preliminary data indicates a reduction in the number of seizures | [1] |
Experimental Protocols
Efficacy Assessment in a Mouse Model of Autism Spectrum Disorder (Valproate-Induced)
This protocol describes the evaluation of this compound in a chemically-induced mouse model of ASD, which recapitulates core behavioral deficits of the disorder.
Experimental Workflow
References
IAMA-6 Treatment Paradigm for Chronic Neurological Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
IAMA-6 is a novel, selective, and brain-penetrant inhibitor of the Na-K-Cl cotransporter 1 (NKCC1).[1][2] Alterations in the expression and function of NKCC1 have been implicated in the pathophysiology of several chronic neurological and neurodevelopmental disorders, including autism spectrum disorder (ASD), Down syndrome (DS), Fragile X syndrome, and drug-resistant epilepsy.[2][3][4] In many of these conditions, an imbalance in the expression of NKCC1 and the K-Cl cotransporter 2 (KCC2) leads to impaired intracellular chloride homeostasis and a subsequent excitatory shift in the response to the neurotransmitter GABA.[2][3] By selectively inhibiting NKCC1 in the central nervous system, this compound aims to restore the physiological inhibitory tone of GABAergic neurotransmission, thereby ameliorating core symptoms of these disorders.[5][6]
These application notes provide a summary of the preclinical data and experimental protocols for the use of this compound in chronic neurological models. This compound, also identified in literature as ARN23746, has demonstrated efficacy in rescuing behavioral and cognitive deficits in mouse models of ASD and DS, and has shown anti-seizure activity in models of epilepsy.[7][8][9] Notably, this compound exhibits high selectivity for NKCC1 over the kidney-specific NKCC2, thus avoiding the diuretic effects associated with non-selective inhibitors like bumetanide.[2][10] Preclinical studies have also indicated a favorable safety profile with no overt toxicity observed upon chronic administration.[4][8] this compound has recently entered Phase 1 clinical trials.[4][11]
Mechanism of Action
This compound is a small molecule that acts as a selective inhibitor of the NKCC1 transporter.[6] NKCC1 is responsible for the influx of chloride ions into neurons. In mature neurons, low intracellular chloride is maintained, allowing the neurotransmitter GABA to induce a hyperpolarizing, inhibitory current through GABA-A receptors. However, in several neurological disorders, the expression of NKCC1 is upregulated, leading to an accumulation of intracellular chloride.[3] This elevated chloride concentration causes GABA-A receptor activation to be depolarizing and excitatory, contributing to neuronal hyperexcitability. This compound blocks the function of NKCC1, thereby reducing intracellular chloride, restoring the inhibitory action of GABA, and rebalancing neuronal excitability.[4][5]
Data Presentation
In Vitro Efficacy
| Assay Component | This compound | Bumetanide | Reference |
| NKCC1 Inhibition (HEK cells, 100 µM) | 88.5% | 71.7% | [1] |
| NKCC1 Inhibition (Neurons, 100 µM) | 92.8% | 54.7% | [1] |
In Vivo Efficacy in Chronic Neurological Models
| Model | Treatment | Outcome | Reference |
| Autism Spectrum Disorder (ASD) Mouse Model | 0.2 mg/kg i.p. | Rescued core behaviors, increased sociability index. | [1] |
| Fragile X Syndrome Mouse Model | 0.2 mg/kg i.p. | Rescued core behaviors, increased sociability index. | [1] |
| Down Syndrome (DS) Mouse Model (Ts65Dn) | Oral administration | Rescued cognitive impairment and hyperactivity. | [9] |
| Mesial Temporal Lobe Epilepsy (MTLE) Mouse Model | 10 mg/kg i.p. (chronic) | Reduced hippocampal discharge rate and intra-train spike rate. Efficacy was retained after a 3-day washout. | [1] |
Pharmacokinetics and Safety
| Parameter | Value | Species | Reference |
| Kinetic Solubility | 250 µM | - | [1] |
| Plasma Half-life | >120 min | Mouse | [1] |
| Hepatocyte Stability | >172 min | Mouse | [1] |
| Hepatocyte Stability | >240 min | Dog | [1] |
| Hepatocyte Stability | 61 min | Human | [1] |
| Mutagenicity (AMES test) | Not mutagenic | - | [1] |
| Toxicity | No overt toxicity upon chronic treatment. No diuretic effect. | Mouse | [8][10] |
Experimental Protocols
In Vivo Efficacy in a Mouse Model of Autism Spectrum Disorder (ASD)
Objective: To assess the efficacy of this compound in rescuing social behavior deficits in a mouse model of ASD.
Animal Model: A widely used model of idiopathic autism is induced by prenatal exposure to valproic acid (VPA).[8]
Experimental Workflow:
Protocol:
-
Induction of the ASD Model: Pregnant dams receive a single intraperitoneal injection of valproic acid at the appropriate gestational day to induce an autism-like phenotype in the offspring.
-
Treatment Administration: Adult offspring are treated with this compound (0.2 mg/kg, intraperitoneal injection) or a vehicle control.[1] The formulation of this compound for injection should be prepared in a suitable vehicle (e.g., saline with a solubilizing agent).
-
Behavioral Testing:
-
Three-Chamber Sociability Test: This test assesses social preference. The apparatus consists of a three-chambered box.
-
Habituation: The subject mouse is allowed to freely explore all three empty chambers.
-
Sociability Phase: An unfamiliar "stranger" mouse is placed in a wire cage in one of the side chambers, and an empty cage is placed in the opposite chamber. The time the subject mouse spends in each chamber and interacting with the caged mouse is recorded.
-
Social Novelty Phase: A second, novel stranger mouse is placed in the previously empty cage. The time the subject mouse spends interacting with the familiar versus the novel mouse is recorded.
-
-
-
Data Analysis: A sociability index is calculated based on the time spent in the chamber with the stranger mouse versus the empty chamber. An increase in this index in the this compound treated group compared to the vehicle group indicates a rescue of the social deficit.[1]
In Vivo Efficacy in a Mouse Model of Mesial Temporal Lobe Epilepsy (MTLE)
Objective: To evaluate the anti-seizure efficacy of this compound in a chronic model of MTLE.
Animal Model: MTLE is induced by an intra-hippocampal injection of kainic acid.
Experimental Workflow:
Protocol:
-
Induction of MTLE: Anesthetized mice receive a unilateral intra-hippocampal injection of kainic acid to induce spontaneous recurrent seizures.
-
EEG Electrode Implantation: Following the kainic acid injection, or in a separate surgery, mice are implanted with cortical or hippocampal electrodes for electroencephalogram (EEG) recording.
-
Baseline Recording: After a recovery period, baseline seizure activity is recorded for each animal.
-
Chronic Treatment: Mice are treated chronically with this compound (10 mg/kg, intraperitoneal injection) or a vehicle control.[1]
-
EEG Monitoring: EEG is continuously monitored throughout the treatment period to assess changes in seizure frequency and duration.
-
Washout Period: Following the chronic treatment phase, a 3-day drug washout period is implemented.[1]
-
Post-Washout Recording: EEG is recorded after the washout period to determine if the therapeutic effects of this compound are sustained.
-
Data Analysis: The hippocampal discharge rate and intra-train spike rate are quantified and compared between baseline, treatment, and post-washout periods, as well as between the this compound and vehicle-treated groups.[1]
Conclusion
This compound represents a promising therapeutic candidate for a range of chronic neurological disorders characterized by impaired chloride homeostasis and GABAergic signaling. Its high selectivity for NKCC1 in the central nervous system and favorable preclinical safety and efficacy profiles warrant further investigation. The protocols outlined in these application notes provide a framework for researchers to explore the therapeutic potential of this compound in relevant preclinical models.
References
- 1. selective nkcc1 inhibitors for the treatment of refractory epilepsy [aesnet.org]
- 2. iamatherapeutics.com [iamatherapeutics.com]
- 3. iamatherapeutics.com [iamatherapeutics.com]
- 4. IAMA Therapeutics treats first subject in Phase I autism trial [clinicaltrialsarena.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Preclinical Development of the Na-K-2Cl Co-transporter-1 (NKCC1) Inhibitor ARN23746 for the Treatment of Neurodevelopmental Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Building a better drug | The Transmitter: Neuroscience News and Perspectives [thetransmitter.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. [PDF] Discovery of a Small Molecule Drug Candidate for Selective NKCC1 Inhibition in Brain Disorders | Semantic Scholar [semanticscholar.org]
- 11. iamatherapeutics.com [iamatherapeutics.com]
Revolutionizing Neurological Drug Development: Advanced Techniques for Measuring IAMA-6 Brain Penetration
For Immediate Release
Genoa, Italy - IAMA Therapeutics is at the forefront of developing novel treatments for central nervous system (CNS) disorders, with its lead candidate, IAMA-6, a selective inhibitor of the Na-K-2Cl cotransporter 1 (NKCC1).[1][2] A critical determinant of the therapeutic efficacy of any CNS drug is its ability to cross the blood-brain barrier (BBB) and reach its target in the brain.[3] this compound has been specifically designed for optimized brain penetration, a significant advancement over previous generations of NKCC1 inhibitors like bumetanide, which exhibit poor BBB permeability.[4][5] Preclinical studies have demonstrated the efficacy of this compound in animal models of drug-resistant epilepsy, autism spectrum disorder, and Down syndrome, and the compound has successfully completed a first-in-human Phase 1 clinical study, showing a favorable pharmacokinetic profile.[2][6][7][8][9]
These application notes provide detailed protocols for state-of-the-art in vitro and in vivo techniques to quantitatively assess the brain penetration of this compound and other novel CNS drug candidates. The methodologies described are essential for researchers, scientists, and drug development professionals working to advance the next generation of neurological therapies.
Key Pharmacokinetic Parameters for Brain Penetration
The extent of brain penetration is typically quantified by the following parameters:
| Parameter | Description | Significance |
| Kp,uu,brain | The ratio of the unbound drug concentration in the brain to the unbound drug concentration in the plasma at steady state.[10] | Considered the gold standard for quantifying BBB penetration as it reflects the concentration of pharmacologically active drug at the target site.[10] |
| Permeability Coefficient (Pe) | A measure of the rate at which a compound can cross a membrane barrier, typically determined using in vitro models. | Provides an initial assessment of a compound's ability to passively diffuse across the BBB. |
| Brain-to-Plasma Ratio (Kp) | The ratio of the total drug concentration in the brain to the total drug concentration in the plasma. | A less precise measure than Kp,uu as it includes drug bound to plasma and brain tissue, which is not pharmacologically active. |
This compound: Preclinical and Clinical Overview
This compound is a novel, selective inhibitor of NKCC1 designed to restore inhibitory neurotransmission and rebalance neuronal excitability.[2] Preclinical studies have shown its potential in various neurological disorders.[6][7]
| Study Type | Animal Model | Key Findings |
| Preclinical | Mouse model of mesial temporal lobe epilepsy | Chronic treatment with 10 mg/kg this compound reduced hippocampal discharge rate.[11] |
| Preclinical | Mouse models of Down syndrome and autism | Demonstrated meaningful and durable responses with no apparent toxicity.[6] |
| Phase 1 Clinical Trial | Healthy adult volunteers | This compound was found to be safe and well-tolerated, with a favorable pharmacokinetic profile.[2] |
While specific Kp,uu values for this compound are not yet publicly disclosed, its advancement through clinical trials suggests a promising brain penetration profile.[8][12] The following protocols provide the methodologies to determine these critical parameters.
Experimental Protocols
In Vitro Blood-Brain Barrier Permeability Assay
This protocol describes an in vitro BBB model using the immortalized human cerebral microvascular endothelial cell line, hCMEC/D3, to determine the permeability coefficient (Pe) of a test compound.
Objective: To assess the passive permeability of this compound across a cellular model of the blood-brain barrier.
Materials:
-
hCMEC/D3 cells
-
Transwell inserts (e.g., 24-well format, 0.4 µm pore size)
-
Collagen I, rat tail
-
Endothelial Cell Growth Medium
-
Hanks' Balanced Salt Solution (HBSS)
-
Lucifer Yellow
-
Test compound (this compound)
-
LC-MS/MS system
Protocol:
-
Plate Coating: Coat Transwell inserts with Collagen I (50 µg/mL in sterile water) and incubate for at least 1 hour at 37°C. Aspirate the collagen solution and allow the inserts to air dry.
-
Cell Seeding: Seed hCMEC/D3 cells onto the apical side of the coated Transwell inserts at a density of 2.5 x 10^4 cells/cm². Culture the cells until a confluent monolayer is formed, typically for 5-7 days.
-
Barrier Integrity Measurement:
-
Measure the transendothelial electrical resistance (TEER) using a voltohmmeter. TEER values should be >100 Ω·cm² to indicate a tight monolayer.
-
Assess paracellular permeability by adding Lucifer Yellow (a fluorescent marker that does not readily cross cell membranes) to the apical chamber and measuring its appearance in the basolateral chamber over time.
-
-
Permeability Assay:
-
Wash the cell monolayer with pre-warmed HBSS.
-
Add HBSS containing the test compound (this compound) at a known concentration to the apical (donor) chamber.
-
Add fresh HBSS to the basolateral (receiver) chamber.
-
Incubate at 37°C on an orbital shaker.
-
At designated time points (e.g., 15, 30, 60, 90, and 120 minutes), collect samples from the basolateral chamber and replace with an equal volume of fresh HBSS.
-
At the final time point, collect samples from both the apical and basolateral chambers.
-
-
Sample Analysis: Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.
-
In Vivo Microdialysis for Unbound Brain Concentration
This protocol details the use of in vivo microdialysis in rodents to measure the unbound concentration of this compound in the brain's interstitial fluid (ISF).
Objective: To determine the unbound concentration-time profile of this compound in the brain and calculate the Kp,uu,brain.
Materials:
-
Laboratory rodents (e.g., male Sprague-Dawley rats)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 4 mm membrane, 20 kDa MWCO)
-
Microinfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
Test compound (this compound) formulated in a suitable vehicle
-
LC-MS/MS system
Protocol:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Implant a guide cannula stereotaxically into the brain region of interest (e.g., striatum or hippocampus).
-
Allow the animal to recover for at least 24 hours.
-
-
Microdialysis Probe Insertion and Perfusion:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period of at least 1-2 hours.
-
-
Drug Administration and Sample Collection:
-
Administer this compound to the animal via the desired route (e.g., intravenous, intraperitoneal, or oral).
-
Simultaneously, begin collecting dialysate samples into a refrigerated fraction collector at regular intervals (e.g., every 20-30 minutes) for a specified duration (e.g., 4-8 hours).
-
Collect blood samples at corresponding time points to determine the unbound plasma concentration.
-
-
In Vivo Probe Recovery: Determine the in vivo recovery of the probe using a suitable method (e.g., retrodialysis) to correct the measured dialysate concentrations to actual ISF concentrations.
-
Sample Analysis:
-
Analyze the concentration of this compound in the dialysate and plasma ultrafiltrate using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the unbound brain (ISF) and plasma concentration-time curves.
-
Calculate the area under the curve (AUC) for both brain and plasma.
-
Calculate Kp,uu,brain = AUCbrain,unbound / AUCplasma,unbound.
-
Brain Tissue Homogenization and LC-MS/MS Analysis
This protocol describes the measurement of the total concentration of this compound in brain tissue.
Objective: To determine the total brain concentration of this compound for the calculation of the brain-to-plasma ratio (Kp).
Materials:
-
Laboratory rodents
-
Homogenizer (e.g., bead beater or ultrasonic)
-
Homogenization buffer (e.g., phosphate-buffered saline)
-
Protein precipitation solvent (e.g., acetonitrile)
-
Centrifuge
-
LC-MS/MS system
Protocol:
-
Drug Administration and Tissue Collection:
-
Administer this compound to the animals.
-
At a predetermined time point (e.g., Tmax), euthanize the animals and collect blood via cardiac puncture.
-
Perfuse the brain with ice-cold saline to remove residual blood.
-
Excise the brain and weigh it.
-
-
Brain Homogenization:
-
Homogenize the brain tissue in a known volume of homogenization buffer (e.g., 4 volumes of buffer to 1 gram of tissue).
-
-
Sample Preparation:
-
Take an aliquot of the brain homogenate and plasma.
-
Add a protein precipitation solvent (e.g., 3 volumes of acetonitrile) to precipitate proteins.
-
Vortex and centrifuge the samples at high speed.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis: Quantify the concentration of this compound in the supernatant of the brain homogenate and plasma samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the total brain concentration (ng/g of brain tissue).
-
Calculate the total plasma concentration (ng/mL).
-
Calculate the brain-to-plasma ratio (Kp) = Brain Concentration / Plasma Concentration.
-
Visualizing the Mechanism and Workflow
To better understand the biological context and experimental design, the following diagrams illustrate the NKCC1 signaling pathway and the overall workflow for assessing the brain penetration of this compound.
Caption: NKCC1 signaling pathway and this compound inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. iamatherapeutics.com [iamatherapeutics.com]
- 3. iamatherapeutics.com [iamatherapeutics.com]
- 4. New preclinical data on NKCC1 inhibitor this compound in neurological disorder models | BioWorld [bioworld.com]
- 5. Building a better drug | The Transmitter: Neuroscience News and Perspectives [thetransmitter.org]
- 6. | BioWorld [bioworld.com]
- 7. iamatherapeutics.com [iamatherapeutics.com]
- 8. Phase 1 Trial for this compound in Autism and Epilepsy Begins [synapse.patsnap.com]
- 9. IAMA Therapeutics treats first subject in Phase I autism trial [clinicaltrialsarena.com]
- 10. Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Iama Therapeutics’ this compound shows promise in preclinical mesial temporal lobe epilepsy | BioWorld [bioworld.com]
- 12. iamatherapeutics.com [iamatherapeutics.com]
Application Notes and Protocols for IAMA-6 Administration in the Study of Social Behavior in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
IAMA-6 is a novel, orally bioavailable small molecule that acts as a selective inhibitor of the Na-K-Cl cotransporter 1 (NKCC1).[1][2] In the central nervous system, NKCC1 plays a crucial role in regulating intracellular chloride concentrations, which in turn modulates the effects of the neurotransmitter GABA (gamma-aminobutyric acid).[3][4] Dysregulation of NKCC1 has been implicated in various neurodevelopmental disorders characterized by social deficits, such as autism spectrum disorder (ASD).[1][5] By inhibiting NKCC1, this compound is hypothesized to restore the proper inhibitory function of GABAergic signaling, thereby ameliorating social behavior deficits. Preclinical studies have demonstrated that this compound can rescue social interaction deficits in mouse models of neurodevelopmental disorders.[1] These application notes provide detailed protocols for the administration of this compound to mice and for the subsequent assessment of social behavior.
Mechanism of Action: NKCC1 Inhibition and GABAergic Signaling
In mature neurons, the inhibitory effect of GABA is dependent on a low intracellular chloride concentration, which is primarily maintained by the K-Cl cotransporter 2 (KCC2). Conversely, NKCC1 actively transports chloride ions into the neuron. An upregulation or over-activity of NKCC1 can lead to an accumulation of intracellular chloride, causing GABAergic signaling to become excitatory rather than inhibitory. This shift is thought to contribute to the pathophysiology of some neurodevelopmental disorders. This compound selectively inhibits NKCC1, thereby reducing the intracellular chloride concentration and restoring the hyperpolarizing, inhibitory action of GABA.[3][4][6]
References
- 1. Building a better drug | The Transmitter: Neuroscience News and Perspectives [thetransmitter.org]
- 2. animalcare.ubc.ca [animalcare.ubc.ca]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | NKCC1 and KCC2: Structural insights into phospho-regulation [frontiersin.org]
- 5. iamatherapeutics.com [iamatherapeutics.com]
- 6. researchgate.net [researchgate.net]
Preclinical Evaluation of IAMA-6: Application Notes and Protocols for Neurodevelopmental and Neurological Disorders
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical evaluation of IAMA-6, a selective inhibitor of the Na-K-Cl cotransporter 1 (NKCC1). This compound holds promise for treating neurodevelopmental and neurological disorders such as autism spectrum disorders (ASD), Down syndrome, and drug-resistant epilepsy.[1][2][3] The protocols outlined below are designed to assess the efficacy, mechanism of action, and safety profile of this compound in robust in vitro and in vivo models.
Introduction to this compound and its Mechanism of Action
This compound is a novel therapeutic agent that selectively targets NKCC1, a key regulator of intracellular chloride concentration in neurons.[1][4] In many neurological disorders, the expression and function of NKCC1 are altered, leading to an imbalance in excitatory and inhibitory neurotransmission.[3][4] Specifically, elevated NKCC1 activity can result in a depolarizing effect of the neurotransmitter GABA, contributing to neuronal hyperexcitability. This compound is designed to inhibit NKCC1, thereby restoring the physiological hyperpolarizing action of GABA and re-establishing neuronal inhibition.[3][5] Preclinical studies have shown that this compound can rescue social and repetitive behaviors in mouse models of ASD and improve cognitive deficits in models of Down syndrome, without the diuretic side effects associated with less selective NKCC1 inhibitors.[4]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway of this compound and the general experimental workflow for its preclinical evaluation.
Caption: Targeted signaling pathway of this compound.
Caption: Preclinical experimental workflow for this compound.
In Vitro Efficacy and Potency Assessment
Protocol 1: NKCC1 Inhibition Assay in HEK293 Cells
Objective: To determine the potency and selectivity of this compound in inhibiting human NKCC1 activity.
Methodology: A common method is to use a fluorescent indicator to measure chloride influx.
Materials:
-
HEK293 cells stably expressing human NKCC1.
-
This compound and a reference NKCC1 inhibitor (e.g., bumetanide).
-
Chloride-sensitive fluorescent dye (e.g., MEQ or equivalent).
-
Assay buffers (low and high chloride concentrations).
Procedure:
-
Cell Culture: Culture HEK293-NKCC1 cells to 80-90% confluency in 96-well plates.
-
Dye Loading: Load cells with the chloride-sensitive fluorescent dye according to the manufacturer's instructions.
-
Compound Incubation: Pre-incubate the cells with varying concentrations of this compound or bumetanide for 30 minutes.
-
Chloride Influx: Induce chloride influx by rapidly changing the extracellular buffer from a low-chloride to a high-chloride solution.
-
Fluorescence Measurement: Measure the change in fluorescence over time using a plate reader. The quenching of fluorescence is proportional to the chloride influx.
-
Data Analysis: Calculate the initial rate of fluorescence change for each concentration. Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.
Data Presentation:
| Compound | IC50 (µM) for NKCC1 |
| This compound | Insert Value |
| Bumetanide | Insert Value |
Protocol 2: Neuronal Activity Assay in Primary Neuronal Cultures
Objective: To assess the functional effect of this compound on neuronal activity.
Methodology: A calcium influx assay in immature primary neurons can indirectly measure NKCC1 inhibition.[6]
Materials:
-
Primary cortical or hippocampal neurons from embryonic rodents.
-
This compound.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
High potassium stimulation buffer.
Procedure:
-
Neuron Culture: Culture primary neurons for 7-10 days in vitro.
-
Dye Loading: Load neurons with a calcium-sensitive dye.
-
Compound Incubation: Pre-incubate neurons with this compound at various concentrations.
-
Depolarization: Stimulate neurons with a high potassium buffer to induce depolarization and subsequent calcium influx.
-
Fluorescence Measurement: Measure the change in intracellular calcium concentration using a fluorescence microscope or plate reader.
-
Data Analysis: Quantify the peak fluorescence intensity or the area under the curve. Compare the calcium response in this compound treated cells to vehicle-treated controls.
Data Presentation:
| This compound Concentration (µM) | % Inhibition of Calcium Influx |
| 0.1 | Insert Value |
| 1 | Insert Value |
| 10 | Insert Value |
| 100 | Insert Value |
In Vivo Efficacy Studies
Protocol 3: Kainic Acid-Induced Mouse Model of Mesial Temporal Lobe Epilepsy (MTLE)
Objective: To evaluate the anti-seizure efficacy of this compound in a mouse model of epilepsy.
Methodology: Unilateral intrahippocampal injection of kainic acid induces spontaneous recurrent seizures.[7][8][9]
Materials:
-
Adult male C57BL/6J mice.
-
Kainic acid.
-
This compound formulated for in vivo administration.
-
EEG recording system.
Procedure:
-
EEG Implantation: Surgically implant EEG electrodes for continuous monitoring of brain activity.
-
Kainic Acid Injection: After recovery, administer a single intrahippocampal injection of kainic acid to induce status epilepticus.
-
Drug Administration: Following the establishment of spontaneous recurrent seizures (typically 2-4 weeks post-kainic acid), begin chronic administration of this compound or vehicle.
-
Seizure Monitoring: Continuously record EEG and video to monitor the frequency and duration of seizures.
-
Data Analysis: Quantify the number of seizures and the total time spent in seizure activity per day. Compare the seizure parameters between the this compound and vehicle-treated groups.
Data Presentation:
| Treatment Group | Average Seizure Frequency (seizures/day) | Average Seizure Duration (seconds) |
| Vehicle | Insert Value | Insert Value |
| This compound (Dose 1) | Insert Value | Insert Value |
| This compound (Dose 2) | Insert Value | Insert Value |
Protocol 4: Behavioral Assays in a Mouse Model of Autism Spectrum Disorder
Objective: To assess the ability of this compound to ameliorate autism-like behaviors.
Methodology: The BTBR T+ Itpr3tf/J (BTBR) inbred mouse strain is commonly used as it displays a behavioral phenotype relevant to ASD.[10]
Materials:
-
Adult male BTBR mice and a control strain (e.g., C57BL/6J).
-
This compound.
-
Three-chambered social approach apparatus.
Procedure:
-
Drug Administration: Administer this compound or vehicle to BTBR mice for a specified duration.
-
Three-Chambered Social Approach Test:
-
Habituation: Allow the test mouse to explore the empty three-chambered apparatus.
-
Sociability: Place a novel mouse in one side chamber and a novel object in the other. Record the time the test mouse spends in each chamber and interacting with the mouse and object.
-
Social Novelty: Introduce a second novel mouse in the chamber that previously contained the object. Record the time spent with the now-familiar mouse versus the new novel mouse.
-
-
Data Analysis: Calculate a sociability index and a social novelty preference index.
Data Presentation:
| Treatment Group | Sociability Index | Social Novelty Preference Index |
| C57BL/6J - Vehicle | Insert Value | Insert Value |
| BTBR - Vehicle | Insert Value | Insert Value |
| BTBR - this compound | Insert Value | Insert Value |
Protocol 5: Cognitive Assessment in a Mouse Model of Down Syndrome
Objective: To evaluate the effect of this compound on cognitive deficits in a mouse model of Down syndrome.
Methodology: The Ts65Dn mouse model is widely used as it recapitulates many of the cognitive impairments observed in Down syndrome.[11][12]
Materials:
-
Adult male Ts65Dn mice and their wild-type littermates.
-
This compound.
-
Novel object recognition testing arena.
Procedure:
-
Drug Administration: Chronically administer this compound or vehicle to Ts65Dn and wild-type mice.
-
Novel Object Recognition Test:
-
Habituation: Allow mice to explore the empty testing arena.
-
Training: Place two identical objects in the arena and allow the mouse to explore for a set period.
-
Testing: After a retention interval, replace one of the familiar objects with a novel object. Record the time spent exploring the familiar and novel objects.
-
-
Data Analysis: Calculate a discrimination index to assess recognition memory.
Data Presentation:
| Genotype | Treatment | Discrimination Index |
| Wild-type | Vehicle | Insert Value |
| Ts65Dn | Vehicle | Insert Value |
| Ts65Dn | This compound | Insert Value |
Safety and Toxicology Assessment
Protocol 6: CNS Safety Pharmacology
Objective: To identify potential adverse effects of this compound on the central nervous system.
Methodology: A functional observational battery (FOB) or a modified Irwin test is conducted in rodents.[13][14]
Materials:
-
Adult male and female Sprague-Dawley rats.
-
This compound at multiple doses.
Procedure:
-
Dose Administration: Administer a single dose of this compound or vehicle.
-
Observations: At specified time points post-dosing, perform a detailed clinical observation of each animal, assessing parameters such as:
-
Behavioral: alertness, grooming, posture.
-
Neurological: gait, motor activity, reflexes (e.g., pinna, corneal).
-
Autonomic: pupil size, salivation, body temperature.
-
-
Data Analysis: Score each parameter and compare the profiles of this compound treated animals to vehicle controls.
Data Presentation:
| Dose of this compound | Observable CNS Effects |
| Low Dose | Describe observations |
| Mid Dose | Describe observations |
| High Dose | Describe observations |
Protocol 7: In Vivo Toxicology Studies
Objective: To determine the potential toxicity of this compound following repeated administration.
Methodology: These studies are typically conducted in both a rodent and a non-rodent species in compliance with Good Laboratory Practice (GLP) guidelines.
Materials:
-
Sprague-Dawley rats and Beagle dogs.
-
This compound.
Procedure:
-
Dose-Range Finding Study: Conduct a preliminary study to determine the maximum tolerated dose.
-
Repeated-Dose Toxicology Study (e.g., 28-day):
-
Administer this compound or vehicle daily for 28 days at three different dose levels.
-
Monitor clinical signs, body weight, and food consumption.
-
Collect blood and urine samples for hematology, clinical chemistry, and urinalysis.
-
At the end of the study, perform a full necropsy and histopathological examination of all major organs.
-
-
Data Analysis: Statistically analyze all quantitative data. A board-certified veterinary pathologist will evaluate all histopathological findings.
Data Presentation:
| Species | Dose Group | Key Findings (Clinical Signs, Pathology) | No-Observed-Adverse-Effect Level (NOAEL) |
| Rat | Low | Summary of findings | Insert Value |
| Rat | Mid | Summary of findings | |
| Rat | High | Summary of findings | |
| Dog | Low | Summary of findings | Insert Value |
| Dog | Mid | Summary of findings | |
| Dog | High | Summary of findings |
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. IAMA Therapeutics to Present Preclinical Data of Selective NKCC1-Inhibitors at the International Neuroscience Conference FENS Forum 2022 - BioSpace [biospace.com]
- 4. neurology.org [neurology.org]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, In Vitro and In Vivo Characterization of Selective NKCC1 Inhibitors for the Treatment of Core Symptoms in Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Standardized Protocol for Stereotaxic Intrahippocampal Administration of Kainic Acid Combined with Electroencephalographic Seizure Monitoring in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Intravenous kainic acid induces status epilepticus and late onset seizures in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. maze.conductscience.com [maze.conductscience.com]
- 11. The use of mouse models to understand and improve cognitive deficits in Down syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jneurosci.org [jneurosci.org]
- 13. nucro-technics.com [nucro-technics.com]
- 14. What are preclinical safety pharmacology requirements? [synapse.patsnap.com]
Troubleshooting & Optimization
Troubleshooting IAMA-6: A Guide to In Vitro Solubility and Stability
For researchers and drug development professionals working with the selective NKCC1 inhibitor IAMA-6, ensuring its proper solubility and stability in vitro is critical for obtaining reliable and reproducible experimental results. This guide provides a comprehensive technical support center with troubleshooting tips and frequently asked questions to address common challenges encountered during in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
While specific solubility data for this compound in various solvents is not extensively published, a common starting point for small molecule inhibitors is high-purity, anhydrous dimethyl sulfoxide (DMSO). It is crucial to use a concentration that allows for subsequent dilution into aqueous buffers or cell culture media without precipitation. A general recommendation is to prepare a high-concentration stock (e.g., 10-50 mM) in DMSO.
Q2: How should I store this compound stock solutions to maintain stability?
To ensure the long-term stability of this compound stock solutions, it is recommended to store them at low temperatures. Based on information from suppliers of pre-clinical small molecules, the following storage conditions are advised:
| Storage Temperature | Recommended Duration |
| -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Important: Avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. It is best practice to aliquot the stock solution into smaller, single-use volumes before freezing.
Q3: I observed precipitation when diluting my this compound stock solution in aqueous buffer/media. What should I do?
Precipitation upon dilution is a common issue and can be addressed by:
-
Lowering the final concentration: The solubility of this compound in aqueous solutions is likely lower than in DMSO. Try diluting your stock solution to a lower final concentration in your experimental medium.
-
Pre-warming the aqueous solution: Gently warming your buffer or media to 37°C before adding the this compound stock solution can sometimes improve solubility.
-
Using a solvent-tolerant buffer: If your experimental design allows, consider using a buffer containing a small percentage of an organic co-solvent, though this should be tested for compatibility with your cell system.
-
Vortexing during dilution: Add the DMSO stock solution dropwise to the aqueous buffer while vortexing to facilitate rapid mixing and prevent localized high concentrations that can lead to precipitation.
Troubleshooting Common In Vitro Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent or no biological effect | 1. Compound precipitation: The active concentration of this compound is lower than intended. 2. Compound degradation: The stock solution or working solution has degraded. 3. Incorrect dosage: The concentration used is not within the effective range for the specific cell type or assay. | 1. Visually inspect for precipitates after dilution. If present, follow the steps in Q3. 2. Prepare fresh dilutions from a new aliquot of the frozen stock solution. Verify the age and storage conditions of the stock. 3. Perform a dose-response curve to determine the optimal concentration for your experiment. |
| Increased cell toxicity or off-target effects | 1. High DMSO concentration: The final concentration of DMSO in the culture medium is toxic to the cells. 2. Compound degradation: Degradation products may have toxic effects. | 1. Ensure the final DMSO concentration is typically below 0.1% (v/v), although this can be cell-line dependent. Run a vehicle control with the same DMSO concentration. 2. Use freshly prepared solutions and adhere to proper storage protocols. |
| Variability between experiments | 1. Inconsistent solution preparation: Differences in dilution methods or final concentrations. 2. Freeze-thaw cycles of stock solution: Repeated freezing and thawing can degrade the compound. | 1. Standardize the protocol for preparing working solutions. 2. Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
Experimental Workflow & Signaling Pathway
Experimental Workflow for In Vitro Studies with this compound
The following diagram outlines a general workflow for preparing and using this compound in in vitro experiments to minimize solubility and stability issues.
Caption: A generalized workflow for preparing and using this compound in vitro.
This compound Mechanism of Action: NKCC1 Inhibition
This compound is a selective inhibitor of the Na-K-Cl cotransporter 1 (NKCC1). In the central nervous system, NKCC1 is involved in maintaining intracellular chloride concentrations. By inhibiting NKCC1, this compound can modulate neuronal excitability.
IAMA-6 Technical Support Center: Troubleshooting Potential Off-Target Effects
This technical support guide provides researchers, scientists, and drug development professionals with information regarding potential off-target effects of IAMA-6. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary known off-target for NKCC1 inhibitors like this compound?
The primary and most well-characterized off-target for inhibitors of the Na-K-2Cl cotransporter 1 (NKCC1) is the closely related isoform, NKCC2. NKCC2 is predominantly expressed in the kidneys and plays a crucial role in salt reabsorption. Inhibition of NKCC2 is responsible for the strong diuretic effect observed with non-selective NKCC1 inhibitors like bumetanide.[1][2][3]
Q2: How does this compound's selectivity for NKCC1 compare to bumetanide?
This compound was specifically designed for high selectivity for NKCC1 over NKCC2 to avoid the diuretic side effects associated with bumetanide.[4] Preclinical studies have demonstrated that this compound is significantly more selective for NKCC1 than bumetanide.[4] This enhanced selectivity is a key feature of this compound, making it a more suitable candidate for chronic treatment of neurological disorders.
Q3: What are the expected physiological consequences of this compound's high selectivity for NKCC1?
The high selectivity of this compound for NKCC1 is expected to result in a favorable safety profile with a significantly reduced risk of diuresis.[1][2][3] Preclinical studies in animal models have confirmed that this compound does not produce a diuretic effect, even at doses much higher than those required for therapeutic efficacy.[5][6]
Q4: Has this compound been screened against a broader panel of off-targets?
Preclinical development of this compound (also known as ARN23746) included in vitro assessments that showed no issues with off-target activity.[1][2][3] While the specific details of the comprehensive off-target screening panels are not publicly available, the published data indicates a clean off-target profile at therapeutic concentrations.
Q5: Are there any other potential off-target effects to consider in my experiments?
While this compound has a high degree of selectivity for NKCC1, it is good practice in any experiment involving a small molecule inhibitor to consider the possibility of unforeseen off-target effects, especially at high concentrations. Researchers should include appropriate controls in their experiments to mitigate this possibility.
Troubleshooting Guide
Issue: I am observing an unexpected phenotype in my cell-based or animal model after treatment with this compound.
Potential Cause 1: High local concentration of this compound.
-
Troubleshooting Steps:
-
Verify the final concentration of this compound used in your experiment.
-
Perform a dose-response curve to determine the minimal effective concentration for your specific model and endpoint.
-
Ensure proper dissolution and mixing of the compound to avoid localized high concentrations.
-
Potential Cause 2: Off-target effect in a specific cell type or pathway not previously characterized.
-
Troubleshooting Steps:
-
Review the literature for expression of NKCC1 in your model system to ensure the observed effect is likely on-target.
-
Consider using a structurally unrelated NKCC1 inhibitor as a control to see if the phenotype is reproducible.
-
If possible, perform a rescue experiment by overexpressing NKCC1 to see if the phenotype can be reversed.
-
Potential Cause 3: An issue with the experimental model itself.
-
Troubleshooting Steps:
-
Ensure that the vehicle control group is behaving as expected.
-
Review all experimental parameters to rule out other potential confounding factors.
-
Data Presentation
Table 1: Comparative Selectivity of this compound and Bumetanide
| Compound | Primary Target | Primary Off-Target | Key Differentiating Feature | Reference |
| This compound | NKCC1 | NKCC2 (low activity) | High selectivity for NKCC1 over NKCC2, leading to a lack of diuretic effect. | [1][2][4] |
| Bumetanide | NKCC1 / NKCC2 | - | Non-selective, leading to significant diuretic effect due to NKCC2 inhibition. | [1][2][3] |
Experimental Protocols
Protocol 1: Assessing Diuretic Effect in a Mouse Model
This protocol is a generalized representation based on descriptions in the literature[1].
-
Animal Model: Adult male mice (e.g., C57BL/6J).
-
Acclimation: Acclimate mice to individual metabolic cages for at least 3 days prior to the experiment.
-
Dosing:
-
Administer this compound, bumetanide (positive control), or vehicle (control) via the desired route (e.g., intraperitoneal or oral gavage).
-
A range of doses should be tested.
-
-
Urine Collection:
-
Collect urine from the metabolic cages at specified time points (e.g., 2, 4, 6, and 24 hours post-administration).
-
-
Analysis:
-
Measure the total volume of urine collected for each animal at each time point.
-
Statistically compare the urine output between the different treatment groups. A significant increase in urine volume in the bumetanide group compared to the vehicle and this compound groups would be expected.
-
Visualizations
Caption: this compound's selective inhibition of NKCC1 versus bumetanide.
Caption: A logical workflow for troubleshooting unexpected experimental outcomes.
References
- 1. Discovery of a Small Molecule Drug Candidate for Selective NKCC1 Inhibition in Brain Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. iamatherapeutics.com [iamatherapeutics.com]
addressing variability in IAMA-6 experimental results
Welcome to the technical support center for IAMA-6. This resource is designed to assist researchers, scientists, and drug development professionals in addressing variability and troubleshooting common issues encountered during experiments with the selective NKCC1 inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective inhibitor of the Na-K-2Cl cotransporter 1 (NKCC1).[1] NKCC1 is a membrane protein that transports sodium, potassium, and chloride ions into the cell. By inhibiting NKCC1, this compound reduces intracellular chloride concentration. This is particularly relevant in neurons, where altered chloride homeostasis can lead to hyperexcitability and is implicated in various neurological disorders, including autism spectrum disorders and epilepsy.[1][2][3][4][5] this compound is designed to have high brain penetrance and greater selectivity for NKCC1 over the kidney-specific NKCC2, thereby reducing the diuretic side effects seen with less selective inhibitors like bumetanide.[6][7]
Q2: What are the recommended storage conditions and stability of this compound?
A2: For long-term storage of a stock solution, it is recommended to store this compound at -80°C for up to 6 months. For short-term storage, -20°C for up to 1 month is advised.[1]
Q3: In which experimental models has this compound shown efficacy?
A3: this compound has demonstrated efficacy in preclinical models of neurodevelopmental disorders and epilepsy.[2][3][4][5] For instance, in a mouse model of Mesial Temporal Lobe Epilepsy (MTLE), chronic intraperitoneal administration of this compound at 10 mg/kg was shown to reduce hippocampal discharge and spike rates.[8] It has also shown promise in animal models of Down syndrome and autism.[6][7]
Q4: What are the key differences between this compound and bumetanide?
A4: While both this compound and bumetanide inhibit NKCC1, this compound was developed to have greater selectivity for NKCC1 over NKCC2, which is primarily found in the kidneys. This increased selectivity is intended to minimize the diuretic effects associated with bumetanide.[6][7] Additionally, this compound is designed to be more brain-penetrant, potentially leading to greater efficacy in the central nervous system at lower doses.[6]
Troubleshooting Guide
Issue 1: High Variability in In Vitro Experimental Results
| Potential Cause | Troubleshooting Step | Rationale |
| Cell Line Instability | 1. Cell Line Authentication: Regularly authenticate cell lines using short tandem repeat (STR) profiling. 2. Monitor Passage Number: Use cells within a consistent and low passage number range for all experiments. Document the passage number for each experiment. | Cell lines can undergo genetic drift and phenotypic changes over time and with increasing passage number, which can alter the expression and function of transporters like NKCC1.[9][10] This can lead to inconsistent responses to this compound. |
| Inconsistent NKCC1 Expression | 1. Verify NKCC1 Expression: Confirm NKCC1 expression levels in your cell model using Western blot or qPCR at the start of your experiments and after thawing new vials. 2. Standardize Culture Conditions: Maintain consistent cell seeding density, media composition, and incubation conditions. | NKCC1 expression can vary between cell lines and can be influenced by culture conditions.[11][12][13] Changes in expression levels will directly impact the observed effect of an NKCC1 inhibitor. |
| This compound Solubility and Stability Issues | 1. Proper Dissolution: Ensure this compound is fully dissolved in the recommended solvent (e.g., DMSO) before further dilution in aqueous media. 2. Fresh Working Solutions: Prepare fresh working dilutions of this compound for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution. | Poor solubility or degradation of the compound will lead to a lower effective concentration and reduced inhibitory activity. |
| Variability in Assay Readout | 1. Optimize Assay Parameters: For functional assays (e.g., ion flux, chloride imaging), optimize parameters such as cell density, dye loading, and stimulation conditions. 2. Include Proper Controls: Always include positive controls (e.g., bumetanide) and negative controls (vehicle-treated cells) to assess the dynamic range of the assay. | Assay variability can mask the true effect of the compound. Optimization and proper controls help to ensure the reliability of the results. |
Issue 2: Lack of Expected this compound Effect in Cellular Assays
| Potential Cause | Troubleshooting Step | Rationale |
| Sub-optimal this compound Concentration or Incubation Time | 1. Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and assay. 2. Time-Course Experiment: Conduct a time-course experiment to determine the necessary pre-incubation time for this compound to exert its inhibitory effect. | The effective concentration and time required for inhibition can vary between different cell types and experimental conditions. |
| Low NKCC1 Activity in the Cellular Model | 1. Select Appropriate Cell Line: Use a cell line known to have robust NKCC1 expression and activity. 2. Stimulate NKCC1 Activity: In some experimental setups, it may be necessary to stimulate NKCC1 activity (e.g., with low chloride media) to observe a significant inhibitory effect. | If the basal activity of NKCC1 is low, the effect of an inhibitor may not be detectable. |
| Technical Issues with the Assay | 1. Validate Assay Performance: Ensure your assay for measuring NKCC1 activity (e.g., thallium flux, chloride imaging) is working correctly with known inhibitors. 2. Check for Compound Interference: Some compounds can interfere with fluorescent dyes or assay reagents. Test for potential assay artifacts by running controls with this compound in the absence of cells. | Assay-related technical problems can lead to false-negative results. |
Issue 3: Inconsistent Results in In Vivo Studies
| Potential Cause | Troubleshooting Step | Rationale |
| Variability in Drug Administration | 1. Precise Dosing: Ensure accurate and consistent administration of this compound (e.g., intraperitoneal, oral gavage). 2. Vehicle Control: Use a consistent and appropriate vehicle for this compound administration and include a vehicle-only control group. | Inconsistent dosing will lead to variable drug exposure and, consequently, variable effects. |
| Animal-to-Animal Variability | 1. Standardize Animal Models: Use animals of the same age, sex, and genetic background. 2. Increase Sample Size: A larger sample size can help to overcome inherent biological variability between individual animals. | Biological differences between animals can contribute to variability in treatment response. |
| Pharmacokinetic Variability | 1. Monitor Drug Levels: If possible, measure the concentration of this compound in plasma or brain tissue to correlate with the observed effects. 2. Consider Food Effects: For oral administration, be aware that food intake can affect drug absorption. Standardize feeding schedules relative to drug administration. | Differences in drug absorption, distribution, metabolism, and excretion can lead to variable target engagement. |
Data Presentation
Table 1: In Vitro Potency of this compound and Bumetanide
| Compound | Assay Type | Cell Line | Concentration | % Inhibition of NKCC1 | Reference |
| This compound | Calcium Influx | Neurons | 10 µM | 45.7 ± 4.3% | [13] |
| 100 µM | 92.8 ± 1.9% | [13] | |||
| Bumetanide | Calcium Influx | Neurons | 10 µM | 51.9 ± 2.3% | [13] |
| 100 µM | 54.7 ± 2.5% | [13] |
This table presents a summary of the reported in vitro potency of this compound in comparison to bumetanide. The calcium influx assay in immature primary neuronal cultures serves as an indirect measure of NKCC1 inhibition.
Table 2: Preclinical Pharmacokinetic and Solubility Profile of this compound (ARN23746)
| Parameter | Species | Value | Reference |
| Kinetic Solubility | - | 250 µM | [3] |
| Plasma Half-life | Mouse | >120 min | [3] |
| Metabolic Stability (Hepatocytes) | Mouse | >172 min | [3] |
| Dog | >240 min | [3] | |
| Human | 61 min | [3] | |
| Mutagenicity (AMES test) | - | Not mutagenic | [3] |
This table summarizes key pharmacokinetic and solubility data for this compound from preclinical studies.
Experimental Protocols
Protocol 1: In Vitro Measurement of NKCC1 Activity using a Thallium Flux Assay
This protocol is a general guideline for measuring NKCC1 activity in a cell-based assay using a non-radioactive thallium flux method.
Materials:
-
Cells expressing NKCC1 (e.g., HEK293 cells stably expressing NKCC1)
-
96-well black, clear-bottom microplates
-
Thallium-sensitive fluorescent dye (e.g., FluxOR™)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
-
Stimulation buffer containing thallium sulfate
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Positive control (e.g., Bumetanide)
-
Fluorescence plate reader
Procedure:
-
Cell Plating: Seed NKCC1-expressing cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Dye Loading:
-
Prepare the dye-loading solution according to the manufacturer's instructions.
-
Remove the cell culture medium and wash the cells once with assay buffer.
-
Add the dye-loading solution to each well and incubate at 37°C for 1 hour.
-
-
Compound Pre-incubation:
-
Prepare serial dilutions of this compound and the positive control in assay buffer. Remember to include a vehicle control (e.g., 0.1% DMSO).
-
Remove the dye-loading solution and add the compound dilutions to the respective wells.
-
Incubate for the desired pre-incubation time (e.g., 30 minutes) at room temperature.
-
-
Thallium Flux Measurement:
-
Place the plate in the fluorescence plate reader.
-
Set the reader to measure fluorescence at the appropriate excitation and emission wavelengths for the thallium-sensitive dye.
-
Establish a baseline fluorescence reading for each well.
-
Add the thallium-containing stimulation buffer to all wells simultaneously using an automated dispenser.
-
Immediately begin kinetic fluorescence readings for a set duration (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Normalize the fluorescence data to the baseline reading for each well.
-
Calculate the rate of thallium influx (the initial slope of the fluorescence curve) for each condition.
-
Determine the percent inhibition of NKCC1 activity for each concentration of this compound relative to the vehicle control.
-
Plot the dose-response curve and calculate the IC50 value.
-
Protocol 2: Measurement of Intracellular Chloride using MQAE Fluorescence Imaging
This protocol provides a general method for measuring changes in intracellular chloride concentration in response to this compound using the chloride-sensitive dye MQAE.
Materials:
-
Primary neuronal cultures or a suitable neuronal cell line
-
Glass-bottom dishes or coverslips for imaging
-
MQAE (N-(6-Methoxyquinolyl) acetoethyl ester)
-
Imaging buffer (e.g., artificial cerebrospinal fluid, aCSF)
-
This compound stock solution
-
Fluorescence microscope with appropriate filters for MQAE (excitation ~350 nm, emission ~460 nm)
Procedure:
-
Cell Culture: Culture neurons on glass-bottom dishes or coverslips suitable for high-resolution imaging.
-
MQAE Loading:
-
Prepare a working solution of MQAE in imaging buffer (e.g., 5-10 mM).
-
Wash the cells with imaging buffer.
-
Incubate the cells with the MQAE solution at 37°C for 30-60 minutes.
-
Wash the cells thoroughly with imaging buffer to remove extracellular dye.
-
-
Baseline Imaging:
-
Place the dish/coverslip on the microscope stage.
-
Acquire baseline fluorescence images of the cells. MQAE fluorescence is quenched by chloride, so higher fluorescence intensity corresponds to lower intracellular chloride.
-
-
This compound Treatment:
-
Carefully add the desired concentration of this compound to the imaging buffer.
-
Acquire images at regular intervals to monitor the change in MQAE fluorescence over time. An increase in fluorescence indicates a decrease in intracellular chloride due to NKCC1 inhibition.
-
-
Data Analysis:
-
Select regions of interest (ROIs) corresponding to individual cells.
-
Measure the average fluorescence intensity within each ROI over time.
-
Normalize the fluorescence intensity to the baseline value for each cell.
-
Quantify the change in fluorescence as a measure of the effect of this compound on intracellular chloride.
-
Visualizations
Caption: Mechanism of action of this compound on the NKCC1 co-transporter.
Caption: Troubleshooting workflow for addressing variability in this compound experiments.
Caption: Logical relationship between sources of variability and solutions for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. IAMA Therapeutics Announces Approval of Clinical Trial Application (CTA) by the Italian Medicines Agency (AIFA) to Initiate a Phase 1 Study of this compound for the Treatment of Autism and Epilepsy - BioSpace [biospace.com]
- 3. IAMA Therapeutics treats first subject in Phase I autism trial [clinicaltrialsarena.com]
- 4. Iama cleared in Italy to begin first-in-human study of this compound for autism and epilepsy | BioWorld [bioworld.com]
- 5. iamatherapeutics.com [iamatherapeutics.com]
- 6. Building a better drug | The Transmitter: Neuroscience News and Perspectives [thetransmitter.org]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. selective nkcc1 inhibitors for the treatment of refractory epilepsy [aesnet.org]
- 9. korambiotech.com [korambiotech.com]
- 10. Impact of Passage Number on Cell Line Phenotypes [cytion.com]
- 11. NKCC1, an Elusive Molecular Target in Brain Development: Making Sense of the Existing Data - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characteristics of the Cation Cotransporter NKCC1 in Human Brain: Alternate Transcripts, Expression in Development, and Potential Relationships to Brain Function and Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Role of the Na+/K+/2Cl- cotransporter NKCC1 in cell cycle progression in human esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing IAMA-6 Delivery Across the Blood-Brain Barrier
Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving the delivery of IAMA-6 across the blood-brain barrier (BBB). This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective inhibitor of the Na-K-2Cl cotransporter 1 (NKCC1).[1][2] In the central nervous system (CNS), NKCC1 is a key regulator of neuronal chloride homeostasis.[3][4] By inhibiting NKCC1, this compound aims to restore the physiological intracellular chloride concentration in neurons, thereby modulating GABAergic neurotransmission and reducing neuronal hyperexcitability associated with various neurodevelopmental and neurological disorders such as autism and epilepsy.[3][5][6]
Q2: Why is crossing the blood-brain barrier (BBB) a critical challenge for this compound?
A2: The BBB is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. For a CNS-acting drug like this compound to be effective, it must efficiently cross this barrier to reach its target, the NKCC1 transporters on neurons.
Q3: How is this compound an improvement over previous NKCC1 inhibitors like bumetanide?
A3: this compound was specifically designed for improved CNS activity.[7] Compared to the repurposed diuretic bumetanide, this compound is reported to be significantly more brain-penetrant and selective for the NKCC1 transporter found in the brain over the NKCC2 transporter in the kidneys.[2] This enhanced selectivity is intended to avoid the diuretic side effects associated with bumetanide while increasing therapeutic concentrations in the brain.[5]
Q4: What preclinical data is available on the pharmacokinetic properties of this compound?
A4: Publicly available preclinical data for this compound (also known as ARN23746) indicates it has excellent solubility and metabolic stability.[2] Specific data points are summarized in the table below. While it is described as having "good brain penetration," specific quantitative permeability data such as brain-to-plasma ratios remain proprietary.[2]
Preclinical Pharmacokinetic Data for this compound
| Parameter | Value | Species/System |
| Kinetic Solubility | 250 µM | In vitro |
| Plasma Half-life | >120 min | Murine |
| Metabolic Stability | >172 min | Mouse Hepatocytes |
| Metabolic Stability | >240 min | Dog Hepatocytes |
| Metabolic Stability | 61 min | Human Hepatocytes |
Data sourced from BioWorld.[3]
Troubleshooting Guides
In Vitro BBB Model Issues
Q: My in vitro BBB model is showing low Transendothelial Electrical Resistance (TEER) values. What could be the cause and how can I fix it?
A: Low TEER values indicate a leaky barrier, which will compromise the integrity of your permeability studies. Here are common causes and troubleshooting steps:
-
Cell Culture Conditions:
-
Cause: Suboptimal cell density, over-confluency, or poor cell health.
-
Solution: Ensure you are seeding cells at the recommended density. Avoid letting the cells become over-confluent before seeding on transwell inserts. Regularly check cell morphology and viability.
-
-
Co-culture Issues:
-
Cause: If using a co-culture model (e.g., with astrocytes or pericytes), the supporting cells may not be adequately conditioning the media to induce barrier properties in the endothelial cells.
-
Solution: Ensure the health and proper seeding density of the co-cultured cells. Confirm that the insert pore size allows for communication between cell types without enabling migration.
-
-
Media Composition:
-
Cause: Lack of essential factors that promote tight junction formation.
-
Solution: Supplementing the media with agents like hydrocortisone or retinoic acid has been shown to enhance TEER values in some cell models.[8]
-
-
Measurement Technique:
-
Cause: Inconsistent measurement technique or equipment issues can lead to variable readings. The type of electrodes used (chopstick vs. chamber) can also result in different TEER values.[9]
-
Solution: Allow the plate and electrodes to equilibrate to room temperature before measuring. Ensure the electrode is placed in the same position and depth in the well for each reading. Regularly clean and calibrate your voltmeter.
-
In Vivo Brain Penetration Study Issues
Q: I am observing high variability in the brain concentrations of my compound in my in vivo microdialysis experiments. What are the potential reasons?
A: High variability can obscure the true pharmacokinetic profile of your compound. Consider the following factors:
-
Surgical Implantation:
-
Cause: Inconsistent probe placement in the target brain region can lead to sampling from different microenvironments. Tissue trauma during surgery can also temporarily disrupt the BBB.
-
Solution: Use a stereotaxic frame for precise and reproducible probe implantation. Allow for a sufficient recovery period after surgery for the BBB to normalize before starting the experiment.
-
-
Flow Rate and Recovery:
-
Cause: The recovery of a compound by the microdialysis probe is inversely related to the perfusion flow rate. High or inconsistent flow rates will lead to low and variable recovery.[10]
-
Solution: Use a high-precision syringe pump to maintain a slow, consistent flow rate (e.g., 0.2-0.5 µL/min).[10] It is crucial to calibrate the probe to determine its in vivo recovery, which allows you to calculate the true extracellular concentration from the dialysate concentration.[11][12]
-
-
Sample Handling:
-
Cause: Adsorption of the compound to the collection vials or tubing, or degradation of the compound after collection.
-
Solution: Use low-adsorption vials and tubing. Keep samples on ice or in a refrigerated fraction collector immediately after collection and freeze them at -80°C as soon as possible. Perform stability tests on your compound in the perfusion buffer.
-
Experimental Protocols
Protocol 1: In Vitro BBB Permeability Assay
This protocol describes a general method for assessing the permeability of a compound like this compound across a brain endothelial cell monolayer cultured on transwell inserts.
-
Cell Culture: Culture brain endothelial cells (e.g., bEnd.3 cell line) in appropriate media. If using a co-culture, culture astrocytes on the bottom of the wells.
-
Seeding on Transwells: Coat transwell inserts (e.g., 0.4 µm pore size) with an extracellular matrix protein like collagen. Seed the endothelial cells on the apical (upper) side of the insert membrane at a high density to ensure the formation of a confluent monolayer.
-
Barrier Integrity Measurement: Monitor the formation of the monolayer by measuring TEER daily. The model is typically ready for a permeability experiment when the TEER values plateau at a stable, high resistance (e.g., >100 Ω·cm² for bEnd.3 cells).[13]
-
Permeability Experiment:
-
Wash the monolayer with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add the transport buffer containing a known concentration of this compound to the apical chamber (donor).
-
Add fresh transport buffer to the basolateral (receiver) chamber.
-
At specified time points (e.g., 15, 30, 60, 90, 120 minutes), take a sample from the basolateral chamber and replace the volume with fresh buffer.
-
At the end of the experiment, take a sample from the apical chamber.
-
-
Quantification: Analyze the concentration of this compound in all samples using a suitable analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula:
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
Protocol 2: General Method for Nanoparticle Encapsulation
This protocol outlines a general approach for encapsulating a small molecule like this compound into polymeric nanoparticles using an emulsion-evaporation method.
-
Organic Phase Preparation: Dissolve the polymer (e.g., PLGA) in a volatile organic solvent (e.g., dichloromethane). Dissolve this compound in this polymer solution.
-
Emulsification: Add the organic phase to a larger volume of an aqueous phase containing a surfactant (e.g., PVA). Emulsify the mixture using high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion. The energy input during this step is critical for determining the final nanoparticle size.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate. This causes the polymer to precipitate and form solid nanoparticles encapsulating the drug.
-
Nanoparticle Collection: Collect the nanoparticles by centrifugation.
-
Washing: Wash the nanoparticles multiple times with deionized water to remove excess surfactant and unencapsulated drug.
-
Lyophilization: Freeze-dry the nanoparticles to obtain a stable powder that can be stored and reconstituted for later use.
-
Characterization:
-
Encapsulation Efficiency: To determine the amount of encapsulated drug, dissolve a known weight of nanoparticles in a suitable solvent and quantify the drug content. Compare this to the initial amount of drug used. Strategies to improve encapsulation efficiency for hydrophilic molecules include using a water-in-oil-in-water (w/o/w) double emulsion method or covalent conjugation.[14][15]
-
Particle Size and Zeta Potential: Analyze using dynamic light scattering (DLS).
-
Morphology: Visualize using scanning electron microscopy (SEM) or transmission electron microscopy (TEM).
-
Visualizations
Caption: Structure of the Blood-Brain Barrier (BBB).
Caption: Mechanism of Action of this compound.
Caption: Experimental Workflow for BBB Penetration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. What are NKCC1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Chloride regulatory mechanisms and their influence on neuronal excitability [edoc.ub.uni-muenchen.de]
- 5. Discovery of this compound: A selective inhibitor of NKCC1 and clinical candidate to treat brain disorders - ACS Spring 2025 - American Chemical Society [acs.digitellinc.com]
- 6. iamatherapeutics.com [iamatherapeutics.com]
- 7. drughunter.com [drughunter.com]
- 8. researchgate.net [researchgate.net]
- 9. Transendothelial Electrical Resistance Measurement across the Blood–Brain Barrier: A Critical Review of Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. In Vivo Calibration of Microdialysis Using Infusion of Stable-Isotope Labeled Neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro models of the blood–brain barrier: An overview of commonly used brain endothelial cell culture models and guidelines for their use - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Strategies to Obtain Encapsulation and Controlled Release of Small Hydrophilic Molecules [frontiersin.org]
Technical Support Center: IAMA-6 vs. Bumetanide in Experimental Setups
Welcome to the technical support center for researchers utilizing IAMA-6 and bumetanide in their experimental work. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and comprehensive experimental protocols to address common challenges and ensure the successful implementation of your studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary differences between this compound and bumetanide?
A1: this compound is a novel and selective inhibitor of the Na-K-2Cl cotransporter 1 (NKCC1), demonstrating high brain penetrance and minimal diuretic side effects.[1][2][3] In contrast, bumetanide is a loop diuretic that inhibits both NKCC1 and the kidney-specific NKCC2, leading to significant diuretic effects that can complicate neurological studies.[4][5]
Q2: I am observing unexpected off-target effects with bumetanide in my neuronal cultures. What could be the cause?
A2: Bumetanide's lack of selectivity for NKCC1 over NKCC2 is a primary reason for off-target effects, especially in vivo.[5] In vitro, issues can arise from the compound's limited solubility and potential for precipitation in culture media, or its effects on other cellular processes due to electrolyte imbalances.[4]
Q3: Why is this compound considered a better alternative for in vivo neurological studies?
A3: this compound exhibits superior brain penetration and selectivity for NKCC1, minimizing the confounding diuretic and electrolyte-imbalancing effects seen with bumetanide.[3][6] Preclinical studies have shown its efficacy in animal models of neurological disorders without the toxicity associated with bumetanide.[2][7]
Q4: What is the recommended solvent for preparing stock solutions of this compound and bumetanide?
A4: For this compound, Dimethyl sulfoxide (DMSO) is a suitable solvent, with a solubility of 100 mg/mL.[8] Bumetanide is also soluble in DMSO (approximately 25 mg/ml), as well as ethanol and dimethylformamide (DMF).[4] For aqueous buffers, it is recommended to first dissolve bumetanide in DMF and then dilute with the buffer.[4]
Q5: How can I measure the inhibition of NKCC1 activity in my experimental setup?
A5: Common methods include ion flux assays, such as the chloride influx assay using a chloride-sensitive fluorescent protein (e.g., mbYFPQS), or indirect methods like the calcium influx assay in immature neurons where NKCC1 activity influences the GABAergic response.[9]
Data Presentation
Table 1: Comparative Inhibitory Activity of this compound and Bumetanide
| Compound | Target | IC50 | Species | Assay System | Reference(s) |
| This compound | NKCC1 | 23.2 µM | Human | HEK293T cells (Cl- influx assay) | [9] |
| NKCC1 | Not specified | Human | Neurons (Ca2+ influx assay) | [2] | |
| NKCC2 | No significant inhibition at 10 µM | Not specified | Not specified | [10] | |
| Bumetanide | hNKCC1A | 0.68 µM | Human | Xenopus oocytes | [11] |
| hNKCC2A | 4.0 µM | Human | Xenopus oocytes | [11] | |
| NKCC1 | pIC50 = 6.47 | Rat | Thymocytes | [12] | |
| NKCC2 | pIC50 = 6.48 | Rat | Medullary thick ascending limb | [12] |
pIC50 is the negative logarithm of the IC50 value.
Table 2: Comparative Pharmacokinetic Properties
| Property | This compound | Bumetanide | Reference(s) |
| Brain Penetration | Good brain penetration | Poor brain penetration, efflux by transporters | [6],[4] |
| Brain:Plasma Ratio | Better than bumetanide | 0.004 - 0.022 (rat) | [3],[4] |
| Diuretic Effect | No significant diuretic effect | Potent diuretic | [3],[4] |
| Solubility (DMSO) | 100 mg/mL | ~25 mg/mL | [8],[4] |
| Plasma Half-life (mouse) | >120 min | Not specified | [2] |
Experimental Protocols
Protocol 1: In Vitro Chloride Influx Assay using mbYFPQS
This protocol is adapted from methods used to characterize novel NKCC1 inhibitors.
Materials:
-
HEK293T cells
-
Plasmids: NKCC1 expression vector and mbYFPQS (membrane-bound yellow fluorescent protein quench-sensitive) vector
-
Transfection reagent
-
Chloride-free hypotonic solution (e.g., 140 mM Na-gluconate, 5 mM K-gluconate, 1 mM Mg-gluconate, 10 mM HEPES, pH 7.4)
-
High chloride solution (e.g., 74 mM NaCl in chloride-free solution)
-
This compound or bumetanide stock solution in DMSO
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Co-transfect HEK293T cells with NKCC1 and mbYFPQS plasmids using a suitable transfection reagent. Plate the cells in a 96-well plate.
-
24-48 hours post-transfection, wash the cells twice with the chloride-free hypotonic solution.
-
Incubate the cells with varying concentrations of this compound, bumetanide, or vehicle (DMSO) in the chloride-free solution for 15-30 minutes at room temperature.
-
Place the plate in a fluorescence plate reader and measure the baseline fluorescence of mbYFPQS.
-
Initiate the chloride influx by adding the high chloride solution to the wells.
-
Immediately begin kinetic fluorescence readings. The influx of chloride will quench the mbYFPQS fluorescence.
-
The rate of fluorescence decrease is proportional to the NKCC1 activity. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
Protocol 2: In Vivo Administration in a Mouse Model of Neurological Disorder
This protocol provides a general framework for administering this compound or bumetanide to mice for behavioral studies.
Materials:
-
Mouse model of a specific neurological disorder (e.g., Fragile X syndrome, autism spectrum disorder)
-
This compound or bumetanide
-
Vehicle solution (e.g., saline, 10% DMSO in saline)
-
Injection supplies (syringes, needles)
-
Metabolic cages (for diuretic effect assessment)
Procedure:
-
Drug Preparation: Prepare fresh solutions of this compound or bumetanide in the appropriate vehicle on the day of injection. A common dose for this compound in mice is 0.2 mg/kg administered intraperitoneally (i.p.).[2] For bumetanide, doses can range from 0.2 mg/kg to 10 mg/kg i.p., depending on the study's aim.[7][13]
-
Administration: Administer the prepared drug solution or vehicle to the mice via the chosen route (e.g., i.p., oral gavage).
-
Behavioral Testing: Conduct behavioral tests at appropriate time points after drug administration, based on the pharmacokinetic profile of the compound and the specific behaviors being assessed.
-
Diuresis Assessment (for bumetanide and as a control for this compound): Place mice in metabolic cages immediately after injection and collect urine for a defined period (e.g., 2-4 hours) to quantify the diuretic effect.
-
Data Analysis: Analyze the behavioral data and compare the effects of the drug-treated groups to the vehicle-treated group.
Mandatory Visualizations
Caption: NKCC1/KCC2 Regulation of GABAergic Signaling.
Caption: General Experimental Workflow.
Troubleshooting Guides
Guide 1: In Vitro Cell-Based Assays
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low signal-to-noise ratio in fluorescence assay | 1. Low expression of NKCC1 or fluorescent reporter.2. Suboptimal dye/probe concentration.3. High background fluorescence. | 1. Optimize transfection efficiency; consider generating a stable cell line.2. Titrate the concentration of the fluorescent dye or probe.3. Ensure thorough washing steps; use a plate reader with appropriate filters. |
| Inconsistent results between experiments | 1. Variability in cell passage number or health.2. Inconsistent incubation times or temperatures.3. Instability of compound stock solutions. | 1. Use cells within a consistent passage number range; monitor cell viability.2. Standardize all incubation steps using timers and calibrated incubators.3. Prepare fresh dilutions from a frozen stock for each experiment; store stocks appropriately (-20°C or -80°C).[4][8] |
| Compound precipitation in media | 1. Poor solubility of the compound at the tested concentration.2. Interaction with media components. | 1. Check the solubility limits of this compound and bumetanide in your specific media.2. Prepare stock solutions in 100% DMSO and use a final DMSO concentration of <0.5% in the assay.3. For bumetanide, consider preparing the final dilution from a DMF stock.[4] |
| No inhibitory effect observed | 1. Incorrect compound concentration.2. Inactive compound.3. Low NKCC1 activity in the assay system. | 1. Verify the calculations for your serial dilutions.2. Use a fresh aliquot of the compound; verify its identity and purity if possible.3. Confirm the functionality of your NKCC1 construct; use a positive control (e.g., a known active concentration of bumetanide). |
Guide 2: In Vivo Animal Studies
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High variability in behavioral data | 1. Inconsistent drug administration (e.g., i.p. injection missing the peritoneal cavity).2. Stress induced by handling and injection.3. Natural variability in the animal model. | 1. Ensure proper training in injection techniques.2. Acclimate animals to handling and injection procedures prior to the experiment.3. Increase the number of animals per group to increase statistical power. |
| Unexpected toxicity or adverse effects | 1. Incorrect dose calculation.2. Vehicle toxicity.3. Off-target effects of the compound. | 1. Double-check all dose calculations and the concentration of the dosing solution.2. Run a vehicle-only control group to assess for any effects of the vehicle.3. For bumetanide, monitor for signs of dehydration and electrolyte imbalance due to its diuretic effect.[14] |
| Lack of behavioral effect | 1. Insufficient brain exposure of the compound.2. Inappropriate timing of behavioral testing relative to drug administration.3. The chosen behavioral paradigm is not sensitive to NKCC1 inhibition. | 1. For bumetanide, its poor brain penetration is a known issue; higher doses may be needed, but this increases the risk of side effects.[4] this compound has better brain penetration.[6]2. Conduct a pilot pharmacokinetic study to determine the time to maximum concentration (Tmax) in the brain and schedule behavioral testing accordingly.3. Ensure the selected behavioral tests are validated for the specific animal model and are known to be sensitive to GABAergic modulation. |
References
- 1. NKCC1 and NKCC2: The pathogenetic role of cation-chloride cotransporters in hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New preclinical data on NKCC1 inhibitor this compound in neurological disorder models | BioWorld [bioworld.com]
- 3. Discovery of this compound: A selective inhibitor of NKCC1 and clinical candidate to treat brain disorders - ACS Spring 2025 - American Chemical Society [acs.digitellinc.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. selective nkcc1 inhibitors for the treatment of refractory epilepsy [aesnet.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Physical and Chemical Stability of Pharmaceutical Preparation of Bumetanide and Scopolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ARN23746 (this compound) | NKCC1 inhibitor | Probechem Biochemicals [probechem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Rat NKCC2/NKCC1 cotransporter selectivity for loop diuretic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of bumetanide as a potential therapeutic agent for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bumetanide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
mitigating potential toxicity of long-term IAMA-6 treatment
IAMA-6 Technical Support Center
Welcome to the this compound Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating potential toxicities associated with long-term this compound treatment.
Disclaimer: this compound is a novel investigational kinase inhibitor. The information provided herein is based on preclinical data and is intended for research purposes only.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective ATP-competitive inhibitor of Tyrosine Kinase X (TKX), a key enzyme in the PI3K/AKT/mTOR signaling pathway.[1][2] Dysregulation of this pathway is implicated in the proliferation and survival of various cancer cells.[1][3] By inhibiting TKX, this compound aims to suppress tumor growth.[3]
Q2: What are the known long-term toxicities of this compound?
A2: Preclinical studies have indicated that long-term administration of this compound may be associated with a risk of cardiotoxicity, manifesting as decreased left ventricular ejection fraction and cardiac muscle damage.[4][5] This is considered a potential class-wide effect for inhibitors targeting this pathway, due to the role of TKX in cardiomyocyte health.[5] Other less frequent toxicities include gastrointestinal issues and skin rashes.[4][6]
Q3: What are the recommended strategies to mitigate this compound induced cardiotoxicity?
A3: Proactive monitoring and intervention are key. Recommended strategies include:
-
Dose optimization and interruption: Short breaks in therapy can allow for the recovery of cardiac function and may prevent the need for dose reduction.[7]
-
Co-administration of cardioprotective agents: Preclinical models suggest that certain antioxidants or agents that support mitochondrial function may reduce the cardiotoxic effects of this compound.
-
Regular cardiac monitoring: In vivo studies should include regular echocardiograms and monitoring of cardiac biomarkers like troponin-T to detect early signs of toxicity.[8][9]
Q4: How can we differentiate between on-target and off-target toxicity in our experiments?
A4: To distinguish between on-target (mechanism-based) and off-target toxicities, consider the following experimental approaches:
-
Use a structurally distinct TKX inhibitor: If a different TKX inhibitor with a similar potency produces the same toxic effect, it is more likely to be an on-target effect.
-
Rescue experiments: In cell-based assays, attempt to rescue the toxic phenotype by activating downstream components of the TKX signaling pathway.
-
Kinase profiling: Screen this compound against a broad panel of kinases to identify potential off-target interactions that could explain the toxicity.
Troubleshooting Guides
Guide 1: Unexpectedly High Cytotoxicity in In Vitro Assays
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High background signal in control wells | High cell density; forceful pipetting during cell plating.[10] | Determine the optimal cell count for the assay; handle cell suspensions gently.[10] |
| Low absorbance values across all wells | Low cell density.[10] | Repeat the experiment with an optimized cell count.[10] |
| Inconsistent results between replicate wells | Uneven cell distribution; pipetting errors; compound precipitation. | Ensure a homogenous cell suspension before plating; verify pipette calibration; check the solubility of this compound in your assay medium. |
| Cell death at concentrations lower than expected | Contamination of cell culture; incorrect compound concentration. | Check cultures for contamination (e.g., mycoplasma); verify the stock concentration and dilution calculations for this compound. |
Guide 2: Variability in In Vivo Cardiotoxicity Studies
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent cardiac function measurements | Variability in animal handling and anesthesia; inconsistent placement of echocardiography probes. | Standardize animal handling procedures; ensure consistent levels of anesthesia during measurements; train personnel thoroughly on imaging techniques. |
| High mortality in the treatment group | Acute toxicity due to incorrect dosing; vehicle-related toxicity. | Double-check dose calculations and formulation; run a vehicle-only control group to assess its contribution to toxicity. |
| No observable cardiotoxicity at expected doses | Insufficient duration of treatment; drug metabolism and clearance rates in the animal model. | Extend the duration of the study; perform pharmacokinetic analysis to ensure adequate drug exposure in the animals. |
Experimental Protocols
Protocol 1: In Vitro Cardiotoxicity Assessment using Human iPSC-Derived Cardiomyocytes
This protocol is designed to assess the direct cytotoxic effects of this compound on human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).
1. Cell Culture and Plating:
- Culture hiPSC-CMs according to the manufacturer's instructions.
- Plate hiPSC-CMs in 96-well plates at a density of 20,000-40,000 cells per well.
- Allow cells to form a confluent, spontaneously beating monolayer (typically 5-7 days).
2. Compound Treatment:
- Prepare a 10 mM stock solution of this compound in DMSO.
- Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration is ≤ 0.1%.
- Include a vehicle control (0.1% DMSO) and a positive control (e.g., 5 µM doxorubicin).[11]
- Replace the medium in the cell plates with the medium containing the different concentrations of this compound.
- Incubate for 48-72 hours.
3. Cytotoxicity Assessment (LDH Assay):
- After the incubation period, collect the cell culture supernatant.
- Measure the activity of lactate dehydrogenase (LDH) released into the supernatant using a commercially available LDH assay kit, following the manufacturer's protocol.[12]
- Lyse the remaining cells to measure the maximum LDH release.
- Calculate the percentage of cytotoxicity for each concentration.
4. Data Analysis:
- Plot the percentage of cytotoxicity against the log concentration of this compound.
- Use a non-linear regression to determine the EC50 value.
Protocol 2: Assessment of Mitochondrial Function using a Seahorse XF Analyzer
This protocol measures the effect of this compound on the mitochondrial respiration of hiPSC-CMs.
1. Cell Plating:
- Plate hiPSC-CMs in a Seahorse XF96 cell culture microplate at an optimized density.
- Allow cells to adhere and form a monolayer.
2. Compound Treatment:
- Treat cells with this compound at various concentrations for a predetermined duration (e.g., 24 hours).
3. Seahorse Assay:
- One hour before the assay, replace the culture medium with Seahorse XF DMEM medium (supplemented with glucose, pyruvate, and glutamine) and incubate at 37°C in a non-CO2 incubator.
- Load the Seahorse XF sensor cartridge with modulators of mitochondrial respiration (e.g., oligomycin, FCCP, and rotenone/antimycin A).
- Calibrate the sensor cartridge in the Seahorse XF Analyzer.
- Place the cell plate in the analyzer and run the mitochondrial stress test protocol.
4. Data Analysis:
- The Seahorse software will calculate key parameters of mitochondrial function, including basal respiration, ATP production, maximal respiration, and spare respiratory capacity.
- Compare these parameters between vehicle-treated and this compound-treated cells.
Visualizations
Signaling Pathway of this compound
Caption: this compound inhibits Tyrosine Kinase X, blocking the PI3K/AKT/mTOR pathway.
Experimental Workflow for In Vitro Cardiotoxicity Assessment
Caption: Workflow for assessing this compound cardiotoxicity in hiPSC-CMs.
Troubleshooting Logic for High In Vitro Cytotoxicity
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification of novel kinase inhibitors by targeting a kinase‐related apoptotic protein–protein interaction network in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-Term Side Effects of Tyrosine Kinase Inhibitors in Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cardiovascular toxicity risk assessment of tyrosine kinase inhibitors: a pharmacovigilance study using the VigiBase database - PMC [pmc.ncbi.nlm.nih.gov]
- 6. archive.cancerworld.net [archive.cancerworld.net]
- 7. youtube.com [youtube.com]
- 8. Rat Model of Cardiotoxic Drug-Induced Cardiomyopathy | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drug-induced Cardiotoxicity Assays - Creative Bioarray CellAssay [cellassay.creative-bioarray.com]
Technical Support Center: Protocol Refinement for Consistent IAMA-6 Outcomes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve consistent and reliable results in experiments involving IAMA-6.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective inhibitor of the Na-K-2Cl cotransporter 1 (NKCC1).[1][2] Its mechanism of action is to block the influx of chloride ions into neurons.[3][4][5] In many neurological disorders, the expression of NKCC1 is altered, leading to an imbalance in intracellular chloride concentration and a shift in the signaling of the neurotransmitter GABA from inhibitory to excitatory.[4][6] By inhibiting NKCC1, this compound aims to restore the physiological intracellular chloride levels, thus re-establishing the inhibitory nature of GABAergic signaling and rebalancing the excitation/inhibition in the brain.[4][6]
Q2: How does this compound differ from bumetanide?
This compound was developed to improve upon bumetanide, another NKCC1 inhibitor. The key differences are:
-
Selectivity: this compound is significantly more selective for NKCC1, found in the central nervous system, over NKCC2, which is primarily located in the kidneys. This selectivity minimizes the diuretic side effects associated with bumetanide.[1]
-
Brain Penetrance: this compound is designed to be more brain-penetrant than bumetanide, allowing for greater target engagement in the CNS at lower systemic doses.[1]
-
Potency: Preclinical data indicates that this compound has a more potent inhibitory effect on NKCC1 in both HEK cells and neurons compared to bumetanide.[3]
-
Toxicity: this compound has shown no signs of toxicity or diuretic effects in preclinical in vivo studies.[3][4]
Q3: What are the recommended storage conditions for this compound?
For long-term storage of a stock solution, it is recommended to store this compound at -80°C for up to 6 months. For short-term storage, -20°C for up to 1 month is advised.[2]
Q4: In which preclinical models has this compound shown efficacy?
This compound has demonstrated efficacy in rescuing core symptoms in mouse models of:
Troubleshooting Guides
In Vitro & Cell-Based Assays
Q5: I am observing high variability in my dose-response curves for this compound in neuronal cultures. What could be the cause?
High variability in dose-response assays can stem from several factors:
-
Cell Health and Passage Number: Ensure that the cells are healthy and within a consistent, low passage number range. Over-passaged or unhealthy cells can exhibit altered transporter expression and inconsistent responses.
-
Cell Seeding Density: Inconsistent cell seeding can lead to variability. Optimize and strictly control the seeding density for all experiments.
-
Compound Stability in Media: While this compound has good metabolic stability, ensure that the culture medium does not contain components that might degrade the compound over the course of the experiment.[7] It is advisable to perform a medium exchange with freshly prepared this compound solution for longer incubation periods.
-
Assay Timing: The timing of the analysis is critical. Determine the optimal time point for analysis to capture the desired cellular response consistently.
Q6: My this compound solubility in aqueous media seems limited. How can I improve it?
Preclinical data suggests this compound has a kinetic solubility of 250 µM.[3] If you are experiencing solubility issues:
-
Prepare Fresh Stock Solutions: Prepare stock solutions in an appropriate solvent like DMSO and then dilute to the final concentration in your aqueous culture medium.
-
Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can lead to precipitation. Aliquot stock solutions into single-use volumes.
-
pH of the Medium: Ensure the pH of your culture medium is stable, as pH shifts can affect the solubility of small molecules.
In Vivo Experiments
Q7: What is a good starting dose for in vivo studies in mice?
A preclinical study has shown that this compound administered intraperitoneally (i.p.) at a dose of 0.2 mg/kg was effective in rescuing behavioral phenotypes in mouse models of Autism Spectrum Disorder and Fragile X Syndrome.[3] This can be a good starting point for your own dose-finding studies.
Q8: I am not observing the expected behavioral effects in my animal model. What should I check?
-
Route of Administration and Pharmacokinetics: The route of administration can significantly impact the bioavailability and brain penetration of the compound. While oral administration is being tested in clinical trials, preclinical studies have used intraperitoneal injections.[3][8] Consider the pharmacokinetic profile of this compound in your chosen animal model and administration route. The reported plasma half-life in mice is greater than 120 minutes.[3]
-
Timing of Behavioral Tests: The timing of your behavioral assays relative to the administration of this compound is crucial. Ensure that the testing window aligns with the peak brain concentration of the compound.
-
Animal Model Validity: Re-verify the phenotype of your specific animal model. The expression and function of NKCC1 can vary between different models and even substrains of mice.
Data Presentation
Table 1: Comparative In Vitro Potency of this compound and Bumetanide
| Cell Type | Compound | Concentration | NKCC1 Inhibition (%) |
| HEK Cells | This compound | 100 µM | 88.5 |
| Bumetanide | 100 µM | 71.7 | |
| Neurons | This compound | 100 µM | 92.8 |
| Bumetanide | 100 µM | 54.7 |
Data extracted from a preclinical data presentation.[3]
Table 2: Preclinical Pharmacokinetic and Solubility Profile of this compound
| Parameter | Value |
| Kinetic Solubility | 250 µM |
| Murine Plasma Half-life | >120 min |
| Mouse Hepatocytes Half-life | >172 min |
| Dog Hepatocytes Half-life | >240 min |
| Human Hepatocytes Half-life | 61 min |
Data extracted from a preclinical data presentation.[3]
Experimental Protocols
Note: The following protocols are generalized methodologies based on available information and standard laboratory practices. Researchers should optimize these protocols for their specific experimental conditions.
Protocol 1: In Vitro NKCC1 Inhibition Assay in Neuronal Cultures
-
Cell Culture: Plate primary neurons or a suitable neuronal cell line at an optimized density in multi-well plates. Allow the cells to adhere and mature for a period appropriate for the cell type.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, serially dilute the stock solution in pre-warmed culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO at the same final concentration) and a positive control (e.g., bumetanide).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound, bumetanide, or vehicle control.
-
Incubation: Incubate the cells for a predetermined period (e.g., 1-24 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Measurement of NKCC1 Activity: Assess NKCC1 activity using a suitable method. A common technique is to measure the uptake of a radioactive tracer like ⁸⁶Rb⁺ in the presence of ouabain (to block the Na⁺/K⁺-ATPase). The bumetanide/IAMA-6-sensitive component of the tracer uptake reflects NKCC1 activity.
-
Data Analysis: Quantify the amount of tracer uptake in each condition. Normalize the data to the vehicle control and plot the percentage of inhibition against the log of the compound concentration to determine the IC₅₀ value.
Protocol 2: In Vivo Behavioral Assessment in a Mouse Model of Autism
-
Animal Model: Utilize a validated mouse model of autism, such as the valproate-induced model mentioned in preclinical studies.[1]
-
Compound Preparation: Prepare a sterile solution of this compound for intraperitoneal (i.p.) injection at the desired concentration (e.g., 0.2 mg/kg). The vehicle solution should be used for the control group.
-
Administration: Administer the this compound solution or vehicle to the mice via i.p. injection at a consistent time each day for the duration of the treatment period.
-
Behavioral Testing: At the end of the treatment period, and at a consistent time after the final dose, perform a battery of behavioral tests relevant to autism-like phenotypes. This may include:
-
Three-Chambered Social Interaction Test: To assess sociability and preference for social novelty.
-
Marble Burying Test: To measure repetitive and compulsive-like behaviors.
-
Open Field Test: To evaluate general locomotor activity and anxiety-like behavior.
-
-
Data Analysis: Score and analyze the behavioral data using appropriate statistical methods to compare the outcomes between the this compound treated group and the vehicle control group.
Visualizations
Caption: this compound inhibits NKCC1, reducing intracellular chloride and restoring inhibitory GABA signaling.
Caption: Generalized experimental workflows for in vitro and in vivo studies with this compound.
Caption: A logical troubleshooting guide for common issues in this compound experiments.
References
- 1. Building a better drug | The Transmitter: Neuroscience News and Perspectives [thetransmitter.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. New preclinical data on NKCC1 inhibitor this compound in neurological disorder models | BioWorld [bioworld.com]
- 4. Discovery of this compound: A selective inhibitor of NKCC1 and clinical candidate to treat brain disorders - ACS Spring 2025 - American Chemical Society [acs.digitellinc.com]
- 5. What are NKCC1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. mdpi.com [mdpi.com]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. iamatherapeutics.com [iamatherapeutics.com]
Technical Support Center: IAMA-6 Preclinical Translation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective NKCC1 inhibitor IAMA-6. The information is designed to address specific issues that may be encountered during preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective inhibitor of the Na-K-Cl cotransporter 1 (NKCC1).[1][2] In many neurodevelopmental and neurological disorders, the expression of NKCC1 is altered, leading to an imbalance in intracellular chloride concentration in neurons.[3][4] This disrupts the normal inhibitory function of the neurotransmitter GABA (gamma-aminobutyric acid), causing neuronal hyperexcitability.[2][5] this compound is designed to selectively block NKCC1, thereby restoring the physiological intracellular chloride levels and the inhibitory action of GABA.[2]
Q2: What are the key differences between this compound and bumetanide?
A2: While both this compound and bumetanide inhibit NKCC1, this compound was developed as a more selective inhibitor with improved properties for neurological applications. Key differences include:
-
Selectivity: this compound is designed to be more selective for NKCC1, which is prevalent in the brain, compared to other transporters.[6]
-
Brain Penetrance: this compound has been shown to have good brain penetration, a crucial feature for a neurological therapeutic.[7] Bumetanide, in contrast, has low brain penetration.[8]
-
Diuretic Effect: A significant side effect of bumetanide is its potent diuretic effect due to the inhibition of NKCC1/NKCC2 in the kidneys.[3] Preclinical studies have shown that this compound does not have this diuretic effect, even at high doses.[7]
Q3: In which preclinical models has this compound shown efficacy?
A3: this compound has demonstrated promising results in various animal models of neurodevelopmental and neurological disorders, including:
-
Autism Spectrum Disorder (ASD) and Fragile X Syndrome: In mouse models for these conditions, this compound rescued core behavioral deficits, such as improving the sociability index.[8]
-
Down Syndrome: The precursor to this compound, ARN23746, was shown to rescue cognitive impairments in a mouse model of Down Syndrome.[7]
-
Mesial Temporal Lobe Epilepsy (MTLE): In a mouse model of MTLE, this compound effectively reduced epileptic activity.[4]
-
Dravet Syndrome: Preliminary data suggests that this compound can reduce the number of seizures in a model of Dravet syndrome.[4]
Q4: What are the main challenges in translating preclinical findings of this compound to clinical trials?
A4: Translating preclinical data into successful clinical outcomes is a common challenge in drug development. For this compound, specific considerations include:
-
Model Limitations: Animal models, while valuable, do not fully replicate the complexity of human neurological disorders. The underlying pathology and genetic diversity in human populations can lead to different responses to the drug.
-
Endpoint Translation: Behavioral endpoints in mice (e.g., sociability index) may not directly translate to the complex symptoms of autism or the cognitive deficits in humans.
-
Pharmacokinetics and Pharmacodynamics (PK/PD): While this compound has a favorable preclinical PK profile, differences in metabolism and drug distribution between rodents and humans can affect efficacy and safety. The ongoing Phase 1 clinical trial in healthy adults is designed to address this by evaluating the safety, tolerability, and PK/PD of this compound.[5]
Troubleshooting Guides
In Vitro Assays
Issue: High variability in Cl- influx assays with HEK293 cells.
-
Possible Cause 1: Inconsistent cell density.
-
Solution: Ensure a consistent cell seeding density and allow cells to reach a similar confluency before transfection and the assay.
-
-
Possible Cause 2: Variable transfection efficiency.
-
Solution: Optimize the transfection protocol for your specific HEK293 cell line. Use a reporter gene (e.g., GFP) to monitor transfection efficiency.
-
-
Possible Cause 3: Fluctuation in temperature or pH.
-
Solution: Maintain strict control over temperature and pH throughout the assay, as these can affect transporter activity.
-
In Vivo Studies
Issue: Inconsistent behavioral results in the autism mouse model.
-
Possible Cause 1: Environmental stressors.
-
Solution: Acclimatize mice to the testing room and equipment before the experiment. Minimize noise, light, and handling stress.
-
-
Possible Cause 2: Variability in drug administration.
-
Solution: Ensure accurate and consistent dosing. For oral administration, be mindful of the animal's stress levels, which can affect consumption. For intraperitoneal injections, ensure proper technique to avoid variability in absorption.
-
-
Possible Cause 3: Subjectivity in behavioral scoring.
-
Solution: Use automated tracking software for behavioral tests whenever possible. If manual scoring is necessary, ensure the scorer is blinded to the treatment groups to minimize bias.
-
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound vs. Bumetanide
| Cell Type | Concentration | % NKCC1 Inhibition (this compound) | % NKCC1 Inhibition (Bumetanide) |
| HEK cells | 100 µM | 88.5% | 71.7% |
| Neurons | 100 µM | 92.8% | 54.7% |
Data sourced from BioWorld.[8]
Table 2: Preclinical In Vivo Efficacy of this compound
| Animal Model | Dosage | Outcome |
| Autism Spectrum Disorder / Fragile X Syndrome | 0.2 mg/kg i.p. | Rescued core behaviors (increased sociability index) |
| Mesial Temporal Lobe Epilepsy (MTLE) | 10 mg/kg (chronic treatment) | Reduced hippocampal discharge rate and intra-train spike rate |
Data sourced from BioWorld and Iama Therapeutics' press release.[8][9]
Table 3: Pharmacokinetic Properties of this compound
| Parameter | Value |
| Kinetic Solubility | 250 µM |
| Murine Plasma Half-life | >120 min |
| Mouse Hepatocytes Half-life | >172 min |
| Dog Hepatocytes Half-life | >240 min |
| Human Hepatocytes Half-life | 61 min |
Data sourced from BioWorld.[8]
Experimental Protocols
Note: The following are generalized protocols based on available information and may require optimization for your specific experimental conditions.
1. In Vitro Calcium Influx Assay in Immature Neurons
This assay indirectly measures NKCC1 activity. In immature neurons, high NKCC1 expression leads to a depolarizing effect of GABA, which in turn activates voltage-gated calcium channels.
-
Cell Culture: Plate primary neurons on poly-L-lysine coated plates and culture in appropriate media.
-
Loading with Calcium Indicator: Load the neurons with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Incubation: Incubate the cells with different concentrations of this compound or vehicle control for a specified period.
-
GABA Application: Apply GABA to the cells to stimulate calcium influx.
-
Measurement: Measure the change in fluorescence using a plate reader or fluorescence microscope. A decrease in the GABA-induced calcium influx in the presence of this compound indicates NKCC1 inhibition.
2. In Vivo Kainic Acid-Induced MTLE Murine Model
This model is used to study temporal lobe epilepsy.
-
Induction of Epilepsy: Anesthetize adult mice and stereotactically inject a low dose of kainic acid into the hippocampus.
-
Monitoring: Monitor the animals for the development of spontaneous recurrent seizures using video-EEG recordings.
-
Drug Administration: Once epilepsy is established, administer this compound (e.g., 10 mg/kg) or vehicle control chronically via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Assessment: Continue to monitor seizure frequency and duration. After the treatment period, hippocampal slices can be prepared for electrophysiological recordings to assess neuronal excitability.
Visualizations
Caption: Mechanism of action of this compound in restoring inhibitory GABAergic signaling.
Caption: Experimental workflow for the MTLE mouse model with this compound treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. IAMA Therapeutics to Present Preclinical Data of Selective NKCC1-Inhibitors at the International Neuroscience Conference FENS Forum 2022 - BioSpace [biospace.com]
- 3. Discovery of this compound: A selective inhibitor of NKCC1 and clinical candidate to treat brain disorders - ACS Spring 2025 - American Chemical Society [acs.digitellinc.com]
- 4. iamatherapeutics.com [iamatherapeutics.com]
- 5. Phase 1 Trial for this compound in Autism and Epilepsy Begins [synapse.patsnap.com]
- 6. Building a better drug | The Transmitter: Neuroscience News and Perspectives [thetransmitter.org]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. New preclinical data on NKCC1 inhibitor this compound in neurological disorder models | BioWorld [bioworld.com]
- 9. Iama Therapeutics’ this compound shows promise in preclinical mesial temporal lobe epilepsy | BioWorld [bioworld.com]
IAMA-6 Technical Support Center: Ensuring Specificity in Complex Biological Systems
Welcome to the IAMA-6 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound, a selective NKCC1 inhibitor, in complex biological systems. Here you will find detailed technical information, troubleshooting guides, and frequently asked questions to ensure the specificity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of the Na-K-Cl cotransporter 1 (NKCC1), also known as Solute Carrier Family 12 Member 2 (SLC12A2).[1][2] NKCC1 is a membrane protein that facilitates the transport of sodium, potassium, and chloride ions into the cell.[3] In the central nervous system, particularly during development and in certain pathological conditions, NKCC1 activity leads to higher intracellular chloride concentrations. This can cause GABAergic signaling to be excitatory rather than inhibitory.[4][5] this compound is designed to be a more brain-penetrant and selective inhibitor of NKCC1 compared to older compounds like bumetanide, with the goal of restoring inhibitory neurotransmission.[6]
Q2: What makes this compound more specific for NKCC1 in the central nervous system compared to other inhibitors like bumetanide?
A2: this compound was developed through rational drug design to have higher selectivity for NKCC1 over the kidney-specific isoform, NKCC2.[2] This selectivity is crucial for minimizing the diuretic effects associated with non-selective NKCC1 inhibitors like bumetanide.[2] this compound is reported to be at least 50 times more selective for NKCC1 than bumetanide and has significantly better brain penetration.[6] Preclinical studies have shown that this compound does not produce diuretic effects at therapeutic doses.[7][8]
Q3: What are the known off-target effects of this compound?
A3: Preclinical studies have indicated that this compound has a favorable safety profile with no overt toxicity or significant off-target effects at effective concentrations.[8] Specifically, at a concentration of 10 μM, this compound did not show significant inhibition of NKCC2 or the related K-Cl cotransporter 2 (KCC2).[9]
Q4: What is the recommended solvent and storage condition for this compound?
A4: For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (DMSO). It has a kinetic solubility of 250 µM.[1] Stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months.[10]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound to facilitate experimental design and data interpretation.
| Parameter | Cell Type | This compound | Bumetanide | Reference |
| NKCC1 Inhibition | HEK293T cells (overexpressing NKCC1) | 88.5% at 100 µM | 71.7% at 100 µM | [1][9] |
| NKCC1 Inhibition | Immature Neurons (Calcium Influx Assay) | 92.8% at 100 µM | 54.7% at 100 µM | [9] |
| NKCC2 Inhibition | Cell-based Cl- influx assay | No significant inhibition at 10 µM | - | [9] |
| KCC2 Inhibition | Cell-based Tl+ influx assay | No significant inhibition at 10 µM | - | [9] |
| Pharmacokinetic Parameter | Value | Reference |
| Kinetic Solubility | 250 µM | [1] |
| Half-life (Mouse Hepatocytes) | >172 min | [1] |
| Half-life (Dog Hepatocytes) | >240 min | [1] |
| Half-life (Human Hepatocytes) | 61 min | [1] |
Experimental Protocols and Methodologies
This compound Stock Solution Preparation
-
Preparation of 10 mM Stock Solution:
-
This compound is supplied as a solid. To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound in high-quality, anhydrous DMSO.
-
For example, to prepare 1 ml of a 10 mM stock solution, dissolve the corresponding milligram amount of this compound in 1 ml of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
-
Storage:
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[10]
-
Cell-Based Assay for NKCC1 Activity
This protocol is adapted from a calcium influx assay used to indirectly measure NKCC1 activity in immature neurons.[9]
-
Cell Culture:
-
Culture primary neurons or a suitable cell line with endogenous or overexpressed NKCC1.
-
For immature neurons, high NKCC1 expression leads to GABA-induced depolarization and subsequent calcium influx through voltage-gated calcium channels.[8]
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in your cell culture medium. Ensure the final DMSO concentration is consistent across all conditions and does not exceed a level that affects cell viability (typically ≤ 0.1%).
-
Incubate the cells with this compound or vehicle control for a predetermined time (e.g., 30 minutes to 1 hour) before stimulation.
-
-
Calcium Imaging:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Establish a baseline fluorescence reading.
-
Stimulate the cells with GABA (e.g., 100 µM).
-
Record the change in fluorescence intensity over time. A positive control of KCl (e.g., 90 mM) can be used to elicit a maximal calcium response.[9]
-
-
Data Analysis:
-
Quantify the peak fluorescence intensity change in response to GABA stimulation.
-
Normalize the response in this compound treated cells to the vehicle-treated control.
-
Plot the normalized response against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Western Blotting for NKCC1 Expression
This is a general protocol for assessing total NKCC1 protein levels in cell lysates after treatment with this compound.
-
Cell Lysis:
-
Culture and treat cells with this compound or vehicle as required for your experiment.
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[11]
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the soluble proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford).
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a suitable percentage acrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a validated primary antibody against NKCC1 overnight at 4°C.
-
Wash the membrane extensively with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the NKCC1 band intensity to a loading control (e.g., β-actin or GAPDH).
-
Immunoprecipitation of NKCC1
This is a general protocol for the immunoprecipitation of endogenous NKCC1.
-
Cell Lysate Preparation:
-
Prepare cell lysates as described for Western Blotting, using a non-denaturing lysis buffer to preserve protein-protein interactions.
-
-
Pre-clearing the Lysate:
-
Incubate the cell lysate with Protein A/G beads for 1 hour at 4°C on a rotator to reduce non-specific binding.
-
Pellet the beads by centrifugation and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add a validated primary antibody against NKCC1 to the pre-cleared lysate.
-
Incubate overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads multiple times with ice-cold lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using an antibody against NKCC1 or interacting proteins of interest.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no inhibitory effect of this compound in cell-based assays. | - Incorrect this compound concentration: Errors in stock solution preparation or dilution. - Degradation of this compound: Improper storage or repeated freeze-thaw cycles. - Low NKCC1 expression in the cell model: The cell line may not express sufficient levels of NKCC1. | - Verify the calculations for your stock and working solutions. - Prepare fresh aliquots of this compound from a properly stored stock. - Confirm NKCC1 expression in your cell model by Western blot or qPCR. Consider using a cell line with stable overexpression of NKCC1. |
| Precipitation of this compound in aqueous buffers. | - Poor solubility: this compound has a kinetic solubility of 250 µM.[1] Higher concentrations may precipitate in aqueous solutions. - Low DMSO concentration in final solution: The final concentration of DMSO may be too low to maintain solubility. | - Do not exceed the recommended working concentrations. - Ensure the final DMSO concentration is sufficient to keep this compound in solution, while remaining non-toxic to your cells (typically ≤ 0.1%). |
| Inconsistent results between experiments. | - Variability in cell culture conditions: Changes in cell passage number, confluency, or media composition can affect NKCC1 expression and activity. - Inconsistent this compound treatment: Variations in incubation time or concentration. | - Maintain consistent cell culture practices. Use cells within a defined passage number range. - Standardize the this compound treatment protocol, including incubation time and final concentration. |
| High background in Western blotting for NKCC1. | - Non-specific antibody binding: The primary or secondary antibody may have cross-reactivity. - Insufficient blocking or washing: Inadequate blocking or washing steps can lead to high background. | - Use a validated antibody specific for NKCC1. Run appropriate controls, such as an isotype control for immunoprecipitation. - Optimize blocking conditions (e.g., extend blocking time, try a different blocking agent) and increase the number and duration of wash steps. |
Visualizations
Signaling Pathway of NKCC1 and its Inhibition by this compound
Caption: this compound selectively inhibits the NKCC1 cotransporter, preventing the influx of chloride ions.
Experimental Workflow for Assessing this compound Efficacy
Caption: A logical workflow for characterizing the effects of this compound in a biological system.
Troubleshooting Logic for this compound Experiments
Caption: A decision tree for troubleshooting common issues in experiments involving this compound.
References
- 1. New preclinical data on NKCC1 inhibitor this compound in neurological disorder models | BioWorld [bioworld.com]
- 2. neurology.org [neurology.org]
- 3. What are NKCC1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Iama Therapeutics’ this compound shows promise in preclinical mesial temporal lobe epilepsy | BioWorld [bioworld.com]
- 5. iamatherapeutics.com [iamatherapeutics.com]
- 6. Building a better drug | The Transmitter: Neuroscience News and Perspectives [thetransmitter.org]
- 7. Discovery of this compound: A selective inhibitor of NKCC1 and clinical candidate to treat brain disorders - ACS Spring 2025 - American Chemical Society [acs.digitellinc.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design, Synthesis, In Vitro and In Vivo Characterization of Selective NKCC1 Inhibitors for the Treatment of Core Symptoms in Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Direct control of Na+-K+-2Cl−-cotransport protein (NKCC1) expression with aldosterone - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
IAMA-6: A Guide to Its Validated Selectivity for NKCC1 Over NKCC2
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of IAMA-6's performance against other alternatives, supported by experimental data. The focus is on the validation of this compound's selectivity for the Na-K-Cl cotransporter 1 (NKCC1) over its renal isoform, NKCC2.
The Na-K-Cl cotransporter 1 (NKCC1) has emerged as a significant therapeutic target for a variety of neurological disorders, including autism spectrum disorders, Down syndrome, and certain forms of epilepsy.[1][2] These conditions are often associated with dysregulated intracellular chloride levels in neurons, leading to an imbalance in excitatory and inhibitory neurotransmission.[2][3] While the loop diuretic bumetanide has demonstrated some efficacy by inhibiting NKCC1, its clinical utility is hampered by a lack of selectivity, leading to significant diuretic effects through the inhibition of the kidney-specific isoform, NKCC2.[4][5] This has driven the development of a new generation of selective NKCC1 inhibitors, with this compound at the forefront.
This compound, and its closely related precursor ARN23746, have been specifically designed to potently inhibit NKCC1 while sparing NKCC2, thereby offering the potential for targeted therapeutic action in the central nervous system without the undesirable renal side effects.[4][6] Preclinical studies have consistently demonstrated the high selectivity of this compound, a critical feature for its development as a novel treatment for brain disorders.[1]
Comparative Analysis of Inhibitor Potency and Selectivity
The following tables summarize the quantitative data on the inhibitory activity of this compound/ARN23746 and the non-selective inhibitor bumetanide on NKCC1 and NKCC2.
Table 1: Inhibitor Potency (IC50) Against NKCC1
| Compound | Cell Type | Assay Method | NKCC1 IC50 (µM) |
| ARN23746 | HEK293 | Chloride Influx Assay | 23.2[7] |
| Bumetanide | Xenopus oocytes | ⁸⁶Rb⁺ Uptake | 0.68[8] |
Table 2: Comparative Inhibition of NKCC1 and NKCC2
| Compound | Concentration (µM) | Cell Type | % Inhibition of NKCC1 | % Inhibition of NKCC2 |
| This compound/ARN23746 | 10 | HEK293 | 31.8%[9] | Not Significant (-6.9 ± 7.8%)[4] |
| 100 | HEK293 | 88.5%[3] | Not Specified | |
| 100 | Neurons | 92.8%[3] | Not Specified | |
| Bumetanide | 10 | HEK293 | Not Specified | 82.7 ± 20.4%[4] |
| 100 | HEK293 | 71.7%[3] | Not Specified | |
| 100 | Neurons | 54.7%[3] | Not Specified |
Experimental Methodologies
The selectivity of this compound for NKCC1 over NKCC2 has been validated using robust in vitro assays. The primary methods employed are chloride influx assays and ion flux assays (using rubidium or thallium as potassium surrogates).
Chloride Influx Assay
This assay directly measures the influx of chloride ions into cells expressing the target transporter.
Experimental Protocol:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and transiently transfected with plasmids encoding either human NKCC1 or NKCC2. A fluorescent chloride indicator, such as the halide-sensitive yellow fluorescent protein (YFP) derivative, is co-transfected to allow for the measurement of intracellular chloride concentration.[10]
-
Assay Preparation: The transfected cells are plated in a multi-well format. Prior to the assay, the cells are incubated in a chloride-free hypotonic buffer to establish a chloride gradient.
-
Compound Incubation: The cells are then exposed to varying concentrations of the test compound (e.g., this compound or bumetanide) or a vehicle control (DMSO).
-
Initiation of Chloride Influx: Chloride influx is initiated by the addition of a buffer containing a known concentration of sodium chloride (e.g., 74 mM).[10]
-
Fluorescence Measurement: The change in fluorescence of the intracellular chloride indicator is monitored over time using a fluorescence plate reader. A decrease in YFP fluorescence is indicative of chloride influx.
-
Data Analysis: The rate of fluorescence change is calculated to determine the rate of chloride influx. The percentage inhibition at each compound concentration is calculated relative to the vehicle control, and IC50 values are determined by fitting the data to a dose-response curve.[7]
Rubidium (Rb⁺) Flux Assay
This method is a non-radioactive alternative for assessing the activity of potassium transporters like NKCCs, where rubidium acts as a tracer for potassium.
Experimental Protocol:
-
Cell Preparation: Cells expressing the target NKCC isoform are seeded in multi-well plates.
-
Pre-incubation: The cells are pre-incubated with a buffer containing the test inhibitor. To isolate the activity of NKCC, inhibitors of other potassium transporters, such as ouabain for the Na⁺/K⁺-ATPase, may be included.[11]
-
Initiation of Rubidium Influx: The pre-incubation solution is replaced with a buffer containing rubidium chloride (RbCl) to initiate influx through the NKCC transporter.
-
Termination and Lysis: After a defined incubation period, the influx is stopped by washing the cells with a cold wash buffer. The cells are then lysed to release the intracellular contents.
-
Rubidium Quantification: The intracellular rubidium concentration is measured using atomic absorption spectroscopy.
-
Data Analysis: The amount of rubidium influx is compared between treated and untreated cells to determine the inhibitory effect of the compound.
Visualizing the Validation Workflow and Signaling Context
The following diagrams, generated using Graphviz, illustrate the experimental workflow for validating this compound's selectivity and the signaling pathway in which NKCC1 and NKCC2 operate.
Caption: Workflow for validating this compound's selectivity.
Caption: Differential roles and inhibition of NKCC1 and NKCC2.
References
- 1. Discovery of this compound: A selective inhibitor of NKCC1 and clinical candidate to treat brain disorders - ACS Spring 2025 - American Chemical Society [acs.digitellinc.com]
- 2. selective nkcc1 inhibitors for the treatment of refractory epilepsy [aesnet.org]
- 3. New preclinical data on NKCC1 inhibitor this compound in neurological disorder models | BioWorld [bioworld.com]
- 4. Discovery of a Small Molecule Drug Candidate for Selective NKCC1 Inhibition in Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a Small Molecule Drug Candidate for Selective NKCC1 Inhibition in Brain Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The search for NKCC1-selective drugs for the treatment of epilepsy: Structure-function relationship of bumetanide and various bumetanide derivatives in inhibiting the human cation-chloride cotransporter NKCC1A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ARN23746 (this compound) | NKCC1 inhibitor | Probechem Biochemicals [probechem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Direct control of Na+-K+-2Cl−-cotransport protein (NKCC1) expression with aldosterone - PMC [pmc.ncbi.nlm.nih.gov]
IAMA-6 vs. Other NKCC1 Inhibitors: A Preclinical Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The Na-K-2Cl cotransporter 1 (NKCC1) has emerged as a promising therapeutic target for a range of neurological disorders, including autism spectrum disorders (ASD), epilepsy, and Down syndrome.[1][2][3][4] The therapeutic rationale stems from the role of NKCC1 in regulating intracellular chloride concentrations in neurons. In many neurological conditions, an aberrant expression of NKCC1 leads to an imbalance in the excitatory-inhibitory axis in the brain.[1][4] By inhibiting NKCC1, it is possible to restore inhibitory GABAergic transmission and alleviate core symptoms of these disorders.[2][3]
This guide provides an objective comparison of IAMA-6, a novel selective NKCC1 inhibitor, with other NKCC1 inhibitors in preclinical models, with a focus on the well-established but non-selective inhibitor, bumetanide.
Data Presentation
In Vitro Inhibitory Activity
| Compound | Cell Type | Concentration | % Inhibition of NKCC1 | Reference |
| This compound | HEK cells | 100 µM | 88.5% | [1] |
| Bumetanide | HEK cells | 100 µM | 71.7% | [1] |
| This compound | Neurons | 100 µM | 92.8% | [1] |
| Bumetanide | Neurons | 100 µM | 54.7% | [1] |
Preclinical Pharmacokinetics
| Compound | Parameter | Species | Value | Reference |
| This compound | Kinetic Solubility | 250 µM | [1] | |
| This compound | Plasma Half-life | Murine | >120 min | [1] |
| This compound | Hepatocyte Half-life | Mouse | >172 min | [1] |
| This compound | Hepatocyte Half-life | Dog | >240 min | [1] |
| This compound | Hepatocyte Half-life | Human | 61 min | [1] |
| Bumetanide | Brain Penetration | Multiple | Low/Negligible | [1][5][6][7] |
| ARN23746* | Brain Penetration | Good | [5][8] |
*ARN23746 is a lead drug candidate from the same chemical class as this compound and may be an earlier designation for the same compound.[5][6][8][9][10][11]
Preclinical Efficacy in Neurological Disorder Models
| Compound | Animal Model | Disorder | Key Findings | Reference |
| This compound | Mouse model | Autism Spectrum Disorder & Fragile X Syndrome | Rescued core behaviors, increased sociability index. | [1] |
| This compound | Kainic acid-induced murine model | Temporal Lobe Epilepsy | Fully recovered E-GABA and seizures, significantly reduced number of epileptic events. | [1] |
| This compound | Mouse model | Down Syndrome | Rescued cognitive impairment upon oral administration. | [5][8] |
| ARN23746 | Mouse model | Down Syndrome & Autism | Recovered core symptoms. | [8][10] |
| Bumetanide | Rodent models | Various neurological disorders | Variable results, efficacy limited by poor brain penetration. | [12] |
Preclinical Safety and Tolerability
| Compound | Key Findings | Reference |
| This compound | Not mutagenic (AMES test). No toxicity, histopathological alterations, or visceral weight changes observed after chronic treatment in vivo. No diuretic effect observed. | [1][3][4][8] |
| ARN23746 | No diuretic effect or overt toxicity upon chronic treatment, even at doses up to 50 times the effective dose. | [5][8][10][11] |
| Bumetanide | Potent diuretic effects, which can lead to compliance issues and health concerns. | [1][3][5][11] |
Signaling Pathway
The therapeutic effect of NKCC1 inhibitors is based on the modulation of GABAergic signaling. In mature neurons, GABA is the primary inhibitory neurotransmitter. However, in certain pathological states, the overexpression of NKCC1 leads to an accumulation of intracellular chloride. This disrupts the normal chloride gradient, causing GABAergic signaling to become excitatory, which contributes to neuronal hyperexcitability. By inhibiting NKCC1, this compound reduces intracellular chloride, restoring the inhibitory action of GABA.
References
- 1. NKCC1-Dependent GABAergic Excitation Drives Synaptic Network Maturation during Early Hippocampal Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NKCC1 Deficiency in Forming Hippocampal Circuits Triggers Neurodevelopmental Disorder: Role of BDNF-TrkB Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The kainic acid model of temporal lobe epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical Development of the Na-K-2Cl Co-transporter-1 (NKCC1) Inhibitor ARN23746 for the Treatment of Neurodevelopmental Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Lateral Diffusion of NKCC1 Contributes to Chloride Homeostasis in Neurons and Is Rapidly Regulated by the WNK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of a Small Molecule Drug Candidate for Selective NKCC1 Inhibition in Brain Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Off-Label Use of Bumetanide for Brain Disorders: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Diuretic Effects of IAMA-6 and Bumetanide
For Immediate Release
This guide provides a detailed comparison of the novel selective NKCC1 inhibitor, IAMA-6, and the established loop diuretic, bumetanide, with a specific focus on their diuretic effects. This document is intended for researchers, scientists, and professionals in the field of drug development to offer an objective assessment based on available preclinical and clinical data.
Executive Summary
This compound is a novel therapeutic agent currently under investigation for a range of neurological disorders, including autism spectrum disorders and certain forms of epilepsy.[1][2][3] Its mechanism of action is the selective inhibition of the Na-K-Cl cotransporter 1 (NKCC1).[1] A key differentiating feature of this compound is its targeted action, which is designed to avoid the potent diuretic effects associated with less selective inhibitors like bumetanide.[4]
Bumetanide is a potent loop diuretic widely used in the treatment of edema and hypertension.[5] Its diuretic effect stems from the inhibition of the Na-K-2Cl cotransporter, primarily the NKCC2 isoform in the kidneys, leading to increased excretion of water and electrolytes. However, bumetanide is also a non-selective inhibitor of NKCC1, which has led to its investigation in neurological conditions, where its diuretic action is considered an undesirable side effect.[4] Preclinical and initial clinical data indicate that this compound is effective in models of neurological disorders without inducing diuresis, offering a significant advantage over bumetanide for these indications.[4]
Comparative Data on Diuretic and Related Effects
The following table summarizes the key differences in the pharmacological effects of this compound and bumetanide based on available data.
| Parameter | This compound | Bumetanide |
| Primary Target | NKCC1 | NKCC2 (in kidney for diuresis) |
| Diuretic Effect | Reported to have no diuretic effect in preclinical and Phase I clinical studies.[1][4] | Potent loop diuretic.[5] |
| Urine Volume | No significant increase reported. | Dose-dependent increase; can be 2-3 times baseline in preclinical models.[6] |
| Sodium Excretion | No significant increase reported. | Significant increase; can rise to 16% of filtered load in humans.[7] |
| Potassium Excretion | No significant increase reported. | Increased excretion, though with a relatively higher natriuretic to kaliuretic effect compared to some other diuretics.[8] |
| NKCC1 Inhibition (in vitro) | Potent inhibitor; 92.8% inhibition in neurons at 100 µM.[4] | Less potent inhibitor in neurons; 54.7% inhibition at 100 µM.[4] |
| Brain Penetration | Reported to be significantly more brain penetrant. | Low brain penetration.[4] |
| Primary Therapeutic Indication | Neurodevelopmental and neurological disorders (e.g., autism, epilepsy).[2][3][9] | Edema associated with congestive heart failure, liver disease, and renal disease; hypertension.[5] |
Mechanism of Action and Signaling Pathways
The differential effects of this compound and bumetanide on diuresis are a direct result of their selectivity for NKCC isoforms, which are located in different tissues and mediate distinct physiological processes.
Bumetanide primarily targets NKCC2 in the thick ascending limb of the loop of Henle in the kidney. Inhibition of NKCC2 blocks the reabsorption of sodium, potassium, and chloride ions, leading to a powerful diuretic effect. Its action on NKCC1 in the brain is the basis for its investigation in neurological disorders, but this is accompanied by the strong diuretic side effect due to its lack of selectivity.
This compound, on the other hand, is designed to be a selective inhibitor of NKCC1. NKCC1 is expressed in various tissues, including the brain, where it plays a role in regulating intracellular chloride concentrations in neurons. By selectively targeting NKCC1, this compound aims to modulate neuronal function without affecting the function of NKCC2 in the kidneys, thus avoiding diuresis.
Experimental Protocols
The assessment of diuretic activity is a critical step in the preclinical evaluation of compounds like this compound and bumetanide. A standard methodology for this assessment in a rodent model is provided below.
Objective: To determine and compare the diuretic activity of a test compound (e.g., this compound) and a standard diuretic (e.g., bumetanide) in rats.
Materials:
-
Male Wistar rats (150-200g)
-
Metabolic cages for the separation and collection of urine and feces
-
Vehicle (e.g., normal saline)
-
Test compound (this compound) at various doses
-
Standard diuretic (Bumetanide, e.g., 10 mg/kg)
-
Oral gavage needles
-
Graduated measuring cylinders
-
Flame photometer or ion-selective electrodes for electrolyte analysis
Procedure:
-
Animal Acclimatization and Preparation:
-
House animals in standard laboratory conditions for at least one week prior to the experiment.
-
Fast the rats for 18 hours before the experiment, with free access to water to ensure uniform hydration.
-
Divide the animals into groups (e.g., vehicle control, bumetanide standard, this compound low dose, this compound high dose), with at least six animals per group.
-
-
Drug Administration and Hydration:
-
Administer the vehicle, bumetanide, or this compound to the respective groups via oral gavage.
-
Immediately following drug administration, administer a hydrating load of normal saline (e.g., 25 ml/kg) to all animals orally.
-
-
Urine Collection and Measurement:
-
Place each rat individually in a metabolic cage.
-
Collect urine for a specified period, typically 5 to 24 hours.
-
Record the total volume of urine for each animal at the end of the collection period.
-
-
Urine Analysis:
-
Analyze the collected urine samples for electrolyte concentrations, primarily sodium (Na+) and potassium (K+), using a flame photometer or other suitable analytical method.
-
Calculate the total excretion of each electrolyte for each animal.
-
-
Data Analysis:
-
Compare the average urine output and electrolyte excretion of the test groups (this compound) and the standard group (bumetanide) to the vehicle control group.
-
Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine the significance of any observed differences.
-
Conclusion
The available evidence strongly indicates a significant differentiation between this compound and bumetanide concerning their diuretic effects. This compound's selectivity for the NKCC1 cotransporter allows it to be developed for neurological indications where modulation of neuronal chloride concentration is desired, without the confounding and often problematic diuretic effects seen with non-selective agents like bumetanide. This targeted approach represents a promising advancement for the treatment of specific CNS disorders, where maintaining normal fluid and electrolyte balance is crucial. Further clinical studies will be important to fully characterize the safety and efficacy profile of this compound in its target patient populations.
References
- 1. neurology.org [neurology.org]
- 2. Iama Therapeutics’ this compound shows promise in preclinical mesial temporal lobe epilepsy | BioWorld [bioworld.com]
- 3. iamatherapeutics.com [iamatherapeutics.com]
- 4. New preclinical data on NKCC1 inhibitor this compound in neurological disorder models | BioWorld [bioworld.com]
- 5. Bumetanide—acute and long term studies of a new high potency diuretic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A study of the pharmacodynamic differences between immediate and extended release bumetanide formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Renal effects of bumetanide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Renal electrolyte excretion pattern in response to bumetanide in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iamatherapeutics.com [iamatherapeutics.com]
IAMA-6: A Promising Candidate for Drug-Resistant Epilepsy with a Superior Therapeutic Window
A detailed comparison of IAMA-6 with existing alternatives highlights its potential as a safer and more effective treatment for drug-resistant epilepsy. Preclinical data demonstrates a significantly wider therapeutic window for this compound, a selective NKCC1 inhibitor, compared to the non-selective inhibitor bumetanide and other standard anti-epileptic drugs.
For researchers and drug development professionals in the field of epilepsy, identifying novel therapeutic agents with a favorable safety and efficacy profile is a paramount goal. This compound, a novel selective inhibitor of the Na-K-Cl cotransporter 1 (NKCC1), has emerged as a promising candidate for the treatment of drug-resistant epilepsies, such as Mesial Temporal Lobe Epilepsy (MTLE) and Dravet syndrome.[1][2][3][4][5][6][7][8] This comparison guide provides an objective analysis of this compound's performance against the non-selective NKCC1 inhibitor bumetanide and standard anti-epileptic drugs (AEDs), supported by available preclinical data.
The core advantage of this compound lies in its selectivity for NKCC1, which is upregulated in neurons during epileptic conditions, leading to an imbalance in chloride ion homeostasis and subsequent neuronal hyperexcitability.[1][2][3][4][5][6][7][8] By selectively targeting NKCC1, this compound aims to restore this balance without affecting the NKCC2 transporter in the kidneys, thereby avoiding the diuretic side effects associated with non-selective inhibitors like bumetanide.[2][8][9]
Comparative Efficacy and Therapeutic Window
Preclinical studies in established animal models of epilepsy have demonstrated the anti-seizure potential of this compound. In a kainic acid-induced mouse model of MTLE, a 10 mg/kg intraperitoneal dose of this compound was effective in reducing epileptic activity.[3][4][7] Encouragingly, preliminary data also indicates a reduction in the number of seizures in a mouse model of Dravet syndrome.[1][5][6]
A key differentiator for this compound is its remarkably wide therapeutic window. Preclinical safety pharmacology studies have reported no signs of toxicity or diuretic effects at therapeutic doses.[8][10][11] One study highlighted that this compound did not exhibit toxicity even at doses up to 50 times its effective dose.[11] This contrasts sharply with bumetanide, which has shown inconsistent efficacy in preclinical epilepsy models and is associated with a significant diuretic effect, limiting its therapeutic utility in a chronic setting.[2][4][9][12][13]
The following tables summarize the available quantitative data for this compound and its comparators.
| Drug | Epilepsy Model | Effective Dose (Preclinical) | Key Adverse Effects (Preclinical/Clinical) | Therapeutic Index/Range |
| This compound | Mesial Temporal Lobe Epilepsy (MTLE) | 10 mg/kg (i.p.) | No diuretic effect or toxicity reported at therapeutic doses. No toxicity up to 50x effective dose. | Wide (Preclinical) |
| Dravet Syndrome | Data on effective dose pending | |||
| Bumetanide | Various epilepsy models | 0.2 - 2.5 mg/kg (i.p.) | Diuresis, inconsistent anti-seizure efficacy | Narrow (Preclinical) |
| Phenytoin | N/A | N/A | Nystagmus, ataxia, sedation | 10-20 µg/mL (Therapeutic Range - Clinical)[14][15][16] |
| Carbamazepine | N/A | N/A | Dizziness, drowsiness, ataxia | 4-12 µg/mL (Therapeutic Range - Clinical)[5][11][17][18][19] |
| Valproic Acid | N/A | N/A | Nausea, tremor, weight gain | 50-100 µg/mL (Therapeutic Range - Clinical)[1][20][21][22][23] |
Experimental Protocols
The preclinical efficacy of this compound has been validated in well-established and clinically relevant animal models of epilepsy.
Kainic Acid-Induced Mesial Temporal Lobe Epilepsy (MTLE) Model
This model recapitulates key features of human MTLE, including spontaneous recurrent seizures and hippocampal sclerosis. The experimental protocol typically involves the stereotaxic injection of kainic acid into the hippocampus of rodents.[6][7][17] This induces a period of status epilepticus, followed by a latent period and the subsequent development of chronic seizures. The efficacy of anti-epileptic drugs is then assessed by monitoring seizure frequency and duration using electroencephalography (EEG).
Scn1a Mouse Model of Dravet Syndrome
Dravet syndrome is a severe infantile-onset epilepsy syndrome most commonly caused by mutations in the SCN1A gene.[3][5][9] Mouse models with heterozygous loss-of-function mutations in the Scn1a gene exhibit key features of the human condition, including temperature-sensitive seizures and spontaneous seizures. These models are crucial for testing the efficacy of novel therapeutic agents for this devastating disorder.
Signaling Pathways and Experimental Workflow
The therapeutic rationale for this compound is based on its ability to modulate the NKCC1 signaling pathway, which is dysregulated in epilepsy.
Caption: NKCC1 signaling pathway in epilepsy and points of intervention.
The experimental workflow for validating the therapeutic window of a novel anti-epileptic drug like this compound involves a multi-step process.
Caption: Experimental workflow for therapeutic window validation.
References
- 1. Role of NKCC1 and KCC2 in Epilepsy: From Expression to Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dravetsyndromenews.com [dravetsyndromenews.com]
- 4. What is the mechanism of Bumetanide? [synapse.patsnap.com]
- 5. Gene expression profiling in a mouse model of Dravet syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. The kainic acid model of temporal lobe epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of this compound: A selective inhibitor of NKCC1 and clinical candidate to treat brain disorders - ACS Spring 2025 - American Chemical Society [acs.digitellinc.com]
- 9. Transfer of SCN1A to the brain of adolescent mouse model of Dravet syndrome improves epileptic, motor, and behavioral manifestations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 12. Frontiers | Seizures regulate the cation-Cl− cotransporter NKCC1 in a hamster model of epilepsy: implications for GABA neurotransmission [frontiersin.org]
- 13. NKCC1 transporter facilitates seiz ... | Article | H1 Connect [archive.connect.h1.co]
- 14. drugs.com [drugs.com]
- 15. iamatherapeutics.com [iamatherapeutics.com]
- 16. biorxiv.org [biorxiv.org]
- 17. Progressive NKCC1-Dependent Neuronal Chloride Accumulation during Neonatal Seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 18. drughunter.com [drughunter.com]
- 19. A Standardized Protocol for Stereotaxic Intrahippocampal Administration of Kainic Acid Combined with Electroencephalographic Seizure Monitoring in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Macaque Model of Mesial Temporal Lobe Epilepsy Induced by Unilateral Intrahippocampal Injection of Kainic Acid | PLOS One [journals.plos.org]
- 21. researchgate.net [researchgate.net]
- 22. dravetsyndromenews.com [dravetsyndromenews.com]
- 23. youtube.com [youtube.com]
A Comparative Analysis of IAMA-6 and ARN23746: Selective NKCC1 Inhibitors for Neurodevelopmental Disorders
A comprehensive guide for researchers and drug development professionals on the preclinical and early clinical profiles of the selective NKCC1 inhibitor, also known as IAMA-6 and ARN23746.
This guide provides a detailed comparative analysis of this compound and ARN23746, two designations for the same selective inhibitor of the Na-K-2Cl cotransporter 1 (NKCC1). Altered neuronal chloride homeostasis, mediated by the dysregulation of NKCC1 and the K-Cl cotransporter 2 (KCC2), is a key pathological feature in several neurodevelopmental disorders, including autism spectrum disorder (ASD), Down syndrome, and certain forms of epilepsy.[1][2][3][4] By inhibiting NKCC1, this compound/ARN23746 aims to restore the physiological intracellular chloride concentration, thereby re-establishing the inhibitory tone of GABAergic neurotransmission.[5]
This document summarizes the available quantitative data, outlines the experimental methodologies employed in preclinical studies, and presents visualizations of the underlying signaling pathway and experimental workflows. It is intended to serve as a valuable resource for researchers and professionals in the field of neuroscience and drug development.
Biochemical Properties and In Vitro Potency
This compound (ARN23746) is a small molecule with the chemical formula C17H25F3N2O4S and a CAS Registry Number of 2497525-96-7.[6] Preclinical studies have consistently demonstrated its potent and selective inhibition of NKCC1.
In Vitro Inhibition of NKCC1
| Assay Type | Cell Line | Concentration | % Inhibition | IC50 | Reference |
| Cl⁻ Influx Assay | NKCC1-transfected HEK293 | 10 µM | 31.8% | - | [7] |
| Cl⁻ Influx Assay | NKCC1-transfected HEK293 | 100 µM | 95.2% | - | [7] |
| Ca²⁺ Influx Assay | Neurons | 10 µM | 45.7 ± 4.3% | 11.1 µM | [1][8] |
| Ca²⁺ Influx Assay | Neurons | 100 µM | 92.8 ± 1.9% | - | [8] |
| NKCC1 Inhibition | HEK cells | 100 µM | 88.5% | - | [9] |
| NKCC1 Inhibition | Neurons | 100 µM | 92.8% | - | [9] |
Notably, ARN23746 did not show significant inhibition of the kidney-specific NKCC2 or the neuronal KCC2 at a concentration of 10 µM, highlighting its selectivity.[7] This selectivity is a crucial advantage over non-selective inhibitors like bumetanide, which is associated with diuretic side effects due to its action on NKCC2.[3]
Pharmacokinetic Profile
The pharmacokinetic properties of this compound/ARN23746 have been evaluated in preclinical models and early-phase human trials, demonstrating good brain penetration and metabolic stability.
Preclinical Pharmacokinetics
| Species | Parameter | Value | Reference |
| Mouse | Plasma Half-life | >120 min | [9] |
| Mouse | Hepatocyte Stability | >172 min | [9] |
| Dog | Hepatocyte Stability | >240 min | [9] |
| Human | Hepatocyte Stability | 61 min | [9] |
| Mouse | Brain Penetration | Good | [1][2][10] |
| - | Kinetic Solubility | 250 µM | [9] |
A Phase 1 clinical study (NCT06300398) in healthy adult volunteers has confirmed that this compound is safe and well-tolerated with a favorable pharmacokinetic profile.[5] Initial interim data from this study were expected in June 2024.[11][12]
In Vivo Efficacy in Animal Models
This compound/ARN23746 has demonstrated significant efficacy in rescuing behavioral and cognitive deficits in various mouse models of neurodevelopmental disorders.
Efficacy in Mouse Models
| Disorder Model | Treatment Dose & Route | Observed Effects | Reference |
| Down Syndrome | - | Rescued cognitive impairment | [1][7][10] |
| Autism Spectrum Disorder | 0.2 mg/kg i.p. | Increased sociability index | [9] |
| Fragile X Syndrome | 0.2 mg/kg i.p. | Increased sociability index | [9] |
| Mesial Temporal Lobe Epilepsy | 10 mg/kg (chronic) | Reduced hippocampal discharge rate and intra-train spike rate | [13][14] |
Importantly, these preclinical studies reported a lack of diuretic effects and no overt toxicity, even at doses significantly higher than the effective dose.[1][2][3][10]
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental approaches used to evaluate this compound/ARN23746, the following diagrams are provided.
Figure 1: Mechanism of action of this compound/ARN23746 in restoring inhibitory GABAergic signaling.
Figure 2: A simplified workflow of the preclinical and early clinical evaluation of this compound/ARN23746.
Experimental Protocols
While detailed, step-by-step protocols are proprietary, the following outlines the general methodologies used in the preclinical assessment of this compound/ARN23746.
In Vitro NKCC1 Inhibition Assays
-
Chloride Influx Assay: This assay directly measures the function of NKCC1. In these experiments, HEK293 cells transfected with the NKCC1 transporter are used. The cells are incubated with a radioactive or fluorescent chloride analogue. The inhibitory effect of the compound is determined by measuring the reduction in the intracellular accumulation of the chloride analogue in the presence of the test compound compared to a vehicle control.[7]
-
Calcium Influx Assay: This is an indirect measure of NKCC1 inhibition in neurons. Depolarization induced by GABA in neurons with high intracellular chloride leads to the opening of voltage-gated calcium channels. By inhibiting NKCC1 and thus lowering intracellular chloride, the GABAergic response becomes hyperpolarizing, preventing depolarization and subsequent calcium influx. The potency of the inhibitor is quantified by measuring the reduction in calcium influx using a calcium-sensitive dye.[1][8]
In Vivo Efficacy Studies in Mouse Models
-
Down Syndrome Models (e.g., Ts65Dn mice): Cognitive function is assessed using behavioral tests such as the novel object recognition task. In this task, mice are exposed to two identical objects, and after a delay, one object is replaced with a novel one. The time spent exploring the novel object versus the familiar one is measured as an index of recognition memory.[1]
-
Autism Spectrum Disorder Models: Social behavior is evaluated using tests like the three-chambered social approach test. A mouse is placed in a central chamber with access to two side chambers, one containing a novel mouse and the other empty or containing a novel object. The time spent in proximity to the novel mouse is measured to assess sociability.[9]
-
Epilepsy Models (e.g., Kainic acid-induced Mesial Temporal Lobe Epilepsy): The anticonvulsant effects are evaluated by monitoring seizure activity using electroencephalography (EEG). The frequency and duration of hippocampal discharges are quantified before and after treatment with the compound.[13][14]
Conclusion
The available data strongly indicate that this compound/ARN23746 is a potent and selective inhibitor of NKCC1 with a promising pharmacokinetic and safety profile. Preclinical studies have consistently demonstrated its efficacy in rescuing key deficits in animal models of various neurodevelopmental disorders. The progression of this compound into clinical trials marks a significant step towards a potential novel therapeutic strategy for conditions characterized by impaired neuronal chloride homeostasis. Further data from ongoing and future clinical studies will be crucial in determining its therapeutic utility in human populations.
References
- 1. Preclinical Development of the Na-K-2Cl Co-transporter-1 (NKCC1) Inhibitor ARN23746 for the Treatment of Neurodevelopmental Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Development of the Na-K-2Cl Co-transporter-1 (NKCC1) Inhibitor ARN23746 for the Treatment of Neurodevelopmental Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a Small Molecule Drug Candidate for Selective NKCC1 Inhibition in Brain Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. iamatherapeutics.com [iamatherapeutics.com]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. ARN23746 (this compound) | NKCC1 inhibitor | Probechem Biochemicals [probechem.com]
- 8. Design, Synthesis, In Vitro and In Vivo Characterization of Selective NKCC1 Inhibitors for the Treatment of Core Symptoms in Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New preclinical data on NKCC1 inhibitor this compound in neurological disorder models | BioWorld [bioworld.com]
- 10. researchgate.net [researchgate.net]
- 11. Phase 1 Trial for this compound in Autism and Epilepsy Begins [synapse.patsnap.com]
- 12. iamatherapeutics.com [iamatherapeutics.com]
- 13. Iama Therapeutics’ this compound shows promise in preclinical mesial temporal lobe epilepsy | BioWorld [bioworld.com]
- 14. selective nkcc1 inhibitors for the treatment of refractory epilepsy [aesnet.org]
Measuring Target Engagement of IAMA-6 in the Brain: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
IAMA-6 is a novel, selective inhibitor of the Na-K-2Cl cotransporter 1 (NKCC1), a protein implicated in the pathophysiology of various neurological disorders, including autism spectrum disorder and epilepsy.[1][2][3][4] By inhibiting NKCC1, this compound aims to restore the proper intracellular chloride concentration in neurons, thereby re-establishing the hyperpolarizing, inhibitory action of GABA.[5] A critical step in the preclinical and clinical development of this compound is the direct demonstration of its engagement with NKCC1 in the central nervous system (CNS). This guide provides a comparative overview of state-of-the-art methods to measure the target engagement of this compound in the brain, complete with experimental protocols and supporting data for comparable molecules.
The this compound Signaling Pathway and Mechanism of Action
This compound is designed to be a more selective and brain-penetrant alternative to older, non-selective NKCC1 inhibitors like bumetanide, which is associated with diuretic side effects due to its action on NKCC2 in the kidneys.[1] The therapeutic rationale for this compound is based on correcting the altered chloride homeostasis observed in certain neurological conditions. In mature neurons, low intracellular chloride is maintained by the K-Cl cotransporter 2 (KCC2), allowing the GABA-A receptor to mediate chloride influx and hyperpolarization. In contrast, immature neurons and certain pathological states exhibit higher expression of NKCC1, leading to increased intracellular chloride and a depolarizing, excitatory GABAergic response. This compound selectively inhibits NKCC1 to reduce intracellular chloride, thus restoring GABA's inhibitory function.
References
- 1. Building a better drug | The Transmitter: Neuroscience News and Perspectives [thetransmitter.org]
- 2. iamatherapeutics.com [iamatherapeutics.com]
- 3. Phase 1 Trial for this compound in Autism and Epilepsy Begins [synapse.patsnap.com]
- 4. IAMA Therapeutics treats first subject in Phase I autism trial [clinicaltrialsarena.com]
- 5. Chloride Regulation in the Pain Pathway [pfocr.wikipathways.org]
IAMA-6 vs. Older NKCC1 Blockers: A Head-to-Head Comparison for Researchers
A new wave of selective NKCC1 inhibitors, led by the clinical candidate IAMA-6, promises to overcome the limitations of older, non-selective drugs like bumetanide and furosemide. This guide provides a detailed, data-driven comparison for researchers and drug development professionals, highlighting the advancements in potency, selectivity, and preclinical efficacy of this compound.
The Na-K-Cl cotransporter 1 (NKCC1) has emerged as a significant therapeutic target for a range of neurological disorders, including epilepsy, autism spectrum disorders, and Down syndrome.[1][2] Altered NKCC1 expression can disrupt intracellular chloride homeostasis, leading to an imbalance in GABAergic signaling.[3] While older loop diuretics have demonstrated the potential of NKCC1 inhibition, their clinical utility has been hampered by a lack of selectivity and unfavorable side effect profiles.
Superior Selectivity and Potency of this compound
This compound, a novel small molecule, has been specifically designed for high selectivity for NKCC1 over the kidney-specific isoform, NKCC2. This targeted approach aims to minimize the diuretic effects that are a major liability of older, non-selective inhibitors like bumetanide.[2] Preclinical data demonstrates the superior inhibitory profile of this compound.
| Compound | Target | Cell Type | Inhibition | IC50 |
| This compound | NKCC1 | HEK Cells | 88.5% at 100 µM[1] | Not explicitly reported |
| NKCC1 | Neurons | 92.8% at 100 µM[1] | Not explicitly reported | |
| Bumetanide | NKCC1 | HEK Cells | 71.7% at 100 µM[1] | 0.68 µM (hNKCC1A) |
| NKCC1 | Neurons | 54.7% at 100 µM[1] | - | |
| NKCC2 | - | - | 4.0 µM (hNKCC2A) | |
| Furosemide | NKCC1 / NKCC2 | - | Inhibits both with equal potency | Low micromolar range |
Table 1: In Vitro Inhibition of NKCC1 and NKCC2. This table summarizes the available data on the inhibitory activity of this compound, bumetanide, and furosemide against NKCC1 and NKCC2.
Notably, this compound shows significantly higher inhibition of NKCC1 in both HEK cells and neurons compared to bumetanide at the same concentration.[1] While a direct IC50 value for this compound is not yet publicly available, the preclinical evidence strongly suggests a more potent and selective inhibition of NKCC1. Bumetanide, in contrast, is only about 6-fold more potent in inhibiting the human NKCC1A isoform compared to the NKCC2A isoform. It is also important to note that when NKCC1 is in an activated state, the selectivity of loop diuretics like bumetanide for NKCC1 over NKCC2 is diminished.
Preclinical Efficacy in Neurological Disorder Models
The enhanced potency and selectivity of this compound translate to promising efficacy in animal models of neurological disorders, without the adverse effects associated with older blockers.
| Parameter | This compound | Bumetanide |
| Animal Model | Mesial Temporal Lobe Epilepsy (MTLE) Mouse Model | Not directly compared in the same study |
| Dosage | 10 mg/kg i.p. | Not directly compared in the same study |
| Outcome | Reduced hippocampal discharge and spike rate[4] | - |
| Diuretic Effect | No diuretic effects observed in vivo[2] | Potent diuretic effect |
| Toxicity | No toxicity observed in vivo[2] | Potential for ototoxicity |
Table 2: In Vivo Comparison of this compound and Bumetanide. This table highlights the preclinical efficacy and safety profile of this compound in a mouse model of epilepsy.
In a mouse model of mesial temporal lobe epilepsy, chronic administration of this compound at 10 mg/kg intraperitoneally led to a significant reduction in hippocampal discharge and intra-train spike rate.[4] Crucially, these therapeutic effects were achieved without the diuretic side effects that are a hallmark of bumetanide and other non-selective NKCC1/NKCC2 inhibitors.[2]
Signaling Pathways and Experimental Workflows
The regulation of NKCC1 activity is primarily governed by the WNK-SPAK/OSR1 signaling pathway. Understanding this pathway is crucial for interpreting the mechanism of action of NKCC1 inhibitors.
The experimental validation of NKCC1 inhibitors relies on robust in vitro and in vivo assays. The following diagram illustrates a typical workflow for evaluating a novel NKCC1 inhibitor.
Detailed Experimental Protocols
Objective and reproducible data are paramount in drug development. The following are detailed methodologies for key experiments cited in the comparison of this compound and older NKCC1 blockers.
Thallium/Rubidium Influx Assay for NKCC1/NKCC2 Inhibition
This assay is a common method to determine the potency and selectivity of NKCC inhibitors.
Objective: To measure the inhibition of NKCC1 and NKCC2 activity by test compounds.
Materials:
-
HEK293 cells stably expressing human NKCC1 or NKCC2.
-
Thallium-sensitive fluorescent dye (e.g., FluxOR™) or radioactive Rubidium-86 (⁸⁶Rb+).
-
Assay buffer (Chloride-free for pre-incubation, and a buffer containing chloride and thallium/rubidium for stimulation).
-
Test compounds (this compound, bumetanide, etc.) at various concentrations.
-
Plate reader capable of fluorescence detection or a scintillation counter.
Procedure:
-
Cell Plating: Seed HEK293 cells expressing either NKCC1 or NKCC2 into 96-well plates and culture until confluent.
-
Dye/Tracer Loading:
-
For Thallium Flux: Wash cells with a chloride-free buffer and then incubate with a loading buffer containing a thallium-sensitive dye for 60-90 minutes at 37°C.
-
For Rubidium Influx: Pre-incubate cells in an isosmotic saline solution.
-
-
Compound Incubation: Pre-incubate the cells with various concentrations of the test compounds (e.g., this compound, bumetanide) or vehicle control for 15-30 minutes.
-
Stimulation and Measurement:
-
For Thallium Flux: Add a stimulation buffer containing thallium and chloride to the wells. Immediately begin measuring the fluorescence intensity over time using a plate reader. The rate of fluorescence increase is proportional to the rate of thallium influx.
-
For Rubidium Influx: Replace the pre-incubation solution with a solution containing ⁸⁶Rb+ and the test compounds. After a defined incubation period (e.g., 2-5 minutes), stop the influx by washing the cells with a cold wash buffer. Lyse the cells and measure the intracellular ⁸⁶Rb+ using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
GABA-Induced Calcium Influx Assay in Primary Neurons
This assay assesses the functional consequence of NKCC1 inhibition in a neuronal context.
Objective: To measure the effect of NKCC1 inhibitors on GABA-induced depolarization and subsequent calcium influx in immature neurons.
Materials:
-
Primary neuronal cultures (e.g., hippocampal or cortical neurons).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Extracellular solution.
-
GABA solution.
-
Test compounds (this compound, bumetanide, etc.).
-
Fluorescence microscope or a plate reader with a liquid handling system.
Procedure:
-
Cell Culture: Culture primary neurons on glass coverslips or in microplates.
-
Dye Loading: Incubate the neurons with a calcium-sensitive dye for 15-30 minutes at 37°C.
-
Compound Incubation: Wash the cells and incubate with the test compounds or vehicle control for a defined period.
-
GABA Stimulation and Imaging: Place the cells on a fluorescence imaging setup. Acquire a baseline fluorescence reading. Apply GABA to the cells and record the changes in intracellular calcium concentration as changes in fluorescence intensity over time.
-
Data Analysis: Quantify the peak fluorescence change in response to GABA in the presence and absence of the inhibitors. A reduction in the GABA-induced calcium influx indicates successful NKCC1 inhibition.
Kainic Acid-Induced Epilepsy Mouse Model
This in vivo model is used to evaluate the anti-epileptic potential of NKCC1 inhibitors.
Objective: To assess the efficacy of this compound in reducing seizure activity in a mouse model of temporal lobe epilepsy.
Methodology:
-
Animal Model Induction:
-
Administer a single intraperitoneal (i.p.) injection of kainic acid (e.g., 15-30 mg/kg) to adult mice (e.g., C57BL/6J).[5]
-
Alternatively, for a more localized seizure onset, perform a stereotaxic intrahippocampal injection of a lower dose of kainic acid.
-
-
Seizure Monitoring: Observe the mice for behavioral seizures and score them using a modified Racine scale. Electroencephalography (EEG) recordings can also be used for a more quantitative assessment of seizure activity.
-
Drug Administration: Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle control chronically over a defined treatment period.[4]
-
Efficacy Assessment: Compare the frequency and severity of seizures, as well as EEG parameters (e.g., hippocampal discharge rate, spike rate), between the this compound treated group and the vehicle control group.[4]
-
Safety Assessment: Monitor the animals for any adverse effects, including changes in weight, behavior, and signs of diuresis.
References
- 1. New preclinical data on NKCC1 inhibitor this compound in neurological disorder models | BioWorld [bioworld.com]
- 2. Frontiers | Physiological Processes Modulated by the Chloride-Sensitive WNK-SPAK/OSR1 Kinase Signaling Pathway and the Cation-Coupled Chloride Cotransporters [frontiersin.org]
- 3. neurology.org [neurology.org]
- 4. The WNK-SPAK/OSR1 Kinases and the Cation-Chloride Cotransporters as Therapeutic Targets for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Compensatory Mechanisms Modulate the Neuronal Excitability in a Kainic Acid-Induced Epilepsy Mouse Model [frontiersin.org]
IAMA-6: A Favorable Pharmacokinetic Profile Poised to Redefine Treatment in Neurological Disorders
A deep dive into the pharmacokinetic advantages of IAMA-6, a novel NKCC1 inhibitor, reveals a promising candidate for the treatment of autism spectrum disorder and epilepsy. Preclinical and emerging clinical data suggest significant improvements over existing therapies, particularly in its ability to target the central nervous system with high selectivity and a favorable safety profile.
This compound, an orally administered small molecule therapeutic, is engineered to selectively inhibit the Na-K-2Cl cotransporter 1 (NKCC1), a protein implicated in neuronal hyperexcitability characteristic of several neurological conditions.[1] IAMA Therapeutics has successfully completed a first-in-human Phase 1 clinical trial (NCT06300398), which has demonstrated that this compound is safe and well-tolerated in healthy volunteers, exhibiting a favorable pharmacokinetic profile.[2] While full quantitative data from the Phase 1 study are emerging, preclinical findings and comparative analysis with the established NKCC1 inhibitor bumetanide and other loop diuretics underscore the potential of this compound to overcome key limitations of current treatment options.
Comparative Pharmacokinetic Analysis
A critical advantage of this compound lies in its preclinical pharmacokinetic profile, which suggests superior brain penetration and selectivity compared to bumetanide.[3] Bumetanide, a potent loop diuretic, has been investigated for neurological conditions but is hampered by its poor ability to cross the blood-brain barrier and significant diuretic side effects.[3] Preclinical data for this compound (formerly ARN23746) in mice demonstrates its ability to achieve significant concentrations in the brain following oral administration.[4] This is a crucial differentiator, as effective treatment of central nervous system disorders requires adequate drug exposure at the site of action.
The following table summarizes the available pharmacokinetic parameters for this compound from preclinical studies and compares them with the established clinical pharmacokinetic data for bumetanide, as well as two other loop diuretics, azosemide and torasemide, which also act on ion cotransporters.
| Parameter | This compound (Preclinical, Mice) | Bumetanide (Human) | Azosemide (Human) | Torasemide (Human) |
| Route of Administration | Oral / Intraperitoneal | Oral / Intravenous | Oral | Oral / Intravenous |
| Bioavailability | Good brain penetration observed | ~80-100% | ~10-20.4% | ~80-100% |
| Half-life (t½) | >120 min (plasma, murine) | 1-1.5 hours | ~2-3 hours | ~3-4 hours |
| Time to Peak (Tmax) | ~1 hour (plasma, oral) | 0.5-2 hours | 3-4 hours | ~1 hour |
| Protein Binding | Data not available | 94-96% | >95% | >99% |
| Metabolism | Data not available | Hepatic | Hepatic (significant first-pass) | Hepatic |
| Excretion | Data not available | Primarily renal | Primarily renal | Primarily renal |
| Key Advantages | High brain penetrance, selective for NKCC1, no diuretic effect observed in preclinical studies.[4][5] | Established clinical use for diuresis. | - | Longer half-life than bumetanide. |
| Key Disadvantages | Limited human clinical data publicly available. | Poor brain penetration, significant diuretic effect.[3] | Low bioavailability. | High protein binding. |
Experimental Protocols
The evaluation of the pharmacokinetic properties of this compound and comparator drugs involves standardized clinical and preclinical study designs.
This compound Phase 1 Clinical Trial (NCT06300398)
The first-in-human study of this compound was a randomized, double-blind, placebo-controlled trial designed to assess the safety, tolerability, pharmacokinetics, pharmacodynamics, and food effect of the drug in healthy adult volunteers.[1] The study consisted of two main parts:
-
Single Ascending Dose (SAD): Participants received a single oral dose of this compound or a placebo. The dosage was gradually increased in subsequent cohorts to determine the maximum tolerated dose.
-
Multiple Ascending Dose (MAD): Participants received multiple doses of this compound or a placebo over a set period to evaluate the drug's accumulation and steady-state pharmacokinetics.
Pharmacokinetic Sampling: Blood samples were collected at predetermined time points before and after drug administration to measure the concentration of this compound in the plasma. Urine was also collected to assess the excretion of the drug and its metabolites. Standard non-compartmental analysis is typically used to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life from the plasma concentration-time data.[6][7][8][9][10]
Preclinical Pharmacokinetic Study of this compound (ARN23746) in Mice
The preclinical evaluation of this compound involved administering the compound to mice via both intraperitoneal (IP) and oral (PO) routes.[4]
Sample Collection: Blood and brain tissue were collected at various time points after administration.
Analysis: The concentration of this compound in plasma and brain homogenates was determined using analytical methods such as liquid chromatography-mass spectrometry (LC-MS). This allowed for the determination of the drug's absorption, distribution (including brain penetration), and elimination characteristics in a living organism.[4]
Visualizing the Path Forward
To better understand the processes involved in evaluating the pharmacokinetic profile of a new chemical entity like this compound, the following diagrams illustrate a typical experimental workflow and the signaling pathway it targets.
Conclusion
The available data strongly suggest that this compound possesses a superior pharmacokinetic profile compared to existing NKCC1 inhibitors like bumetanide, particularly concerning its ability to access the central nervous system. While the full human pharmacokinetic data from the Phase 1 trial is eagerly awaited, the preclinical evidence, combined with the successful completion of this initial clinical safety study, positions this compound as a highly promising candidate for a new generation of treatments for neurological disorders. Its targeted action and favorable safety profile could translate into significant clinical benefits for patients with autism spectrum disorder, epilepsy, and other conditions driven by neuronal hyperexcitability. Further clinical development will be crucial to fully elucidate its therapeutic potential.
References
- 1. iamatherapeutics.com [iamatherapeutics.com]
- 2. IAMA Therapeutics - BIO International Convention 2025 [convention.bio.org]
- 3. New preclinical data on NKCC1 inhibitor this compound in neurological disorder models | BioWorld [bioworld.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of this compound: A selective inhibitor of NKCC1 and clinical candidate to treat brain disorders - American Chemical Society [acs.digitellinc.com]
- 6. allucent.com [allucent.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. gdddrjournal.com [gdddrjournal.com]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling IAMA-6
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This document provides essential, immediate safety and logistical information for the handling of IAMA-6, a novel small molecule therapeutic targeting the Na-K-2Cl cotransporter 1 (NKCC1). While a specific Safety Data Sheet (SDS) for this investigational compound is not publicly available, this guide consolidates best practices for handling potent, non-hazardous small molecules in a research setting, drawing parallels from established safety protocols for similar compounds.
Immediate Safety and Handling Precautions
When working with this compound, a cautious approach is necessary due to its potent biological activity and the limited availability of public safety data. Preclinical studies have shown this compound to be safe and well-tolerated, but direct contact should be minimized.
Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table outlines the recommended PPE for various laboratory activities involving this compound.
| Activity | Recommended Personal Protective Equipment (PPE) |
| Weighing and Aliquoting (Solid Form) | - Disposable Nitrile Gloves (double-gloving recommended)- Safety Glasses with Side Shields or Goggles- Lab Coat- N95 Respirator (if potential for aerosolization exists) |
| Solution Preparation and Handling | - Disposable Nitrile Gloves- Safety Glasses with Side Shields or Goggles- Lab Coat |
| Cell Culture and In Vitro Assays | - Disposable Nitrile Gloves- Lab Coat- Work should be conducted in a certified biological safety cabinet (BSC) |
| Animal Dosing and Handling | - Disposable Nitrile Gloves- Lab Coat- Safety Glasses with Side Shields |
General Handling Procedures:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, especially when working with the solid compound.
-
Avoid inhalation of dust or aerosols.
-
Prevent contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.
-
Wash hands thoroughly after handling the compound.
Spill and Disposal Management
A clear and concise plan for managing spills and disposing of waste is critical to maintaining a safe laboratory environment.
Spill Response:
-
Evacuate: Immediately alert others in the vicinity and evacuate the area if the spill is large or if there is a risk of aerosolization.
-
Secure: Restrict access to the spill area.
-
Assess: Evaluate the extent of the spill and the materials involved.
-
Clean-up (for small spills):
-
Wear appropriate PPE (double gloves, lab coat, safety goggles, and N95 respirator).
-
Cover the spill with an absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent).
-
Carefully collect the absorbed material into a sealable container.
-
Decontaminate the spill area with a suitable cleaning agent (e.g., 70% ethanol), followed by soap and water.
-
-
For large spills: Evacuate the area and contact the institution's environmental health and safety (EHS) office.
Disposal Plan: All waste contaminated with this compound should be treated as chemical waste.
| Waste Type | Disposal Procedure |
| Solid this compound | Collect in a clearly labeled, sealed container for chemical waste disposal. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated, lined chemical waste container. |
| Liquid Waste (e.g., unused solutions, cell culture media) | Collect in a labeled, sealed container for hazardous liquid waste disposal. Do not pour down the drain. |
| Contaminated PPE | Bag and dispose of as chemical waste. |
Follow all local, state, and federal regulations for hazardous waste disposal. Consult your institution's EHS office for specific guidance.
Experimental Workflow and Logical Diagrams
To ensure procedural clarity and minimize the risk of error, visual workflows are provided for key operational steps.
Caption: Workflow for the safe handling and preparation of this compound solutions.
Caption: Logical decision-making process for responding to an this compound spill.
By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a secure environment for groundbreaking scientific discovery. This proactive approach to safety not only protects laboratory personnel but also ensures the integrity of research outcomes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
